Josamycin
Beschreibung
A macrolide antibiotic from Streptomyces narbonensis. The drug has antimicrobial activity against a wide spectrum of pathogens.
This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 2 investigational indications.
See also: Erythromycin (related); Sirolimus (related); Tylosin (related) ... View More ...
Structure
2D Structure
Eigenschaften
IUPAC Name |
[(2S,3S,4R,6S)-6-[(2R,3S,4R,5R,6S)-6-[[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-4-acetyloxy-10-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-4-(dimethylamino)-5-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 3-methylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H69NO15/c1-23(2)19-32(47)56-40-27(6)53-34(22-42(40,8)50)57-37-26(5)54-41(36(49)35(37)43(9)10)58-38-29(17-18-44)20-24(3)30(46)16-14-12-13-15-25(4)52-33(48)21-31(39(38)51-11)55-28(7)45/h12-14,16,18,23-27,29-31,34-41,46,49-50H,15,17,19-22H2,1-11H3/b13-12+,16-14+/t24-,25-,26-,27+,29+,30+,31-,34+,35-,36-,37-,38+,39+,40+,41+,42-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJSFLOJWULLJQS-NGVXBBESSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC=CC=CC(C(CC(C(C(C(CC(=O)O1)OC(=O)C)OC)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)OC(=O)CC(C)C)(C)O)N(C)C)O)CC=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C/C=C/C=C/[C@@H]([C@@H](C[C@@H]([C@@H]([C@H]([C@@H](CC(=O)O1)OC(=O)C)OC)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)OC(=O)CC(C)C)(C)O)N(C)C)O)CC=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H69NO15 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
828.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Josamycin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015418 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
5.35e-02 g/L | |
| Record name | Josamycin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015418 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
16846-24-5 | |
| Record name | Josamycin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16846-24-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Josamycin [USAN:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016846245 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Josamycin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01321 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Josamycin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.140 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | JOSAMYCIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HV13HFS217 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Josamycin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015418 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
131.5 °C | |
| Record name | Josamycin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01321 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Josamycin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015418 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
A Technical Guide to the Mechanism of Action of Josamycin on Bacterial Ribosomes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular mechanism by which josamycin, a 16-membered macrolide antibiotic, inhibits bacterial protein synthesis. It details the antibiotic's interaction with the ribosomal machinery, presents key quantitative data, outlines relevant experimental protocols, and visualizes the core processes and workflows.
Molecular Mechanism of Action
This compound exerts its bacteriostatic, and in high concentrations, bactericidal effects by targeting the bacterial 70S ribosome, specifically the 50S large subunit.[1][2] Its mechanism is multifaceted, involving direct obstruction of the nascent peptide exit tunnel (NPET) and the subsequent induction of peptidyl-tRNA dissociation.[3][4]
Binding Site within the 50S Subunit
This compound binds within the upper region of the NPET, a universal passageway through which newly synthesized polypeptide chains emerge from the ribosome.[3][5] This binding site is in close proximity to the peptidyl transferase center (PTC), the catalytic core of the ribosome responsible for peptide bond formation. The binding involves interactions with specific nucleotides of the 23S rRNA, particularly those in domain V, such as A2058 and A2062, which are critical for macrolide activity.[6] The lipophilic nature of this compound facilitates its penetration of the bacterial cell wall and accumulation within the cell.[1]
Inhibition of Peptide Elongation
By occupying a critical position within the NPET, this compound creates a steric blockade. This obstruction physically prevents the elongation of the nascent polypeptide chain beyond a few amino acids.[3][5] Studies have shown that this compound slows the formation of the first peptide bond in an amino acid-dependent manner and completely halts synthesis at the second or third peptide bond, depending on the specific amino acid sequence.[3][7] This premature arrest of translation is the primary mode of its inhibitory action.
Induction of Peptidyl-tRNA Drop-off
Beyond steric hindrance, this compound exhibits a second, indirect inhibitory mechanism. It significantly stimulates the rate at which peptidyl-tRNA—the tRNA molecule carrying the nascent peptide chain—dissociates from the ribosome, a phenomenon known as "drop-off".[3][7] The rate of this this compound-induced drop-off is substantially faster than the dissociation rate of the drug itself.[3] This premature release of incomplete peptide chains has a dual negative effect on the bacterial cell:
-
Inhibition of Protein Synthesis: The primary goal of translation is aborted.
-
Depletion of tRNA Pools: The dissociated peptidyl-tRNAs must be hydrolyzed to regenerate free tRNA molecules. If this hydrolysis is incomplete or slower than the drop-off rate, it leads to a depletion of the cellular pool of aminoacyl-tRNAs available for protein synthesis, further crippling the cell's translational capacity.[3][8]
This dual-action mechanism makes this compound a particularly potent inhibitor of bacterial growth.[8]
Quantitative Analysis of this compound-Ribosome Interaction
The interaction between this compound and the Escherichia coli ribosome has been characterized kinetically, revealing a high-affinity and long-lasting binding. These properties distinguish it from other macrolides like erythromycin and underpin its potent inhibitory activity.
| Parameter | Value | Organism / System | Reference |
| Dissociation Constant (Kd) | 5.5 nM | E. coli cell-free system | [3][7] |
| Average Lifetime on Ribosome | ~3 hours | E. coli cell-free system | [3][7] |
| IC50 (Mitochondrial) | 12.3 µM | Bovine mitochondrial in vitro system | [9] |
Note: The higher IC50 value in a mitochondrial system highlights the selectivity of this compound for bacterial ribosomes over their mammalian mitochondrial counterparts, though inhibition can occur at higher concentrations.[9]
Key Experimental Methodologies
The mechanism of this compound has been elucidated through a variety of advanced biochemical and structural biology techniques. The following sections detail the generalized protocols for key experimental approaches.
In Vitro Translation Inhibition Assay
This assay directly measures the effect of a compound on protein synthesis in a controlled, cell-free environment. It is used to determine the concentration at which an antibiotic inhibits translation (e.g., IC50).[10][11]
Methodology:
-
System Preparation: A cell-free translation system is prepared. This can be an E. coli S30 extract or a reconstituted system with purified components (e.g., PURE system).[10]
-
Reaction Setup: The reaction mixture is assembled, containing ribosomes, translation factors, tRNAs, amino acids, and an energy source (ATP/GTP).
-
Template and Reporter: A specific mRNA template encoding a reporter protein (e.g., Luciferase or a fluorescent protein) is added.[10] One or more amino acids are radioactively or fluorescently labeled to enable detection of the synthesized protein.
-
Inhibitor Addition: this compound is added to parallel reactions at a range of concentrations. A no-drug control is included.
-
Incubation: The reactions are incubated at 37°C to allow for transcription (if coupled) and translation.
-
Detection and Quantification: Protein synthesis is quantified by measuring the incorporated label. For radioactive labels, this involves scintillation counting after protein precipitation. For fluorescent reporters, fluorescence is measured directly.[11]
-
Data Analysis: The level of protein synthesis is plotted against the this compound concentration to determine the IC50 value.
Cryo-Electron Microscopy (Cryo-EM)
Cryo-EM is a powerful structural biology technique used to determine the high-resolution three-dimensional structure of biological macromolecules in their near-native state. It has been instrumental in visualizing how antibiotics like this compound bind to the ribosome.[12][13]
Methodology:
-
Complex Formation: Purified bacterial 70S ribosomes are incubated with a saturating concentration of this compound to ensure all ribosomes are bound with the drug.
-
Vitrification: A small volume of the ribosome-josamycin complex solution is applied to an EM grid, blotted to create a thin film, and plunged into liquid ethane. This rapid freezing process, known as vitrification, traps the complexes in a layer of amorphous ice, preserving their native structure.[13]
-
Data Collection: The vitrified sample is imaged in a transmission electron microscope at cryogenic temperatures. A large number of 2D projection images of the randomly oriented particles are collected using a direct electron detector.[14]
-
Image Processing:
-
Particle Picking: Individual ribosome particle images are computationally selected from the micrographs.
-
2D Classification: Particles are grouped into classes based on their different views to remove noise and non-ideal particles.
-
3D Reconstruction: The 2D class averages are used to generate an initial 3D model, which is then refined to high resolution using the entire particle dataset.[12]
-
-
Model Building and Analysis: An atomic model of the ribosome and the bound this compound molecule is built into the final 3D density map. This allows for the precise identification of the binding pocket and the specific molecular interactions between the drug and the ribosomal RNA and proteins.[15]
Conclusion
The mechanism of action of this compound is a well-defined process centered on its high-affinity binding to the 50S ribosomal subunit. Its strategic position within the nascent peptide exit tunnel enables a potent, dual-action inhibition of protein synthesis through direct steric obstruction and indirect depletion of essential tRNA molecules. A thorough understanding of these molecular interactions, supported by quantitative binding data and high-resolution structural insights, is crucial for overcoming macrolide resistance and guiding the development of next-generation antibiotics that target the bacterial ribosome.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Kinetics of macrolide action: the this compound and erythromycin cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. hasyweb.desy.de [hasyweb.desy.de]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Cis-acting resistance peptides reveal dual ribosome inhibitory action of the macrolide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A genome-wide analysis of targets of macrolide antibiotics in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Techniques for Screening Translation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A simple real-time assay for in vitro translation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structural conservation of antibiotic interaction with ribosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ribosome structure determined to near-atomic resolution by cryo-EM - MRC Laboratory of Molecular Biology [www2.mrc-lmb.cam.ac.uk]
- 14. Seeing antibiotics in action inside a pathogenic bacterium | EMBL [embl.org]
- 15. Insights into the improved macrolide inhibitory activity from the high-resolution cryo-EM structure of dirithromycin bound to the E. coli 70S ribosome - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Josamycin's Antibacterial Spectrum Against Gram-Positive Bacteria
For Researchers, Scientists, and Drug Development Professionals
Abstract
Josamycin, a macrolide antibiotic derived from Streptomyces narbonensis, exhibits a broad spectrum of activity against various Gram-positive bacteria. This technical guide provides a comprehensive overview of this compound's efficacy, focusing on its in vitro activity against clinically relevant Gram-positive pathogens. It includes a detailed summary of Minimum Inhibitory Concentration (MIC) data, standardized experimental protocols for susceptibility testing, and a visualization of its mechanism of action. This document is intended to serve as a valuable resource for researchers and professionals involved in the study and development of antimicrobial agents.
Introduction
This compound belongs to the 16-membered ring macrolide class of antibiotics. Its primary mechanism of action involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit, which ultimately leads to a bacteriostatic effect. At higher concentrations, this compound can also exhibit bactericidal properties.[1][2] This guide delves into the specifics of its antibacterial spectrum, providing quantitative data and detailed methodologies for its assessment.
Mechanism of Action
This compound exerts its antibacterial effect by reversibly binding to the 50S subunit of the bacterial ribosome. This binding action inhibits the translocation of peptidyl-tRNA, a critical step in protein synthesis, thereby halting the production of essential bacterial proteins.[1][2][3]
Caption: Mechanism of action of this compound.
In Vitro Antibacterial Spectrum
This compound has demonstrated significant in vitro activity against a wide array of Gram-positive bacteria. The following tables summarize the Minimum Inhibitory Concentration (MIC) values, including MIC₅₀ and MIC₉₀, for this compound against various species.
Staphylococcus Species
This compound is active against Staphylococcus aureus, including some strains that are resistant to erythromycin.[4] It also shows activity against coagulase-negative staphylococci.
| Organism | No. of Isolates | MIC Range (mg/L) | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Reference |
| Staphylococcus aureus | 25 | - | - | - | [5] |
| Staphylococcus epidermidis | 25 | - | - | - | [5] |
Streptococcus Species
This compound exhibits potent activity against various streptococcal species, including Streptococcus pyogenes (Group A Streptococcus) and viridans group streptococci.
| Organism | No. of Isolates | MIC Range (mg/L) | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Reference |
| Streptococcus pyogenes | 193 | - | 0.12 | 0.25 | [6] |
| Viridans group streptococci | 66 | - | - | - | [1] |
| Nonenterococcal hemolytic streptococci | 25 | - | - | - | [5] |
| Streptococcus pneumoniae | 25 | - | - | - | [5] |
Enterococcus Species
The activity of this compound against enterococci is variable, with a notable percentage of strains exhibiting resistance.
| Organism | No. of Isolates | MIC Range (mg/L) | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Reference |
| Enterococcus spp. | 25 | - | - | - | [5] |
Note: A study reported that 41.2% of enterococci strains were resistant to this compound.[4]
Experimental Protocols
The determination of this compound's in vitro activity is primarily conducted using standardized broth microdilution and agar dilution methods, following guidelines from organizations such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Broth Microdilution Method (CLSI Guideline)
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent in a liquid medium.
Caption: Broth microdilution experimental workflow.
Protocol Details:
-
Preparation of Antimicrobial Agent: Prepare a stock solution of this compound. Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve the desired concentration range.
-
Inoculum Preparation: From a pure culture on an appropriate agar medium, prepare a bacterial suspension equivalent to a 0.5 McFarland turbidity standard. This suspension should be further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Inoculate each well of the microdilution plate with the standardized bacterial suspension. Include a growth control well (broth and inoculum without antibiotic) and a sterility control well (broth only).
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.
-
MIC Determination: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.
Agar Dilution Method (EUCAST Guideline)
This method involves incorporating the antimicrobial agent into an agar medium.
References
- 1. researchgate.net [researchgate.net]
- 2. journals.asm.org [journals.asm.org]
- 3. researchgate.net [researchgate.net]
- 4. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 5. In Vitro Activity of this compound Against Aerobic Gram-Positive Cocci and Anaerobes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro activity of this compound against Streptococcus pyogenes isolated from patients with upper respiratory tract infections in France - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Origin of Josamycin from Streptomyces narbonensis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Josamycin, a 16-membered macrolide antibiotic, has been a valuable therapeutic agent for decades, particularly effective against a range of Gram-positive bacteria. This in-depth technical guide explores the discovery, origin, and production of this compound from its natural source, the bacterium Streptomyces narbonensis. The guide details the initial isolation and characterization of the producing organism, delves into the intricacies of the biosynthetic pathway, provides comprehensive experimental protocols for fermentation, extraction, and purification, and presents quantitative data to inform production optimization. Visualizations of the biosynthetic pathway and experimental workflows are provided to facilitate a deeper understanding of the underlying processes.
Discovery and Origin
This compound was first discovered in 1964 by a team of Japanese scientists led by the renowned microbiologist Hamao Umezawa.[1] The antibiotic was isolated from the fermentation broth of a newly identified strain of actinomycete, designated Streptomyces narbonensis var. josamyceticus.[1][2] This soil-dwelling, Gram-positive bacterium is characterized by its filamentous growth, forming a branching mycelium typical of the Streptomyces genus.
The initial characterization of this compound revealed its potent activity against a variety of pathogenic bacteria. Subsequent research has elucidated its mechanism of action, which involves the inhibition of bacterial protein synthesis by binding to the 50S subunit of the bacterial ribosome.[3][4] This binding event interferes with the translocation step of peptide chain elongation, ultimately leading to a bacteriostatic effect.[3][4]
Biosynthesis of this compound
The biosynthesis of this compound is a complex process orchestrated by a Type I Polyketide Synthase (PKS) system, a large multi-enzyme complex common in Streptomyces for the production of secondary metabolites.[5] While the complete gene cluster for this compound biosynthesis in Streptomyces narbonensis has not been fully elucidated in publicly available literature, a putative pathway can be constructed based on the well-established biosynthesis of other 16-membered macrolides.
The biosynthesis can be conceptually divided into three main stages:
-
Formation of the Polyketide Aglycone: The process begins with a starter unit, likely propionyl-CoA, which is sequentially condensed with several extender units, primarily methylmalonyl-CoA and malonyl-CoA. Each condensation and subsequent modification (reduction, dehydration) is catalyzed by a specific module within the PKS enzyme complex. The linear polyketide chain is then cyclized to form the 16-membered macrolactone ring, which serves as the aglycone core of this compound.
-
Biosynthesis of Deoxysugars: Concurrently, the deoxysugars that will be attached to the aglycone are synthesized from glucose-1-phosphate through a series of enzymatic reactions. For this compound, these sugars are mycaminose and mycarose.
-
Glycosylation and Tailoring Reactions: The final steps involve the attachment of the deoxysugars to the macrolactone core by glycosyltransferases. Further enzymatic modifications, such as acylation, complete the synthesis of the mature this compound molecule.
Putative Biosynthetic Pathway of this compound
Caption: Putative biosynthetic pathway of this compound.
Experimental Protocols
Isolation and Maintenance of Streptomyces narbonensis
Objective: To isolate and maintain a pure culture of Streptomyces narbonensis var. josamyceticus.
Protocol:
-
Soil Sample Collection: Collect soil samples from diverse environments.
-
Serial Dilution and Plating: Prepare serial dilutions of the soil samples in sterile water. Plate the dilutions onto a suitable selective medium for actinomycetes, such as Starch Casein Agar.
-
Incubation: Incubate the plates at 28-30°C for 7-14 days.
-
Colony Selection: Look for characteristic colonies of Streptomyces - dry, chalky, and with aerial mycelia.
-
Purification: Isolate individual colonies and streak them onto fresh plates to obtain a pure culture.
-
Identification: Characterize the pure isolates based on morphological (microscopic examination of spore chains) and biochemical tests. Molecular identification using 16S rRNA gene sequencing is recommended for confirmation.
-
Maintenance: Maintain the pure culture on agar slants at 4°C for short-term storage or as spore suspensions in 20% glycerol at -80°C for long-term preservation.
Fermentation for this compound Production
Objective: To cultivate Streptomyces narbonensis var. josamyceticus for the production of this compound.
Protocol (based on patent literature):
-
Inoculum Preparation: Inoculate a loopful of spores or mycelia from a fresh agar slant into a seed culture medium. Incubate at 27-29°C for 2-3 days on a rotary shaker.
-
Production Medium: Prepare the production medium with the following composition (quantities per liter of distilled water):
-
Soybean meal: 15 g
-
Starch: 10 g
-
Glucose: 10 g
-
Sodium chloride: 3 g
-
Dipotassium hydrogen phosphate: 1 g
-
Magnesium sulfate: 0.5 g
-
-
Fermentation: Inoculate the production medium with the seed culture (typically 5-10% v/v). Conduct the fermentation in a stirred-tank bioreactor under the following conditions:
-
Temperature: 27-29°C
-
pH: Maintain around 7.0
-
Aeration: 1 volume of air per volume of medium per minute (vvm)
-
Agitation: 200-300 rpm
-
Duration: 3-5 days
-
-
Monitoring: Monitor the fermentation by measuring biomass, pH, substrate consumption, and this compound production using analytical techniques such as HPLC.
Extraction and Purification of this compound
Objective: To isolate and purify this compound from the fermentation broth.
Protocol (based on patent literature):
-
Harvesting: At the end of the fermentation, separate the mycelium from the culture broth by centrifugation or filtration.
-
Solvent Extraction: Extract the culture filtrate with a water-immiscible organic solvent such as ethyl acetate at a slightly alkaline pH (around 7.5).
-
Acidic Back-Extraction: Concentrate the organic extract and back-extract the this compound into an acidic aqueous solution (pH 2.0). This step helps to remove neutral and acidic impurities.
-
Re-extraction: Adjust the pH of the acidic aqueous solution back to alkaline (pH 7.5) and re-extract the this compound into a fresh volume of ethyl acetate.
-
Concentration and Crystallization: Concentrate the final ethyl acetate extract to a small volume and induce crystallization by adding a non-polar solvent like n-hexane.
-
Further Purification: The crude crystals can be further purified by recrystallization or by column chromatography on silica gel.
Experimental Workflow for this compound Production and Purification
Caption: General experimental workflow for this compound production.
Quantitative Data
The yield of this compound can vary significantly depending on the strain of Streptomyces narbonensis, the composition of the culture medium, and the fermentation conditions. The following table summarizes some reported data, primarily derived from patent literature and related studies on macrolide production.
| Parameter | Condition/Value | Reference |
| Fermentation Time | 3 - 5 days | U.S. Patent 3,636,197 |
| Optimal Temperature | 25 - 30 °C | U.S. Patent 3,636,197 |
| Purity of Crude Extract | ~60% | U.S. Patent 3,636,197 |
| Analytical Method | HPLC-UV, Microbiological Assay | [6] |
| HPLC Limit of Detection | Varies with method | [6] |
| HPLC Limit of Quantification | Varies with method | [6] |
Conclusion
The discovery of this compound from Streptomyces narbonensis represents a significant milestone in the field of antibiotics. This technical guide has provided a comprehensive overview of its origin, a putative biosynthetic pathway, and detailed experimental protocols for its production and purification. The provided quantitative data and visual workflows offer a valuable resource for researchers and professionals in drug development seeking to understand and optimize the production of this important macrolide antibiotic. Further research into the specific gene cluster and regulatory networks governing this compound biosynthesis in Streptomyces narbonensis will undoubtedly open new avenues for strain improvement and the generation of novel this compound analogs through metabolic engineering.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C42H69NO15 | CID 5282165 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Biosynthesis of Polyketides in Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]
- 6. files.core.ac.uk [files.core.ac.uk]
An In-depth Technical Guide to the Binding Affinity of Josamycin to the 50S Ribosomal Subunit
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity of josamycin, a 16-membered macrolide antibiotic, to the bacterial 50S ribosomal subunit. Understanding the kinetics and structural basis of this interaction is crucial for the development of novel antibacterial agents and for combating the rise of antibiotic resistance. This compound exerts its bacteriostatic, and in higher concentrations, bactericidal effects by inhibiting bacterial protein biosynthesis.[1] This is achieved through its high-affinity binding to the large ribosomal subunit, effectively halting the elongation of nascent polypeptide chains.[2][3][4]
Quantitative Analysis of Binding Affinity
The interaction between this compound and the bacterial ribosome has been quantified, revealing a high-affinity binding and a prolonged residence time. These parameters, particularly when compared to other macrolides like erythromycin, underscore its potent inhibitory activity. The key kinetic parameters have been determined using cell-free mRNA translation systems with purified components from Escherichia coli.[3][5]
Table 1: Comparative Binding Affinity and Kinetics of this compound and Erythromycin
| Parameter | This compound | Erythromycin | Reference |
| Dissociation Constant (Kd) | 5.5 nM | 11 nM | [3][5][6] |
| Average Lifetime on Ribosome | 3 hours | < 2 minutes | [3][5] |
The lower dissociation constant (Kd) for this compound indicates a significantly stronger binding affinity to the 50S ribosomal subunit compared to erythromycin.[3][5][6] Furthermore, its remarkably long average lifetime on the ribosome—3 hours—ensures a sustained blockade of protein synthesis, contributing to its efficacy.[3][5]
Mechanism of Action and Binding Site
This compound binds within the nascent peptide exit tunnel (NPET) of the 50S ribosomal subunit, in close proximity to the peptidyl transferase center (PTC).[3][4][5] This strategic positioning allows it to physically obstruct the passage of the growing polypeptide chain.[2][4][5] The binding is stabilized by a series of hydrogen bonds and hydrophobic interactions with specific nucleotides of the 23S rRNA.[2]
The inhibitory action of this compound is multifaceted:
-
Steric Hindrance: It directly blocks the path of nascent peptides, preventing their elongation beyond a few amino acids.[3][5]
-
Inhibition of Peptide Bond Formation: this compound completely inhibits the formation of the second or third peptide bond in a sequence-dependent manner.[3][5]
-
Peptidyl-tRNA Drop-off: It stimulates the premature dissociation of peptidyl-tRNA from the ribosome. In the case of this compound, this drop-off rate is much faster than the drug's own dissociation rate, leading to a depletion of available aminoacyl-tRNAs and a complete shutdown of protein synthesis at saturating concentrations.[3][5][7]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Kinetics of macrolide action: the this compound and erythromycin cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A genome-wide analysis of targets of macrolide antibiotics in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound | Antibacterial | Antibiotic | TargetMol [targetmol.com]
- 7. Cis-acting resistance peptides reveal dual ribosome inhibitory action of the macrolide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Josamycin: A Technical Deep Dive into its Bacteriostatic and Bactericidal Properties
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core antibacterial properties of josamycin, a macrolide antibiotic. It delves into its mechanism of action, quantitative efficacy against various pathogens, and the experimental methodologies used to define its bacteriostatic and bactericidal nature. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and antimicrobial research.
Mechanism of Action: Inhibition of Bacterial Protein Synthesis
This compound exerts its antimicrobial effect by targeting and inhibiting bacterial protein synthesis.[1][2][3] Like other macrolide antibiotics, it binds to the 50S subunit of the bacterial ribosome.[1][2][3] This binding action interferes with the translocation of peptidyl-tRNA, a critical step in the elongation of the polypeptide chain, effectively halting the production of essential bacterial proteins.[2][4] This leads to the cessation of bacterial growth and replication.[1]
This compound's binding to the bacterial ribosome is reversible.[2][4] The drug's efficacy is rooted in its selective affinity for bacterial ribosomes over mammalian ribosomes, which accounts for its therapeutic window.[1][3]
dot
Caption: Mechanism of action of this compound.
Bacteriostatic versus Bactericidal Activity
This compound is predominantly considered a bacteriostatic agent, meaning it inhibits the growth and reproduction of bacteria without directly killing them.[2][4] However, at higher concentrations, it can exhibit bactericidal (bacteria-killing) properties against certain susceptible organisms.[2][4]
The distinction between bacteriostatic and bactericidal activity is often determined by the ratio of the Minimum Bactericidal Concentration (MBC) to the Minimum Inhibitory Concentration (MIC). A common, albeit informal, criterion is that an antibiotic is considered bactericidal if the MBC/MIC ratio is ≤ 4.
Quantitative Data: MIC and MBC Values
The in vitro efficacy of this compound is quantified by its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against various bacterial pathogens. The following tables summarize available data from the literature.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Various Bacterial Strains
| Bacterial Species | Strain | MIC (µg/mL) | Reference |
| Streptococcus pneumoniae | Multiple Clinical Isolates | 0.016 - 0.12 | [5] |
| Staphylococcus aureus | Multiple Clinical Isolates | 1 | [5] |
| Staphylococcus aureus (Erythromycin-resistant) | 71 Clinical Isolates | >4 | |
| Staphylococcus aureus (Erythromycin-resistant) | 100 Clinical Isolates | >256 | [6] |
| Coagulase-negative staphylococci (Erythromycin-resistant) | 25 Clinical Isolates | >4 | [6] |
| Enterococci | Multiple Clinical Isolates | 0.5 - 1 | [5] |
| Haemophilus influenzae | Multiple Clinical Isolates | 2 - 16 | [5] |
| Bacteroides fragilis | 29 Clinical Isolates | Similar to metronidazole and clindamycin | |
| Mycoplasma pneumoniae | 104 Clinical Isolates (MIC50) | 4 | [7] |
| Mycoplasma pneumoniae | 104 Clinical Isolates (MIC90) | 8 | [7] |
Table 2: Minimum Bactericidal Concentration (MBC) of this compound against Various Bacterial Strains
| Bacterial Species | Strain | MBC (µg/mL) | Reference |
| Streptococcus pneumoniae | - | Bactericidal effect at 10x MIC | [8] |
| Escherichia coli | - | Bactericidal effect at 10x MIC | [8] |
| Staphylococcus aureus | - | No bactericidal effect observed | [8] |
| Bacteroides fragilis | 29 Clinical Isolates | Slightly more bactericidal than erythromycin | [9] |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of this compound is typically determined using the broth microdilution method according to guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
Principle: A standardized suspension of the test bacterium is exposed to serial dilutions of this compound in a liquid growth medium. The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism after a defined incubation period.
Detailed Methodology (Broth Microdilution):
-
Preparation of this compound Stock Solution: A stock solution of this compound is prepared in a suitable solvent (e.g., dimethyl sulfoxide) and then diluted in cation-adjusted Mueller-Hinton broth (CAMHB) to the desired starting concentration.
-
Serial Dilutions: Two-fold serial dilutions of this compound are prepared in a 96-well microtiter plate containing CAMHB.
-
Inoculum Preparation: A standardized bacterial inoculum is prepared from a fresh culture to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours in ambient air.
-
Reading of Results: The MIC is determined as the lowest concentration of this compound at which there is no visible growth (turbidity) in the wells.
dot
Caption: Workflow for MIC determination.
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is determined as a follow-up to the MIC test.
Principle: The MBC is the lowest concentration of an antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum.
Detailed Methodology:
-
Subculturing: Following the determination of the MIC, a small aliquot (e.g., 10 µL) is taken from all wells of the microtiter plate that show no visible growth.
-
Plating: The aliquots are plated onto a suitable agar medium (e.g., Tryptic Soy Agar).
-
Incubation: The agar plates are incubated at 35-37°C for 18-24 hours.
-
Colony Counting: The number of viable colonies on each plate is counted.
-
MBC Determination: The MBC is the lowest concentration of this compound that results in a ≥3-log10 reduction (99.9% killing) of the initial inoculum.
Time-Kill Curve Assays
Time-kill curve assays provide information on the pharmacodynamics of an antibiotic by showing the rate of bacterial killing over time.
Principle: A standardized bacterial suspension is exposed to a constant concentration of the antibiotic, and the number of viable bacteria is determined at various time points.
Detailed Methodology:
-
Inoculum Preparation: A standardized bacterial suspension is prepared in a suitable broth medium to a final concentration of approximately 5 x 10^5 to 5 x 10^6 CFU/mL.
-
Antibiotic Addition: this compound is added to the bacterial suspension at a predetermined concentration (e.g., 1x, 4x, or 10x the MIC). A growth control without the antibiotic is also included.
-
Incubation and Sampling: The cultures are incubated at 37°C with shaking. At specified time intervals (e.g., 0, 2, 4, 6, 8, and 24 hours), aliquots are removed from each culture.
-
Viable Cell Counting: The aliquots are serially diluted and plated onto agar plates to determine the number of viable bacteria (CFU/mL).
-
Data Analysis: The log10 CFU/mL is plotted against time to generate a time-kill curve. Bactericidal activity is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.
Signaling Pathway Interactions: p38 MAPK Pathway
Recent research has indicated that this compound may have effects beyond direct protein synthesis inhibition, including modulation of host inflammatory responses. One identified target is the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway. Inhibition of this pathway by this compound may contribute to its anti-inflammatory effects.
dot
Caption: this compound's inhibitory effect on the p38 MAPK pathway.
Conclusion
This compound is a macrolide antibiotic with a well-established mechanism of action centered on the inhibition of bacterial protein synthesis. Its activity is primarily bacteriostatic, with the potential for bactericidal effects at higher concentrations against susceptible pathogens. The quantitative data presented in this guide, along with the detailed experimental protocols, provide a comprehensive overview for researchers and drug development professionals. Further investigation into its interaction with host signaling pathways, such as the p38 MAPK pathway, may reveal additional therapeutic benefits of this established antibiotic.
References
- 1. In vitro killing kinetics and postantibiotic effect of this compound and other macrolides on several bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 3. chainnetwork.org [chainnetwork.org]
- 4. goldbio.com [goldbio.com]
- 5. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. protocols.io [protocols.io]
- 8. researchgate.net [researchgate.net]
- 9. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
The Pharmacodynamics of Josamycin: A Technical Guide for Preclinical Research
Introduction
Josamycin is a macrolide antibiotic produced by Streptomyces narbonensis. As a member of the 16-membered ring macrolide class, it is utilized in the treatment of various bacterial infections, particularly those affecting the respiratory tract and skin. Its clinical utility stems from its antimicrobial activity against a broad spectrum of pathogens, primarily Gram-positive bacteria, and some Gram-negative and atypical pathogens like Mycoplasma and Chlamydia. Beyond its direct antibacterial effects, this compound also exhibits immunomodulatory properties that may contribute to its therapeutic efficacy.
This technical guide provides an in-depth overview of the preclinical pharmacodynamics of this compound. It is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on the drug's mechanism of action, quantitative measures of its activity, and detailed experimental protocols for its evaluation.
Core Mechanism of Action
This compound exerts its primary antibacterial effect by inhibiting protein synthesis. Like other macrolides, it targets the bacterial ribosome, but with distinct kinetic properties.
1. Inhibition of Bacterial Protein Synthesis: this compound binds reversibly to the 50S subunit of the bacterial ribosome. This binding occurs within the peptide exit tunnel, close to the peptidyl transferase center. By physically obstructing the tunnel, this compound halts the elongation of the nascent polypeptide chain. This action is primarily bacteriostatic, but at high concentrations, it can be bactericidal.
Key kinetic parameters distinguish this compound from other macrolides like erythromycin. In a cell-free E. coli system, this compound demonstrated a significantly longer average lifetime on the ribosome (approximately 3 hours) and a lower dissociation constant (5.5 nM), indicating a more stable and prolonged binding. This stable binding leads to a complete shutdown of protein synthesis after the formation of only a few peptide bonds.
Caption: this compound binds to the 50S ribosomal subunit, blocking protein elongation.
2. Immunomodulatory Effects: Recent research has uncovered that this compound's therapeutic effects may be partially attributable to its influence on host inflammatory pathways. Studies in mammalian cells have shown that this compound can inhibit p38 Mitogen-Activated Protein Kinase (MAPK) signaling. This pathway is a known regulator of pulmonary inflammation and influenza infection. The knockdown of genes involved in p38 MAPK activation, such as MAP3K4, sensitized cells to this compound, suggesting a specific interaction. This mechanism may underlie the observed anti-inflammatory and anti-influenza activities of this compound in vivo.
Caption: Proposed inhibition of the p38 MAPK signaling pathway by this compound.
In Vitro Pharmacodynamic Parameters
The antimicrobial activity of this compound has been quantified using several standard in vitro assays.
Minimum Inhibitory Concentrations (MICs)
MIC values represent the lowest concentration of an antibiotic that prevents visible growth of a bacterium. This compound has demonstrated potent activity against various clinically relevant pathogens.
| Bacterial Species | Strain Type | MIC (mg/L) | Reference(s) |
| Staphylococcus aureus | Erythromycin-Resistant | 2 (inhibited 57% of strains) | |
| Staphylococcus aureus | N/A | This compound was most effective | |
| Streptococcus pneumoniae | N/A | Lowest MIC among tested macrolides | |
| Streptococcus pyogenes | N/A | This compound was most effective | |
| Streptococcus agalactiae | N/A | This compound was most effective | |
| Coagulase-negative staphylococci | Erythromycin-Resistant | 2 (inhibited 13.3% of strains) | |
| Enterococci | N/A | 41.2% of strains were resistant |
Note: Data is compiled from multiple studies and methodologies may vary. MIC values are often reported as a range (e.g., MIC50, MIC90), but specific values were extracted where available.
Time-Kill Kinetics
Time-kill assays provide insights into the bactericidal or bacteriostatic nature of an antibiotic over time. Studies show that this compound's activity is concentration-dependent.
| Bacterial Species | This compound Concentration | Result | Reference(s) |
| Streptococcus pneumoniae | 10 x MIC | Bactericidal (>3-log10 reduction in CFU/mL) | |
| Escherichia coli | 10 x MIC | Bactericidal (>3-log10 reduction in CFU/mL) | |
| Staphylococcus aureus | 10 x MIC | Not bactericidal |
Post-Antibiotic Effect (PAE)
The PAE is the persistent suppression of bacterial growth after a brief exposure to an antimicrobial agent. This compound exhibits a significant PAE, which is also concentration-dependent. The longest PAEs have been observed against S. pneumoniae. While specific quantitative data for this compound's PAE duration from the provided results is limited, the effect was noted as significant, particularly at higher drug concentrations.
In Vivo Pharmacodynamics and Preclinical Models
Detailed pharmacodynamic studies of this compound in established preclinical animal infection models are not extensively described in the available literature. Such models are crucial for defining PK/PD indices (e.g., fAUC/MIC, %T>MIC) that predict clinical efficacy.
However, data from human studies provide valuable in vivo context:
-
Tissue Penetration: In patients, the concentration of this compound in lung tissue was found to be 2 to 3 times higher than in the blood, reaching a mean peak of 3.68 µg/g. This excellent tissue accumulation is a key pharmacodynamic feature, as it ensures that drug concentrations at the site of infection can exceed the MIC for target pathogens.
-
Efficacy in Humans:
-
In healthy nasal carriers of Staphylococcus aureus, oral administration of this compound (1.5 g/day for 7 days) was as effective as erythromycin in reducing bacterial carriage rates.
-
In male patients with urethritis caused by Mycoplasma genitalium, a 10-day course of this compound (500 mg, three times daily) resulted in a 93.5% eradication rate.
-
These findings, while clinical, underscore the translation of this compound's in vitro activity to in vivo efficacy, driven by favorable pharmacokinetic properties like high tissue penetration.
Experimental Protocols
Standardized methodologies are essential for the accurate assessment of pharmacodynamic parameters.
Minimum Inhibitory Concentration (MIC) Determination
This protocol outlines the broth microdilution method, a standard for determining MICs.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) testing.
Methodology:
-
Preparation: Prepare serial two-fold dilutions of this compound in cation-adjusted Mueller-Hinton broth within a 96-well microtiter plate.
-
Inoculum: Prepare a standardized bacterial inoculum and dilute it to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.
-
Incubation: Incubate the plates at 35-37°C for 16 to 20 hours in ambient air.
-
Reading: The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.
Time-Kill Kinetics Assay
This assay measures the rate of bacterial killing by an antimicrobial agent.
Caption: Workflow for a Time-Kill Kinetics Assay.
Methodology:
-
Inoculum: Grow bacteria to the logarithmic phase and dilute to a starting concentration of ~5 x 10⁵ CFU/mL in fresh broth.
-
Exposure: Add this compound at various concentrations (e.g., 1x, 4x, and 10x MIC). Include a growth control without the antibiotic.
-
Sampling: At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each culture.
-
Quantification: Perform serial dilutions of the aliquots and plate them onto agar to determine the viable bacterial count (CFU/mL).
-
Analysis: Plot the log₁₀ CFU/mL against time. Bacteriostatic activity is typically defined as <3-log₁₀ reduction in CFU/mL from the initial inoculum, while bactericidal activity is a ≥3-log₁₀ reduction.
Post-Antibiotic Effect (PAE) Determination
This protocol measures the duration of growth suppression following antibiotic removal.
Caption: Workflow for Post-Antibiotic Effect (PAE) measurement.
Methodology:
-
Exposure: Expose a standardized bacterial culture in the logarithmic growth phase to a high concentration of this compound (e.g., 10x MIC) for a fixed period (e.g., 1 or 2 hours). A control culture is handled identically but without the drug.
-
Removal: Remove the antibiotic by a large dilution (e.g., 1:1000) into pre-warmed, drug-free broth. This reduces the this compound concentration to sub-inhibitory levels.
-
Monitoring: Measure the viable counts (CFU/mL) in both the treated and control cultures at regular intervals (e.g., every hour) until the turbidity in the control tube reaches a specific point.
-
Calculation: The PAE is calculated using the formula: PAE = T - C, where T is the time required for the CFU/mL in the drug-exposed culture to increase by 1-log₁₀ above the count observed immediately after dilution, and C is the corresponding time for the untreated control culture.
Conclusion
This compound is a potent macrolide antibiotic with a well-defined mechanism of action centered on the inhibition of bacterial protein synthesis. Its pharmacodynamic profile is characterized by low MICs against susceptible Gram-positive pathogens, concentration-dependent killing kinetics, and a significant post-antibiotic effect. Furthermore, emerging evidence of its ability to modulate host inflammatory responses via the p38 MAPK pathway suggests a dual mechanism of therapeutic action. While detailed preclinical animal infection models are needed to fully define its PK/PD targets, its demonstrated ability to achieve high concentrations in lung tissue provides a strong pharmacodynamic rationale for its use in respiratory infections. The standardized protocols provided herein offer a framework for the continued preclinical evaluation and characterization of this important antimicrobial agent.
Josamycin's Off-Target Effects on Mitochondrial Ribosomes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Josamycin is a 16-membered macrolide antibiotic widely used for its efficacy against a range of bacterial infections.[1] Its primary mechanism of action involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit.[2] However, the evolutionary origin of mitochondria from an endosymbiotic bacterium has resulted in a striking similarity between bacterial and mitochondrial ribosomes.[1][3] This shared ancestry makes the mitochondrial ribosome a significant off-target site for many antibiotics, including this compound.[1][4][5][6] Understanding the interaction between this compound and mitochondrial ribosomes is critical for characterizing its full pharmacological profile, predicting potential toxicities, and exploring novel therapeutic applications.
This technical guide provides an in-depth analysis of this compound's off-target effects on mitochondrial ribosomes, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the underlying molecular and cellular pathways.
Mechanism of Action at the Mitochondrial Ribosome
The off-target activity of this compound stems from its ability to bind to the large subunit of the mammalian mitochondrial ribosome (mitoribosome).[1] In a mechanism analogous to its action in bacteria, this compound binds within the nascent peptide exit tunnel, near the peptidyl transferase center (PTC).[2][4][5][6] This interaction physically obstructs the progression of the newly synthesized polypeptide chain and, more critically, interferes with the correct positioning of aminoacyl-tRNA in the A-site during the initial stages of translation.[4][5][6]
The primary consequence is a potent inhibition of mitochondrial translation, particularly arresting the process at or near initiation.[4][5][6] This stalls the synthesis of the 13 essential proteins encoded by the mitochondrial genome, which are all critical components of the oxidative phosphorylation (OXPHOS) system.[1]
References
- 1. A genome-wide analysis of targets of macrolide antibiotics in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Inhibition of Mammalian Mitochondrial Protein Synthesis by Oxazolidinones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Determining the off-target activity of antibiotics and novel translation initiation sites in mitochondria [elifesciences.org]
- 6. researchgate.net [researchgate.net]
The Inner Workings of Josamycin: A Technical Guide to its Structure-Activity Relationship
For Researchers, Scientists, and Drug Development Professionals
Josamycin, a macrolide antibiotic produced by Streptomyces narbonensis, has long been a subject of scientific inquiry due to its potent antibacterial activity, particularly against Gram-positive bacteria.[1] This in-depth technical guide delves into the core of this compound's efficacy: its structure-activity relationship (SAR). By understanding how modifications to its chemical structure impact its biological activity, researchers can pave the way for the development of novel, more effective antimicrobial agents. This guide summarizes key quantitative data, details experimental protocols for pivotal studies, and provides visual representations of its mechanism of action and experimental workflows.
Unraveling the Mechanism: How this compound Halts Bacterial Growth
This compound exerts its bacteriostatic, and at high concentrations, bactericidal effects by inhibiting bacterial protein synthesis.[2] The primary target of this compound is the 50S subunit of the bacterial ribosome.[1] It binds reversibly to the 23S rRNA within the nascent peptide exit tunnel, near the peptidyl transferase center (PTC).[3][4] This binding event physically obstructs the passage of the elongating polypeptide chain, leading to a premature termination of protein synthesis and ultimately, the cessation of bacterial growth.[3] The interaction involves a series of hydrogen bonds and hydrophobic interactions with specific nucleotides of the 23S rRNA, ensuring a stable and effective blockade.[1]
Figure 1: Mechanism of action of this compound.
Structure-Activity Relationship: The Impact of Chemical Modifications
The antibacterial potency of this compound is intricately linked to its chemical structure. Modifications at various positions of the macrolide ring and its sugar moieties have been shown to significantly influence its activity. A key area of investigation has been the modification of the 4'-hydroxyl group of the mycaminose sugar and the 9-O-acetyl group.
Quantitative SAR Data
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of this compound and its derivatives against a panel of clinically relevant bacteria. These data highlight how structural changes affect the antibacterial spectrum and potency.
Table 1: In Vitro Antibacterial Activities of 9-O-acetyl-4'-substituted this compound Derivatives against Staphylococcus species [5]
| Compound | R Group at 4'-position | S. aureus ATCC 29213 (MSSA) MIC (µg/mL) | S. aureus ATCC 43300 (MRSA) MIC (µg/mL) | S. epidermidis ATCC 12228 (MSSE) MIC (µg/mL) | S. epidermidis (Clinical Isolate) (MRSE) MIC (µg/mL) |
| This compound | - | 1 | 2 | 0.5 | 1 |
| 1 | H | 2 | 4 | 1 | 2 |
| 2 | COCH₃ | 4 | 8 | 2 | 4 |
| 3 | CO(CH₂)₂CH₃ | 2 | 4 | 1 | 2 |
| 4 | CO(CH₂)₆CH₃ | 4 | 8 | 2 | 4 |
| 5 | CO-Ph | 2 | 4 | 1 | 2 |
| 6 | COCH₂-Ph | 1 | 2 | 0.5 | 1 |
| 7 | CO(CH₂)₂-Ph | 0.5 | 1 | 0.25 | 0.5 |
MSSA: Methicillin-susceptible Staphylococcus aureus; MRSA: Methicillin-resistant Staphylococcus aureus; MSSE: Methicillin-susceptible Staphylococcus epidermidis; MRSE: Methicillin-resistant Staphylococcus epidermidis.
Table 2: Comparative In Vitro Activity of this compound against Respiratory Pathogens [6][7]
| Organism | This compound MIC₅₀ (µg/mL) | This compound MIC₉₀ (µg/mL) |
| Streptococcus pneumoniae | 0.25 | 0.5 |
| Haemophilus influenzae | 2 | 4 |
| Escherichia coli | 8 | 32 |
Experimental Protocols: Synthesizing and Evaluating this compound Derivatives
The following protocols provide a detailed methodology for the synthesis of key this compound derivatives and the determination of their antibacterial activity, based on published literature.[5][8]
Synthesis of 9-O-acetyl-desmycarosyl-josamycin (Intermediate)
-
Acetylation of this compound: this compound (1.0 eq) is dissolved in pyridine. Acetic anhydride (3.0 eq) is added dropwise at 0 °C. The reaction mixture is stirred at room temperature for 12 hours. The solvent is removed under reduced pressure, and the residue is purified by silica gel column chromatography to yield 9-O-acetyl-josamycin.
-
Cleavage of the Mycarose Moiety: 9-O-acetyl-josamycin (1.0 eq) is dissolved in a suitable organic solvent such as toluene. p-Toluenesulfonic acid monohydrate (1.2 eq) is added, and the mixture is refluxed for 4 hours. After cooling, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to afford 9-O-acetyl-desmycarosyl-josamycin.
General Procedure for the Synthesis of 4'-O-acyl-9-O-acetyl-desmycarosyl-josamycin Derivatives
-
To a solution of 9-O-acetyl-desmycarosyl-josamycin (1.0 eq) in dichloromethane are added the corresponding carboxylic acid (1.5 eq), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.5 eq), and 4-dimethylaminopyridine (DMAP) (0.1 eq).
-
The reaction mixture is stirred at room temperature for 12-24 hours until the starting material is consumed (monitored by TLC).
-
The reaction mixture is diluted with dichloromethane and washed successively with saturated aqueous sodium bicarbonate and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The residue is purified by silica gel column chromatography using a gradient of hexane and ethyl acetate to yield the desired 4'-O-acyl derivative.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC values are determined by the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Bacterial Inoculum: Bacterial strains are cultured on appropriate agar plates. Several colonies are used to inoculate a tube of cation-adjusted Mueller-Hinton broth (CAMHB). The broth is incubated at 37°C until it reaches a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.
-
Preparation of Antibiotic Solutions: Stock solutions of the test compounds are prepared in a suitable solvent (e.g., dimethyl sulfoxide). Serial twofold dilutions are then made in CAMHB in 96-well microtiter plates.
-
Inoculation and Incubation: Each well of the microtiter plate is inoculated with the prepared bacterial suspension. The plates are incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.
References
- 1. researchgate.net [researchgate.net]
- 2. openaccessjournals.com [openaccessjournals.com]
- 3. Kinetics of macrolide action: the this compound and erythromycin cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Resistance to Macrolides and Related Antibiotics in Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro killing kinetics and postantibiotic effect of this compound and other macrolides on several bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Two New Mechanisms of Macrolide Resistance in Clinical Strains of Streptococcus pneumoniae from Eastern Europe and North America - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Macrolides decrease the minimal inhibitory concentration of anti-pseudomonal agents against Pseudomonas aeruginosa from cystic fibrosis patients in biofilm - PMC [pmc.ncbi.nlm.nih.gov]
exploring the chemical properties and stability of josamycin
An In-depth Technical Guide on the Chemical Properties and Stability of Josamycin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and stability of this compound, a macrolide antibiotic. The information is intended to support research, development, and formulation activities by providing key data and experimental methodologies.
Chemical and Physical Properties of this compound
This compound is a macrolide antibiotic produced by strains of Streptomyces narbonensis var. josamyceticus. It is a white to yellowish-white, slightly hygroscopic powder.[1] Key chemical and physical properties are summarized in the table below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C42H69NO15 | [2] |
| Molecular Weight | 827.99 g/mol | [3][4][5] |
| Melting Point | 130-133 °C | |
| pKa (Strongest Acidic) | 12.67 - 12.71 | [6][7] |
| pKa (Strongest Basic) | 7.1 - 7.9 | [6][7] |
| UV max (in 0.001N HCl) | 231-232 nm | [8] |
Table 2: Solubility of this compound
| Solvent | Solubility | Source(s) |
| Water | 0.0535 mg/mL (practically insoluble) | [6] |
| Methanol | Very soluble | [1] |
| Ethanol | Very soluble (~25 mg/mL) | [1][8][9] |
| DMSO | Soluble (~15 mg/mL) | [8][9] |
| Dimethylformamide (DMF) | Soluble (~25 mg/mL) | [8][9] |
| Acetone | Very soluble | |
| Chloroform | Very soluble | |
| Ethyl Acetate | Very soluble | |
| Ether | Soluble | |
| Acidic Water | Very soluble |
Stability of this compound
The stability of this compound is a critical factor in its formulation, storage, and therapeutic efficacy. It is susceptible to degradation under various conditions, particularly hydrolysis in acidic and alkaline environments.
pH-Dependent Stability (Hydrolysis)
This compound is known to be unstable in acidic conditions, which can impact its oral bioavailability.[10] The degradation of this compound in aqueous solutions follows pseudo-first-order kinetics.
Table 3: pH-Dependent Degradation of this compound
| pH | Condition | Observation | Source(s) |
| 1.0 - 5.0 | Aqueous solution | Rapid degradation, subject to specific acid catalysis. | [10] |
| > 5.0 | Aqueous solution | Dissolution rate decreases, which can limit absorption. | [10][11] |
| Alkaline | Aqueous solution | Susceptible to degradation. | [10] |
Thermal Stability
Limited specific data is available on the thermal degradation pathway of this compound. General methodologies for assessing thermal stability are provided in the experimental protocols section.
Photostability
Detailed photostability studies on this compound are not extensively reported in the available literature. General protocols for photostability testing are outlined below.
Experimental Protocols
Determination of pH-Dependent Stability
The following protocol is based on the studies of Skinner et al. for determining the pH-rate profile of this compound.[10]
Objective: To determine the degradation kinetics of this compound at various pH values.
Materials:
-
This compound reference standard
-
Hydrochloric acid solutions (for pH 1.0, 1.5, 2.0)
-
Phosphate and borate buffer solutions (for a range of pH values)
-
High-purity water
-
HPLC system with UV detector
-
C18 reversed-phase HPLC column
-
pH meter
-
Water bath or incubator
Procedure:
-
Solution Preparation: Prepare a series of buffer solutions across the desired pH range (e.g., pH 1 to 12).
-
Sample Preparation: Accurately weigh and dissolve this compound in each buffer to a known concentration.
-
Incubation: Incubate the solutions at a constant temperature (e.g., 37°C).
-
Sampling: Withdraw aliquots at predetermined time intervals.
-
Analysis: Analyze the concentration of remaining this compound in each aliquot using a validated stability-indicating HPLC method. The separation of this compound from its degradation products is crucial.[10]
-
Data Analysis: Plot the natural logarithm of the this compound concentration versus time to determine the pseudo-first-order degradation rate constant (k) for each pH.
HPLC Method Example:
-
Column: C18 reversed-phase
-
Mobile Phase: A suitable mixture of acetonitrile and a buffer (e.g., phosphate buffer)
-
Detection: UV at 231 nm[10]
-
Flow Rate: Appropriate for the column dimensions (e.g., 1 mL/min)
References
- 1. Effect of thermal treatments on the degradation of antibiotic residues in food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. Kinetic spectrophotometric determination of the macrolide antibiotic this compound in formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative bioavailability of this compound, a macrolide antibiotic, from a tablet and solution and the influence of dissolution on in vivo release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. office2.jmbfs.org [office2.jmbfs.org]
- 8. Kinetics of macrolide action: the this compound and erythromycin cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. abap.co.in [abap.co.in]
- 10. Boosted Photocatalytic Performance for Antibiotics Removal with Ag/PW12/TiO2 Composite: Degradation Pathways and Toxicity Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A comparison of the effect of temperature and moisture on the solid dispersions: aging and crystallization - PubMed [pubmed.ncbi.nlm.nih.gov]
Josamycin as a Penicillin Alternative: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Penicillin allergies represent a significant clinical challenge, often necessitating the use of broader-spectrum or less effective antibiotics. This can lead to suboptimal therapeutic outcomes and contribute to the development of antimicrobial resistance. Macrolide antibiotics, such as josamycin, are frequently considered as alternatives for patients with a history of penicillin allergy due to their distinct chemical structures, which minimize the risk of immunological cross-reactivity. This technical guide provides an in-depth analysis of this compound's potential as a viable alternative in penicillin-allergic models, detailing its mechanism of action, antibacterial spectrum, and the immunological basis for its use in this patient population. Furthermore, this document outlines key experimental protocols for evaluating hypersensitivity to this compound and presents a conceptual framework for the signaling pathways involved in penicillin allergy.
Introduction
This compound is a macrolide antibiotic derived from Streptomyces narbonensis.[1] Like other macrolides, its primary mechanism of action involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit.[2][3][4] This action is primarily bacteriostatic but can be bactericidal at higher concentrations.[2] this compound exhibits a broad spectrum of activity against many Gram-positive and some Gram-negative bacteria, as well as atypical pathogens.[3] The fundamental structural differences between the beta-lactam ring of penicillins and the macrolide structure of this compound make true immunological cross-reactivity highly unlikely.[5] This distinction forms the basis of this compound's utility as an alternative antibiotic in individuals with a confirmed penicillin allergy.
Comparative Antibacterial Spectrum
To effectively consider this compound as an alternative to penicillin, a thorough understanding of its antibacterial spectrum in relation to penicillin is crucial. The following table summarizes the general in vitro activity of both agents against a range of clinically relevant bacteria.
| Bacterial Species | Penicillin G Activity | This compound Activity |
| Streptococcus pneumoniae | Susceptible (some resistance) | Susceptible |
| Streptococcus pyogenes | Susceptible | Susceptible |
| Staphylococcus aureus (MSSA) | Susceptible | Susceptible |
| Staphylococcus aureus (MRSA) | Resistant | Resistant |
| Enterococcus faecalis | Susceptible | Variable |
| Listeria monocytogenes | Susceptible | Susceptible |
| Neisseria gonorrhoeae | Variable Resistance | Susceptible |
| Neisseria meningitidis | Susceptible | Susceptible |
| Haemophilus influenzae | Variable (beta-lactamase) | Susceptible |
| Moraxella catarrhalis | Variable (beta-lactamase) | Susceptible |
| Mycoplasma pneumoniae | Resistant | Susceptible |
| Chlamydophila pneumoniae | Resistant | Susceptible |
| Legionella pneumophila | Resistant | Susceptible |
Note: Susceptibility can vary based on geographical location and local resistance patterns. MSSA: Methicillin-Susceptible Staphylococcus aureus; MRSA: Methicillin-Resistant Staphylococcus aureus.
Immunological Considerations: Penicillin Allergy and this compound
Penicillin allergy is most commonly a Type I hypersensitivity reaction, mediated by immunoglobulin E (IgE) antibodies.[2] This immediate reaction occurs upon re-exposure to the drug in a sensitized individual. The key to understanding the low risk of cross-reactivity between penicillin and this compound lies in their distinct molecular structures. The allergenic determinants of penicillin are primarily metabolites that form covalent bonds with host proteins, creating hapten-carrier complexes. These complexes are then recognized by the immune system. This compound, as a macrolide, does not share these structural motifs and therefore is not recognized by penicillin-specific IgE antibodies.
While a true cross-reactivity is not expected, it is important to note that individuals with a history of penicillin allergy may have a generally heightened predisposition to drug hypersensitivities. One study found that patients with a documented penicillin allergy were 234% more likely to have an allergy to macrolides as a class.[6] However, this does not imply a specific cross-reactivity but rather a potential for multiple independent drug allergies.
Signaling Pathway of Type I Hypersensitivity to Penicillin
The following diagram illustrates the key signaling events in a Type I hypersensitivity reaction upon secondary exposure to penicillin in a sensitized individual.
Caption: Signaling cascade in a mast cell following cross-linking of IgE by a penicillin-protein complex.
Experimental Protocols for Hypersensitivity Assessment
Evaluating a patient with a suspected drug allergy requires a systematic approach. While specific, validated protocols for this compound are not widely published, the following methodologies, adapted from general principles of drug allergy testing, can be employed. It is critical that these procedures are performed by trained personnel in a setting equipped to manage anaphylaxis.
Experimental Workflow
The following diagram outlines a typical workflow for the investigation of a potential this compound hypersensitivity.
Caption: A stepwise approach to the diagnostic evaluation of suspected this compound hypersensitivity.
Skin Prick Test (SPT)
-
Principle: To detect the presence of drug-specific IgE on mast cells in the skin.
-
Reagents:
-
This compound solution: While a validated non-irritating concentration for this compound is not established, a starting point based on other macrolides could be 1-10 mg/mL in sterile saline. It is imperative to first establish a non-irritating concentration in healthy volunteers.
-
Positive control: Histamine hydrochloride (10 mg/mL).
-
Negative control: Sterile saline.
-
-
Procedure:
-
Place a drop of each solution on the volar surface of the forearm.
-
Pass a sterile lancet through each drop into the epidermis.
-
Read the results after 15-20 minutes.
-
A positive result is a wheal of ≥3 mm larger than the negative control.
-
Intradermal Test (IDT)
-
Principle: A more sensitive method than SPT to detect drug-specific IgE.
-
Reagents:
-
This compound solution: A 1:100 or 1:1000 dilution of the SPT concentration (e.g., 0.01-0.1 mg/mL). The non-irritating concentration must be determined prior to clinical use.
-
Positive and negative controls as for SPT.
-
-
Procedure:
-
Inject 0.02-0.05 mL of the test solution intradermally to raise a small bleb.
-
Perform the same with the positive and negative controls.
-
Read the results after 15-20 minutes.
-
A positive result is an increase in wheal diameter of ≥3 mm from the initial bleb.[2]
-
Basophil Activation Test (BAT)
-
Principle: An in vitro flow cytometry-based assay that measures the upregulation of activation markers (e.g., CD63, CD203c) on the surface of basophils upon stimulation with the drug.
-
Protocol Outline:
-
Collect fresh heparinized whole blood from the patient.
-
Incubate aliquots of the blood with a range of this compound concentrations (a suggested starting range, to be optimized, is 0.1 to 100 µg/mL), a positive control (anti-FcεRI antibody), and a negative control (stimulation buffer).
-
Stain the cells with fluorescently labeled antibodies against basophil identification markers (e.g., CCR3, IgE) and activation markers (e.g., CD63).
-
Lyse red blood cells.
-
Acquire and analyze the samples by flow cytometry, gating on the basophil population.
-
A positive result is a significant increase in the percentage of activated basophils compared to the negative control.
-
Lymphocyte Transformation Test (LTT)
-
Principle: An in vitro assay to detect drug-specific T-cell sensitization, primarily for delayed hypersensitivity reactions.
-
Protocol Outline:
-
Isolate peripheral blood mononuclear cells (PBMCs) from the patient's blood.
-
Culture the PBMCs in the presence of various concentrations of this compound (e.g., 1 to 100 µg/mL, to be optimized) and positive (e.g., phytohemagglutinin) and negative controls for 5-7 days.
-
Measure lymphocyte proliferation, typically by the incorporation of a radiolabeled nucleotide (e.g., ³H-thymidine) or a fluorescent dye (e.g., CFSE).
-
Calculate a stimulation index (SI) as the ratio of proliferation in the presence of the drug to the proliferation in the negative control. An SI ≥ 2 is often considered positive.[7]
-
Conclusion
This compound presents a theoretically sound and clinically valuable alternative for patients with confirmed IgE-mediated penicillin allergies. The lack of structural similarity between the two antibiotic classes makes immunological cross-reactivity highly improbable. However, a thorough clinical history is paramount, as a patient with a history of multiple drug allergies may be at an increased risk for a reaction to any new medication. In cases of uncertainty, a systematic evaluation using the experimental protocols outlined in this guide can help to definitively assess a patient's tolerance to this compound. Further research is warranted to establish validated, standardized testing concentrations and protocols specifically for this compound and to gather quantitative data on the incidence of this compound hypersensitivity in both penicillin-allergic and non-allergic populations. Such data will be invaluable for refining clinical guidelines and ensuring the safe and effective use of this important antibiotic.
References
- 1. wao.confex.com [wao.confex.com]
- 2. National Journal of Physiology, Pharmacy and Pharmacology [njppp.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Frontiers | Determining the role of basophil activation testing in reported type 1 allergy to beta-lactam antibiotics [frontiersin.org]
- 5. a.storyblok.com [a.storyblok.com]
- 6. media.epic.com [media.epic.com]
- 7. Frontiers | Lymphocyte Transformation Test (LTT) in Allergy to Benznidazole: A Promising Approach [frontiersin.org]
A Technical Guide to the Fundamental Interactions of Josamycin with Peptidyl-tRNA
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides an in-depth analysis of the molecular interactions between the macrolide antibiotic josamycin and the bacterial ribosome, with a specific focus on its effect on peptidyl-tRNA. The information presented herein is curated from fundamental research and is intended to serve as a comprehensive resource for professionals in the fields of microbiology, biochemistry, and pharmacology.
Core Mechanism of Action
This compound, a 16-membered macrolide antibiotic, exerts its bacteriostatic and, at high concentrations, bactericidal effects by inhibiting bacterial protein synthesis.[1] Its primary target is the 50S subunit of the bacterial ribosome.[1][2] this compound binds within the nascent peptide exit tunnel (NPET), in close proximity to the peptidyl transferase center (PTC).[3][4] This strategic positioning allows it to physically obstruct the passage of the elongating polypeptide chain.[4][5]
The interaction of this compound with the 50S ribosomal subunit is stabilized by a series of hydrogen bonds and hydrophobic interactions.[2] Unlike some antibiotics that cause a complete and immediate halt of all translation, this compound's inhibitory action is more nuanced and context-dependent. It slows the formation of the first peptide bond in an amino acid-dependent manner and typically prevents the formation of the second or third peptide bond.[3][6] A key feature of its mechanism is the stimulation of premature dissociation, or "drop-off," of peptidyl-tRNA from the ribosome.[3][6][7] This leads to a dual mechanism of growth inhibition: the direct blockage of protein elongation and the indirect depletion of the cellular pool of aminoacyl-tRNAs, making them unavailable for further protein synthesis.[8]
Caption: Workflow for studying this compound's interaction with ribosomes.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Kinetics of macrolide action: the this compound and erythromycin cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hasyweb.desy.de [hasyweb.desy.de]
- 5. Binding Site of Macrolide Antibiotics on the Ribosome: New Resistance Mutation Identifies a Specific Interaction of Ketolides with rRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The mechanism of action of macrolides, lincosamides and streptogramin B reveals the nascent peptide exit path in the ribosome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cis-acting resistance peptides reveal dual ribosome inhibitory action of the macrolide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Determining Josamycin Minimum Inhibitory Concentration (MIC)
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Josamycin is a macrolide antibiotic used in the treatment of various bacterial infections. Determining the Minimum Inhibitory Concentration (MIC) is a fundamental in vitro method for assessing the susceptibility of a bacterial strain to an antimicrobial agent. The MIC is the lowest concentration of an antibiotic that prevents the visible growth of a bacterium under defined conditions. This document provides detailed protocols for determining the MIC of this compound using the broth microdilution and agar dilution methods, based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Currently, there are no officially published, this compound-specific quality control (QC) ranges from CLSI or EUCAST for standard QC strains. Therefore, it is crucial for laboratories to perform in-house validation to establish their own internal QC ranges using appropriate reference strains.
I. Quality Control (QC) Recommendations
As of the latest CLSI and EUCAST guidelines, specific MIC quality control ranges for this compound have not been established for the commonly used QC strains. Laboratories should therefore establish their own internal QC ranges for this compound. The following standard QC strains are recommended for in-house validation due to their common use in macrolide susceptibility testing:
-
Staphylococcus aureus ATCC® 29213™
-
Enterococcus faecalis ATCC® 29212™
-
Streptococcus pneumoniae ATCC® 49619™
A validation study should be conducted by testing these strains on multiple days (e.g., 20-30 separate runs) to generate sufficient data to calculate a statistically valid QC range.
II. Experimental Protocols
Two primary methods for determining the MIC of this compound are the broth microdilution method and the agar dilution method.
A. Broth Microdilution Method
This method involves testing a microorganism's susceptibility to this compound in a liquid growth medium in a 96-well microtiter plate.
1. Materials:
-
This compound powder of known purity
-
Sterile cation-adjusted Mueller-Hinton Broth (CAMHB). For fastidious organisms like Streptococcus pneumoniae, supplement with 2.5% to 5% lysed horse blood.
-
Sterile 96-well microtiter plates
-
Bacterial inoculum suspension standardized to 0.5 McFarland turbidity
-
Sterile saline or broth for inoculum preparation
-
Incubator (35 ± 2°C)
-
Micropipettes and sterile tips
2. Preparation of this compound Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1000 µg/mL or higher.
-
Dissolve the this compound powder in a suitable solvent, such as methanol, and then dilute to the final stock concentration with sterile distilled water or a suitable buffer.[1] Note the solubility characteristics of this compound.
3. Experimental Workflow:
Caption: Workflow for this compound MIC Determination by Broth Microdilution.
4. Detailed Protocol:
-
Prepare this compound Dilutions: Perform two-fold serial dilutions of the this compound stock solution in CAMHB directly in the microtiter plate. The final volume in each well should be 100 µL. The concentration range should typically span from 0.015 to 64 µg/mL, but can be adjusted based on the expected susceptibility of the test organism.
-
Prepare Bacterial Inoculum: From a fresh (18-24 hour) culture, prepare a bacterial suspension in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Standardize Inoculum: Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the this compound dilutions. Also, include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).
-
Incubation: Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air. For fastidious organisms requiring CO₂, incubate in a 5% CO₂ atmosphere.
-
Reading the MIC: After incubation, visually inspect the plate for bacterial growth. The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the first clear well).
B. Agar Dilution Method
This method involves incorporating this compound into an agar medium, which is then inoculated with the test organism.
1. Materials:
-
This compound powder of known purity
-
Mueller-Hinton Agar (MHA). For fastidious organisms, supplement with 5% defibrinated sheep blood.
-
Sterile petri dishes
-
Bacterial inoculum suspension standardized to 0.5 McFarland turbidity
-
Sterile saline or broth for inoculum preparation
-
Incubator (35 ± 2°C)
-
Inoculator (e.g., a multipoint replicator)
2. Preparation of this compound-Containing Agar Plates:
-
Prepare a series of this compound stock solutions at 10 times the final desired concentrations.
-
Melt a sufficient volume of MHA and cool it to 45-50°C in a water bath.
-
Add 1 part of each this compound stock solution to 9 parts of the molten agar to create a series of plates with two-fold dilutions of the antibiotic.
-
Pour the agar into sterile petri dishes and allow them to solidify.
3. Experimental Workflow:
Caption: Workflow for this compound MIC Determination by Agar Dilution.
4. Detailed Protocol:
-
Prepare Bacterial Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Standardize Inoculum: Dilute the suspension to achieve a final inoculum concentration of approximately 10⁴ CFU per spot.
-
Inoculation: Using a multipoint replicator, spot-inoculate the prepared this compound-containing agar plates and a growth control plate (agar without antibiotic).
-
Incubation: Allow the inoculum spots to dry, then invert the plates and incubate at 35 ± 2°C for 16-20 hours.
-
Reading the MIC: The MIC is the lowest concentration of this compound that completely inhibits the growth of the organism, defined as no growth or a faint haze.
III. Data Presentation
All quantitative data, particularly from in-house QC validation, should be summarized in a structured table for easy comparison and tracking of performance over time.
Table 1: Example of In-House Quality Control Log for this compound MIC (µg/mL)
| QC Strain | Date | Run 1 | Run 2 | Run 3 | ... | Run 20 | Mean MIC | Modal MIC | Proposed QC Range |
| S. aureus ATCC® 29213™ | YYYY-MM-DD | 1 | 0.5 | 1 | ... | 1 | |||
| E. faecalis ATCC® 29212™ | YYYY-MM-DD | 2 | 2 | 1 | ... | 2 | |||
| S. pneumoniae ATCC® 49619™ | YYYY-MM-DD | 0.25 | 0.5 | 0.25 | ... | 0.25 |
IV. Troubleshooting
| Issue | Possible Cause(s) | Recommended Action(s) |
| QC values consistently out of range | - Inaccurate this compound stock solution concentration- Improper inoculum density- Contamination of QC strain- Incorrect incubation conditions | - Prepare fresh this compound stock solution- Re-standardize inoculum to 0.5 McFarland- Subculture QC strain to ensure purity- Verify incubator temperature and atmosphere |
| No growth in growth control well/plate | - Inactive inoculum- Incorrect medium | - Use a fresh culture for inoculum preparation- Check the quality and expiration date of the medium |
| Growth in sterility control well/plate | - Contamination of medium or reagents | - Use fresh, sterile medium and reagents- Review aseptic technique |
| Skipped wells (growth at higher concentrations but not at lower ones) | - Pipetting error- Contamination | - Review pipetting technique- Repeat the assay with fresh materials |
References
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Josamycin
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the quantification of josamycin, a macrolide antibiotic, using High-Performance Liquid Chromatography (HPLC). The described method is applicable for the analysis of this compound in raw materials and various sample matrices.
Introduction
This compound is a macrolide antibiotic effective against Gram-positive bacteria.[1][2] Accurate and reliable quantification of this compound is crucial for quality control in pharmaceutical manufacturing, pharmacokinetic studies, and residue analysis in food products.[3][4] High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for the determination of this compound due to its high selectivity, sensitivity, and accuracy.[4] This application note details a robust HPLC method for the quantification of this compound, including sample preparation, chromatographic conditions, and data analysis.
Quantitative Data Summary
Several HPLC methods have been developed for the quantification of this compound. The following tables summarize the key chromatographic parameters from various published methods, providing a comparative overview.
Table 1: HPLC Chromatographic Conditions for this compound Quantification
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Column | Primesep D, 4.6x150 mm, 5 µm | Obelisc R, 4.6x150 mm, 5 µm | Reversed-phase C18 | Acquity UPLC BEH C18, 2.1x50 mm, 1.7 µm |
| Mobile Phase | Gradient: 5-50% Acetonitrile in 0.1% H₂SO₄ | Gradient: 5-30% Acetonitrile and 0.05-0.3% Formic Acid | Acetonitrile - 0.015 M Phosphate Buffer, pH 6.0 (5:2) | Gradient: Acetonitrile (A) and 0.1% Formic Acid in Water (B) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.2 mL/min | 0.4 mL/min |
| Detection | UV, 250 nm | UV, 250 nm | UV, multi-wavelength | UHPLC-MS/MS |
| Column Temp. | Not Specified | Not Specified | 35°C | 30°C |
Table 2: Sample Preparation Techniques for this compound Analysis
| Sample Matrix | Preparation Method | Reference |
| Serum and Urine | Solid-Phase Extraction (SPE) followed by phase separation. | [4][5] |
| Animal Feed | Extraction with Methanol:Acetonitrile (1:1), drying, redissolving in phosphate buffer, and purification with HLB cartridges.[3][6] | [3][6] |
| Porcine Tissues | Homogenization in phosphate buffer with acetonitrile to precipitate proteins. | |
| Pharmaceutical Tablets | Powdering tablets, dissolving in methanol with sonication, and filtration.[7] | [7] |
Experimental Protocols
This section provides a detailed, step-by-step protocol for the quantification of this compound using a reversed-phase HPLC method with UV detection.
Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (analytical grade)
-
Orthophosphoric acid (analytical grade)
-
Water (HPLC grade)
-
0.45 µm membrane filters
Instrumentation
-
HPLC system equipped with a UV detector, pump, autosampler, and column oven.
-
Analytical balance
-
pH meter
-
Sonicator
-
Vortex mixer
Preparation of Solutions
-
Mobile Phase (Acetonitrile:Phosphate Buffer):
-
Prepare a 0.015 M phosphate buffer by dissolving the appropriate amount of potassium dihydrogen phosphate in HPLC grade water.
-
Adjust the pH of the buffer to 6.0 using orthophosphoric acid.
-
Filter the buffer through a 0.45 µm membrane filter.
-
Mix acetonitrile and the phosphate buffer in a 5:2 (v/v) ratio.[5]
-
Degas the mobile phase by sonication before use.
-
-
Standard Stock Solution (e.g., 100 µg/mL):
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Dissolve in a 100 mL volumetric flask with methanol and bring to volume.[7]
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 1-20 µg/mL).
-
Sample Preparation (General Procedure for Tablets)
-
Weigh and finely powder a representative number of tablets (e.g., 10).[7]
-
Accurately weigh a portion of the powder equivalent to a known amount of this compound.
-
Transfer the powder to a volumetric flask and add a portion of methanol.
-
Sonicate for approximately 20 minutes to ensure complete dissolution.[7]
-
Dilute to the mark with methanol and mix thoroughly.
-
Filter the solution through a 0.45 µm membrane filter into an HPLC vial.
-
If necessary, further dilute the filtered solution with the mobile phase to fall within the calibration curve range.
HPLC Analysis
-
Set up the HPLC system with the following parameters (based on a common reversed-phase method):
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the standard solutions in increasing order of concentration to generate a calibration curve.
-
Inject the prepared sample solutions.
-
After the analysis, flush the column with a high percentage of organic solvent (e.g., 80% acetonitrile in water) and then store it in an appropriate solvent.
Data Analysis
-
Identify and integrate the peak corresponding to this compound in the chromatograms of the standards and samples.
-
Construct a calibration curve by plotting the peak area of the this compound standards against their known concentrations.
-
Perform a linear regression analysis on the calibration curve to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.99 is desirable.
-
Determine the concentration of this compound in the sample solutions by interpolating their peak areas on the calibration curve.
-
Calculate the final concentration of this compound in the original sample, taking into account all dilution factors.
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound quantification by HPLC.
Logical Relationships in HPLC Analysis
References
- 1. Analysis of Antibiotic this compound and Related Impurities on Primesep D Column | SIELC Technologies [sielc.com]
- 2. This compound | SIELC Technologies [sielc.com]
- 3. researchgate.net [researchgate.net]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. office2.jmbfs.org [office2.jmbfs.org]
Application of Josamycin in Murine Models of Respiratory Infections: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Josamycin, a macrolide antibiotic, has demonstrated efficacy against a range of respiratory pathogens, including atypical bacteria such as Mycoplasma pneumoniae and Chlamydia pneumoniae, as well as some Gram-positive bacteria like Streptococcus pneumoniae. Its mechanism of action involves the inhibition of bacterial protein synthesis. Beyond its antimicrobial activity, this compound, like other macrolides, is believed to possess immunomodulatory properties that may contribute to its therapeutic effects in respiratory infections. Murine models are invaluable tools for the preclinical evaluation of antimicrobial agents, allowing for the investigation of efficacy, pharmacokinetics, and mechanisms of action in a controlled in vivo setting.
This document provides detailed application notes and protocols for the use of this compound in murine models of respiratory infections caused by Mycoplasma pneumoniae, Chlamydia pneumoniae, and Streptococcus pneumoniae. The protocols are synthesized from established murine respiratory infection models and known characteristics of this compound.
Data Presentation
While direct head-to-head quantitative data for this compound in murine respiratory infection models is limited in the readily available literature, the following tables summarize clinical and in vitro findings that support its use and provide a basis for expected outcomes in preclinical models.
Table 1: Clinical Efficacy of this compound in Human Respiratory Infections
| Pathogen | Study Design | This compound Dosage | Comparator | Key Findings | Reference |
| Mycoplasma pneumoniae | Controlled, double-blind | 2 g daily for 7 days | Erythromycin (2 g daily for 7 days) | This compound was as efficacious as erythromycin in resolving signs and symptoms of pneumonia. Hospitalization days and fever duration were similar between the two groups. | [1] |
| Atypical Pneumonia (M. pneumoniae, L. pneumophila) | Prospective | 1 g every 12 hours | None | Effective and well-tolerated for empirical treatment. Mean duration of fever was 1.4 days. | [2] |
| Community-Acquired Pneumonia | Clinical study | 500 mg every 8 hours for 7-10 days | None | 93.3% recovery rate and 88.9% pathogen eradication rate. | [3] |
Table 2: In Vitro Activity of this compound Against Respiratory Pathogens
| Pathogen | Metric | This compound Value | Comparator(s) | Key Findings | Reference |
| Streptococcus pneumoniae | MIC | Lowest among tested macrolides | Erythromycin, Midecamycin, Azithromycin | This compound showed the most potent activity against S. aureus and was highly active against S. pneumoniae. | [4] |
| Streptococcus pneumoniae | Killing Kinetics (at 10x MIC) | Bactericidal effect (3 log10 reduction in CFU/mL) | Erythromycin, Midecamycin, Azithromycin | Exhibited bactericidal activity against S. pneumoniae. | [4] |
Experimental Protocols
The following are detailed protocols for establishing murine respiratory infection models and for the subsequent treatment with this compound. These protocols are based on methodologies described for other antibiotics in similar models, adapted for the investigation of this compound.
Protocol 1: Murine Model of Mycoplasma pneumoniae Respiratory Infection and this compound Treatment
Objective: To evaluate the efficacy of this compound in a murine model of Mycoplasma pneumoniae infection.
Materials:
-
Specific pathogen-free BALB/c mice (6-8 weeks old)
-
Mycoplasma pneumoniae strain (e.g., ATCC 15531)
-
PPLO broth and agar
-
This compound
-
Vehicle for this compound (e.g., sterile water or 0.5% carboxymethylcellulose)
-
Anesthetic (e.g., isoflurane or ketamine/xylazine)
-
Sterile phosphate-buffered saline (PBS)
Procedure:
-
Infection:
-
Culture M. pneumoniae in PPLO broth to late logarithmic phase.
-
Anesthetize mice lightly.
-
Intranasally inoculate each mouse with 50 µL of M. pneumoniae suspension containing 10^7 to 10^8 colony-forming units (CFU).
-
-
This compound Administration (to be initiated 24 hours post-infection):
-
Route of Administration: Oral gavage is a common and clinically relevant route. Intraperitoneal injection can also be used.
-
Dosage: Based on human equivalent doses and general macrolide studies in mice, a starting dose of 50-100 mg/kg body weight, administered once or twice daily, is recommended. Dose-ranging studies are advised.
-
Treatment Duration: 5-7 days.
-
Control Groups: A vehicle-treated control group is essential. A positive control group with a known effective antibiotic (e.g., azithromycin) can also be included.
-
-
Efficacy Assessment:
-
Bacterial Load in Lungs: At selected time points (e.g., day 3, 5, and 7 post-infection), euthanize a subset of mice. Aseptically remove the lungs, homogenize in PBS, and plate serial dilutions on PPLO agar to determine CFU/gram of lung tissue.
-
Histopathology: Fix lung tissue in 10% neutral buffered formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess inflammation and tissue damage.
-
Survival Studies: Monitor a separate cohort of mice for up to 14 days post-infection and record survival rates.
-
Inflammatory Markers: Measure cytokine levels (e.g., TNF-α, IL-6, IL-1β) in bronchoalveolar lavage (BAL) fluid or lung homogenates using ELISA or multiplex assays.
-
Protocol 2: Murine Model of Chlamydia pneumoniae Respiratory Infection and this compound Treatment
Objective: To assess the efficacy of this compound in a murine model of Chlamydia pneumoniae infection.
Materials:
-
Specific pathogen-free C57BL/6J mice (6-8 weeks old)
-
Chlamydia pneumoniae strain (e.g., ATCC VR-1310)
-
HeLa or McCoy cell cultures for chlamydial propagation and titration
-
This compound
-
Vehicle for this compound
-
Anesthetic
-
Sucrose-phosphate-glutamic acid (SPG) buffer
Procedure:
-
Infection:
-
Propagate C. pneumoniae in cell culture to obtain elementary bodies (EBs).
-
Anesthetize mice.
-
Intranasally inoculate each mouse with 30-50 µL of C. pneumoniae suspension in SPG containing 10^5 to 10^6 inclusion-forming units (IFU).
-
-
This compound Administration (to be initiated 24-48 hours post-infection):
-
Route of Administration: Oral gavage.
-
Dosage: A starting range of 50-100 mg/kg body weight, administered daily.
-
Treatment Duration: 7-10 days.
-
Control Groups: Vehicle-treated control.
-
-
Efficacy Assessment:
-
Chlamydial Load in Lungs: At the end of treatment and at a later time point (e.g., day 14 or 21 post-infection) to assess clearance, euthanize mice. Homogenize lung tissue and determine the chlamydial load by titrating the homogenate on cell culture monolayers and counting IFUs.
-
PCR: Detect and quantify chlamydial DNA in lung tissue using quantitative PCR (qPCR).
-
Histopathology: Assess lung inflammation and pathology via H&E staining.
-
Protocol 3: Murine Model of Streptococcus pneumoniae Pneumonia and this compound Treatment
Objective: To determine the efficacy of this compound against Streptococcus pneumoniae in a murine pneumonia model.
Materials:
-
Specific pathogen-free CBA/J or BALB/c mice (6-8 weeks old)
-
Streptococcus pneumoniae strain (e.g., serotype 3 or 19A)
-
Todd-Hewitt broth supplemented with yeast extract (THY)
-
Blood agar plates
-
This compound
-
Vehicle for this compound
-
Anesthetic
Procedure:
-
Infection:
-
Culture S. pneumoniae in THY broth to mid-logarithmic phase.
-
Anesthetize mice.
-
Intranasally or intratracheally instill 50 µL of bacterial suspension containing 10^6 to 10^7 CFU.
-
-
This compound Administration (to be initiated 2-4 hours post-infection):
-
Route of Administration: Oral gavage or subcutaneous injection.
-
Dosage: A starting dose of 100 mg/kg body weight, administered twice daily.
-
Treatment Duration: 3-5 days.
-
Control Groups: Vehicle-treated control.
-
-
Efficacy Assessment:
-
Bacterial Load in Lungs and Blood: At 24 and 48 hours post-treatment initiation, collect lung tissue and blood. Homogenize lungs and plate serial dilutions of lung homogenate and blood on blood agar to determine CFU.
-
Survival Studies: Monitor mice for 7-10 days post-infection and record survival.
-
Systemic Infection: Assess bacteremia by culturing blood samples.
-
Visualization of Experimental Workflow and Potential Signaling Pathway
Caption: General experimental workflow for evaluating this compound in murine respiratory infection models.
Caption: Postulated signaling pathway for the immunomodulatory effects of this compound in respiratory inflammation.[5]
References
- 1. Comparison of this compound and Erythromycin in the Therapy of Mycoplasma pneumoniae Pneumonia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [Treatment of atypical pneumonia with this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Evaluation of efficacy and safety of this compound (Vilprafen) in the treatment of patients with community-acquired pneumonia] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro killing kinetics and postantibiotic effect of this compound and other macrolides on several bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A genome-wide analysis of targets of macrolide antibiotics in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing Josamycin for Studying Protein Elongation in Cell-Free Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Josamycin is a 16-membered ring macrolide antibiotic that serves as a potent inhibitor of bacterial protein synthesis.[1][2] Its specific mechanism of action makes it an invaluable tool for investigating the intricacies of the translation process, particularly the elongation phase. Cell-free protein synthesis (CFPS) systems, derived from cellular extracts (e.g., Escherichia coli) or reconstituted from purified components, offer a powerful and controlled environment for such studies.[1][2][3] These systems eliminate complexities associated with cell viability and membrane transport, allowing for direct assessment of an inhibitor's effect on the translational machinery. This document provides detailed protocols and data for using this compound to probe the mechanisms of protein elongation in a cell-free context.
Mechanism of Action of this compound
This compound exerts its antibacterial effect by binding to the 50S subunit of the bacterial ribosome.[4] Specifically, it binds within the nascent peptide exit tunnel (NPET), close to the peptidyl transferase center (PTC).[1][2][5] This binding has a dual inhibitory effect on protein synthesis:
-
Direct Inhibition of Peptide Elongation: By physically obstructing the NPET, this compound sterically hinders the progression of the growing polypeptide chain. This inhibition is particularly potent in the early stages of elongation, often causing a complete halt after the formation of the second or third peptide bond, depending on the amino acid sequence.[1][2]
-
Induction of Peptidyl-tRNA Drop-off: this compound binding destabilizes the association of the peptidyl-tRNA with the ribosome, stimulating its premature dissociation.[1][2][5] This "drop-off" not only terminates the synthesis of the specific protein but also leads to a depletion of the available pool of charged tRNAs, further inhibiting overall protein synthesis.[5][6]
The following diagram illustrates the mechanism of this compound's inhibitory action on the ribosome.
Figure 1: Mechanism of this compound Action on the Ribosome.
Data Presentation: Kinetic Parameters
Studies in an E. coli-based cell-free system have elucidated key kinetic parameters of this compound's interaction with the ribosome, highlighting its potent inhibitory activity compared to other macrolides like erythromycin.[1][2]
| Parameter | This compound | Erythromycin | Reference |
| Ring Structure | 16-membered lactone ring | 14-membered lactone ring | [1][2] |
| Dissociation Constant (Kd) | 5.5 nM | 11 nM | [1][2] |
| Average Lifetime on Ribosome | 3 hours | < 2 minutes | [1][2] |
| Inhibition Onset | After 2nd or 3rd peptide bond | Allows for longer peptide chains | [1][2] |
| Peptidyl-tRNA Drop-off Rate | Much faster than drug dissociation | Comparable to drug dissociation | [1][2] |
| Effect at Saturation | Complete shutdown of protein synthesis | Incomplete shutdown | [1][2][5] |
Experimental Protocols
Protocol 1: In Vitro Protein Synthesis Inhibition Assay
This protocol describes a method to quantify the inhibitory effect of this compound using a coupled transcription-translation cell-free system. A reporter gene, such as luciferase or Green Fluorescent Protein (GFP), is used for easy quantification of protein synthesis.[3][7][8]
Materials:
-
E. coli S30 or S12 cell extract (commercial kits or prepared in-house)
-
Reporter plasmid DNA (e.g., pET-based vector with luciferase or GFP)
-
Amino acid mixture
-
Energy source solution (e.g., ATP, GTP, creatine phosphate, creatine kinase)
-
Buffer solution (e.g., HEPES, potassium glutamate, magnesium acetate)
-
This compound stock solution (in DMSO or ethanol)
-
Nuclease-free water
-
Microplate reader (for fluorescence or luminescence)
Procedure:
-
Prepare this compound Dilutions: Create a serial dilution of the this compound stock solution to test a range of concentrations (e.g., 0.1 nM to 10 µM). Include a vehicle control (DMSO or ethanol) with no drug.
-
Assemble the Cell-Free Reaction: On ice, combine the cell-free system components in a microcentrifuge tube or 96-well plate. A typical 25 µL reaction might include:
-
S30 extract and buffer mix: 10 µL
-
Amino acid mixture: 2.5 µL
-
Energy solution: 5 µL
-
Reporter plasmid DNA: 1 µL (approx. 250 ng)
-
This compound dilution (or vehicle): 2.5 µL
-
Nuclease-free water: 4 µL
-
-
Incubation: Mix the components gently and incubate the reaction at the optimal temperature for the cell-free system (typically 30-37°C) for 1.5 to 2 hours.
-
Stop Reaction (Optional): The reaction can be stopped by adding an inhibitor like kanamycin or by placing it on ice.
-
Quantify Reporter Protein:
-
For GFP: Measure fluorescence at the appropriate excitation/emission wavelengths (e.g., 485/520 nm).
-
For Luciferase: Add luciferin substrate according to the manufacturer's protocol and measure luminescence.
-
-
Data Analysis:
-
Subtract the background reading from a reaction with no DNA template.
-
Normalize the signal from this compound-treated reactions to the vehicle control (defined as 100% synthesis or 0% inhibition).
-
Plot the percent inhibition against the logarithm of the this compound concentration to determine the IC50 value.
-
The following flowchart outlines the experimental workflow for this assay.
Figure 2: Workflow for In Vitro Protein Synthesis Inhibition Assay.
Protocol 2: Principles of Toe-Printing/Ribosome Footprinting Assay
For a more detailed analysis of the stalling mechanism, a toe-printing or ribosome footprinting assay can be employed. These techniques identify the precise location on the mRNA where the ribosome is stalled by the inhibitor.
Principle of Toe-Printing:
-
A cell-free translation reaction is assembled with a specific mRNA template and the inhibitor (this compound).
-
A DNA primer complementary to a downstream region of the mRNA is added.
-
Reverse transcriptase is used to synthesize a cDNA copy of the mRNA.
-
The enzyme proceeds until it is physically blocked by the stalled ribosome, creating a truncated cDNA product.
-
The length of this "toe-print" fragment, when analyzed by gel electrophoresis alongside a sequencing ladder, reveals the exact codon at which the ribosome is stalled.
This advanced technique can confirm that this compound causes stalling in the very early codons of an open reading frame, providing high-resolution data on its mechanism of action.
Applications in Research and Drug Development
-
Mechanism of Action Studies: this compound serves as a reference compound for characterizing novel protein synthesis inhibitors that target the peptide exit tunnel.
-
Ribosome Dynamics: The strong binding and slow dissociation of this compound allow it to be used as a tool to "trap" ribosomes at early elongation stages, facilitating structural and functional studies (e.g., via cryo-EM).[1]
-
Drug Discovery: Cell-free inhibition assays are highly amenable to high-throughput screening (HTS) to identify new antibiotic candidates.[3]
-
Mitochondrial Toxicity: As mitochondrial ribosomes are structurally similar to bacterial ribosomes, cell-free systems can be adapted to study the off-target effects of antibiotics like this compound on mitochondrial protein synthesis.[9][10][11]
References
- 1. Kinetics of macrolide action: the this compound and erythromycin cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Techniques for Screening Translation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. Cis-acting resistance peptides reveal dual ribosome inhibitory action of the macrolide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ψ-Footprinting approach for the identification of protein synthesis inhibitor producers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of a Structurally Unique Small Molecule that Inhibits Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A genome-wide analysis of targets of macrolide antibiotics in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. Determining the off-target activity of antibiotics and novel translation initiation sites in mitochondria [elifesciences.org]
Application Notes: Josamycin as a Tool for Investigating Macrolide Resistance
Introduction
Macrolide antibiotics are a critical class of therapeutics used to treat a variety of bacterial infections.[1] Their efficacy is increasingly threatened by the global rise of antimicrobial resistance. Macrolides are categorized by the size of their lactone ring, typically 14-, 15-, or 16-membered rings.[2] Josamycin, a 16-membered macrolide, exhibits distinct chemical properties and interactions with the bacterial ribosome compared to its 14- and 15-membered counterparts like erythromycin and azithromycin.[3][4] These differences make this compound an invaluable tool for researchers, scientists, and drug development professionals to investigate, differentiate, and characterize the complex mechanisms of macrolide resistance.
Mechanism of Action of this compound
This compound exerts its bacteriostatic effect—or bactericidal at high concentrations—by inhibiting bacterial protein synthesis.[5][6] It binds reversibly to the 50S subunit of the bacterial ribosome, specifically within the nascent peptide exit tunnel (NPET).[2][5] This binding action physically obstructs the elongation of the polypeptide chain, leading to the premature dissociation of peptidyl-tRNA from the ribosome (a process known as "drop-off").[4][7] Notably, this compound has a significantly longer residence time on the ribosome (average lifetime of 3 hours) compared to erythromycin (less than 2 minutes), which contributes to its potent inhibitory activity.[4][7]
Key Macrolide Resistance Mechanisms
There are three primary mechanisms through which bacteria develop resistance to macrolide antibiotics:
-
Target-Site Modification: This is the most common form of high-level resistance. It involves the enzymatic methylation of an adenine residue (A2058) in the 23S rRNA component of the 50S ribosomal subunit.[8] This modification is carried out by methylases encoded by erm (erythromycin ribosome methylase) genes, leading to the MLSB phenotype (cross-resistance to M acrolides, L incosamides, and S treptogramins B).[8] Resistance can also arise from point mutations in the 23S rRNA or in ribosomal proteins L4 and L22, which alter the antibiotic binding site.[2][9]
-
Macrolide Efflux: This mechanism involves actively pumping the antibiotic out of the bacterial cell, preventing it from reaching its ribosomal target.[2] These pumps are often ATP-binding cassette (ABC) transporters.[2] A well-studied example is the MacAB-TolC system in E. coli.[10]
-
Drug Inactivation: Bacteria can produce enzymes that chemically modify and inactivate the antibiotic. For instance, the mph(B) gene encodes a phosphotransferase that can inactivate certain macrolides.[11]
Application 1: Differentiating Efflux-Mediated Resistance from Target-Site Modification
This compound's chemical structure makes it a poor substrate for certain efflux pumps that are highly effective against 14- and 15-membered macrolides. This differential susceptibility provides a straightforward method to distinguish between efflux-based and target-site modification mechanisms. Strains expressing efflux pumps like MacAB remain largely susceptible to this compound while exhibiting significant resistance to erythromycin.[10] Conversely, strains with erm-mediated or mutational target-site modifications typically show elevated resistance to both erythromycin and this compound.
References
- 1. A genome-wide analysis of targets of macrolide antibiotics in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of Resistance to Macrolide Antibiotics among Staphylococcus aureus | MDPI [mdpi.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Kinetics of macrolide action: the this compound and erythromycin cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. In Vitro Selection and Characterization of Resistance to Macrolides and Related Antibiotics in Mycoplasma pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel Macrolide-Specific ABC-Type Efflux Transporter in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Emergence of Macrolide Resistance Gene mph(B) in Streptococcus uberis and Cooperative Effects with rdmC-Like Gene - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Josamycin in Biofilm Disruption Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Josamycin is a 16-membered ring macrolide antibiotic known for its efficacy against a range of Gram-positive bacteria, including clinically relevant species such as Staphylococcus aureus.[1][2][3] Its primary mechanism of action involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit.[4] Bacterial biofilms present a significant challenge in clinical settings due to their inherent resistance to conventional antibiotic therapies. This document provides a detailed experimental protocol for assessing the potential of this compound to inhibit the formation of bacterial biofilms, a critical step in the development of novel anti-biofilm strategies.
While direct quantitative data on the Minimum Biofilm Inhibitory Concentration (MBIC) and Minimum Biofilm Eradication Concentration (MBEC) of this compound are not extensively available in published literature, this protocol is based on established methods for biofilm susceptibility testing and considers the known properties of macrolide antibiotics. It is important to note that some studies on other macrolides, such as erythromycin and clarithromycin, have shown that sub-inhibitory concentrations can sometimes induce biofilm formation in macrolide-resistant staphylococcal strains.[5][6] Therefore, careful dose-response experiments are crucial. It has also been suggested that macrolides may be more effective at preventing biofilm formation rather than eradicating mature biofilms.
Mechanism of Action and Potential Relevance to Biofilms
This compound, like other macrolides, inhibits bacterial protein synthesis, which is essential for bacterial growth and replication.[4] In the context of biofilms, this could indirectly impact biofilm formation by affecting the production of proteins necessary for bacterial adhesion, intercellular signaling, and the synthesis of the extracellular polymeric substance (EPS) matrix.
Two key aspects of staphylococcal biofilm formation that could potentially be affected by protein synthesis inhibitors like this compound are:
-
Quorum Sensing (QS): In Staphylococcus aureus, the accessory gene regulator (agr) system is a well-characterized quorum-sensing system that controls the expression of numerous virulence factors.[7][8] While direct evidence for this compound's effect on the agr system is lacking, interference with the synthesis of proteins involved in this signaling cascade could disrupt biofilm development.
-
Extracellular Polymeric Substance (EPS) Production: The primary component of the S. aureus biofilm matrix is the polysaccharide intercellular adhesin (PIA), synthesized by proteins encoded by the ica operon.[9][10][11] Inhibition of the translation of these enzymes by this compound could lead to a reduction in PIA production and consequently, impaired biofilm formation.
Data Presentation: Efficacy of this compound and Related Macrolides
Due to the limited availability of specific biofilm disruption data for this compound, the following table summarizes the Minimum Inhibitory Concentrations (MICs) of this compound against planktonic bacteria and highlights the observed effects of other macrolides on staphylococcal biofilms to provide a comparative context for experimental design.
| Antibiotic | Bacterial Species | MIC/MIC50 (Planktonic) | Biofilm Effect (Concentration) | Reference |
| This compound | Staphylococcus aureus | MIC50: 2 mg/l (erythromycin-resistant strains) | Data not available | [2] |
| This compound | Staphylococcus aureus | Susceptible (including erythromycin-resistant strains) | Data not available | [1] |
| Midecamycin acetate (16-membered macrolide) | Staphylococcus spp. (inducible erythromycin resistance) | Retained activity | Data not available | [12] |
| Erythromycin, Azithromycin, Clarithromycin | Macrolide-resistant S. aureus | N/A | Induction of early biofilm formation (0.5–2 µg/mL) | [5] |
| Clarithromycin | S. aureus | N/A | Prevention of biofilm formation, but no eradication of mature biofilm | |
| Erythromycin | S. epidermidis | N/A | Weak (2.5-fold) induction of ica expression (sub-MIC) | [13][14] |
Experimental Protocols
This section provides a detailed methodology for a biofilm inhibition assay to evaluate the efficacy of this compound.
Protocol: this compound Biofilm Inhibition Assay using Crystal Violet Staining
This protocol is designed to determine the Minimum Biofilm Inhibitory Concentration (MBIC) of this compound, defined as the lowest concentration that prevents biofilm formation.
Materials:
-
This compound powder
-
Bacterial strain of interest (e.g., Staphylococcus aureus ATCC 29213 or a clinical isolate)
-
Tryptic Soy Broth (TSB) supplemented with 1% glucose
-
Phosphate-buffered saline (PBS), sterile
-
96-well flat-bottom sterile polystyrene microtiter plates
-
0.1% (w/v) Crystal Violet solution
-
30% (v/v) Acetic acid in water
-
Microplate reader
-
Incubator (37°C)
-
Sterile pipette tips and multichannel pipette
Procedure:
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, inoculate a single colony of the test bacterium into 5 mL of TSB.
-
Incubate overnight at 37°C with shaking.
-
The next day, dilute the overnight culture in fresh TSB supplemented with 1% glucose to an optical density at 600 nm (OD600) of 0.05-0.1 (approximately 1 x 10^8 CFU/mL). Further dilute this suspension to achieve a final concentration of 1 x 10^6 CFU/mL in TSB with 1% glucose.
-
-
Preparation of this compound Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol) and then prepare serial dilutions in TSB with 1% glucose to achieve a range of concentrations to be tested (e.g., from 0.0625 to 128 µg/mL). It is advisable to test concentrations below and above the known planktonic MIC.
-
-
Biofilm Inhibition Assay:
-
To the wells of a 96-well microtiter plate, add 100 µL of the prepared this compound dilutions.
-
Add 100 µL of the standardized bacterial suspension to each well.
-
Include the following controls on each plate:
-
Positive Control: 100 µL of bacterial suspension + 100 µL of TSB with 1% glucose (and the same concentration of solvent used for this compound).
-
Negative Control (Blank): 200 µL of sterile TSB with 1% glucose.
-
-
Incubate the plate statically at 37°C for 24-48 hours.
-
-
Quantification of Biofilm with Crystal Violet:
-
After incubation, carefully discard the planktonic cell culture from each well by inverting the plate.
-
Gently wash the wells twice with 200 µL of sterile PBS to remove any remaining planktonic bacteria.
-
Air dry the plate for 15-20 minutes in a laminar flow hood.
-
Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Remove the crystal violet solution and wash the wells three times with 200 µL of sterile PBS.
-
Invert the plate on a paper towel to remove excess liquid and allow it to air dry completely.
-
Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet.
-
Incubate for 15-20 minutes at room temperature.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the negative control (blank) from all test wells.
-
The MBIC is determined as the lowest concentration of this compound that shows a significant reduction in biofilm formation compared to the positive control. The percentage of biofilm inhibition can be calculated using the following formula:
-
% Inhibition = [1 - (OD570 of test well / OD570 of positive control well)] * 100
-
-
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Potential targets of this compound in S. aureus biofilm signaling pathways.
Experimental Workflow Diagram
Caption: Experimental workflow for the this compound biofilm inhibition assay.
References
- 1. [The in vitro effects of this compound on various strains of bacteria] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antimicrobial activity of this compound against erythromycin-resistant staphylococci as compared to roxythromycin and clarithromycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 16-membered macrolide antibiotics: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Experimental research on microbiological profile of this compound. II: Findings on the phenomenon of resistance in comparison with other macrolides] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. seq.es [seq.es]
- 7. Investigational therapies targeting quorum-sensing for the treatment of Staphylococcus aureus infections - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quorum sensing in Staphylococcus infections - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The staphylococcal exopolysaccharide PIA – Biosynthesis and role in biofilm formation, colonization, and infection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Polysaccharide intercellular adhesin in biofilm: structural and regulatory aspects [frontiersin.org]
- 11. Structure, function and contribution of polysaccharide intercellular adhesin (PIA) to Staphylococcus epidermidis biofilm formation and pathogenesis of biomaterial-associated infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The in vitro activity of some 14-, 15- and 16- membered macrolides against Staphylococcus spp., Legionella spp., Mycoplasma spp. and Ureaplasma urealyticum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effect of Subinhibitory Antibiotic Concentrations on Polysaccharide Intercellular Adhesin Expression in Biofilm-Forming Staphylococcus epidermidis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effect of subinhibitory antibiotic concentrations on polysaccharide intercellular adhesin expression in biofilm-forming Staphylococcus epidermidis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Ultrasensitive Quantification of Josamycin in Complex Matrices by UHPLC-MS/MS
Abstract
This application note presents a robust and highly sensitive method for the determination of josamycin in complex biological and environmental matrices, including animal feed, tissues, and milk. The method utilizes Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode. The developed protocols for sample preparation are optimized for each matrix to ensure high recovery and minimal matrix effects. This method is suitable for researchers, scientists, and professionals in drug development and food safety for the routine monitoring and pharmacokinetic studies of this compound.
Introduction
This compound is a macrolide antibiotic used in veterinary medicine to treat and prevent bacterial infections.[1] Its use can lead to the presence of residues in food products of animal origin, which necessitates sensitive and reliable analytical methods for monitoring to ensure food safety and conduct pharmacokinetic studies. UHPLC-MS/MS has become the gold standard for the analysis of antibiotic residues due to its high sensitivity, selectivity, and accuracy.[2] This application note provides detailed protocols for the extraction of this compound from animal feed, animal tissue, and milk, followed by its quantification using a validated UHPLC-MS/MS method.
Experimental Protocols
Sample Preparation
A summary of the sample preparation protocols for different matrices is presented in Table 1.
Table 1: Summary of Sample Preparation Protocols for this compound Analysis
| Matrix | Extraction Solvent | Clean-up Technique |
| Animal Feed | Methanol:Acetonitrile (1:1, v/v) | Solid-Phase Extraction (SPE) with HLB cartridges |
| Animal Tissue | Acetonitrile or Chloroform | Solid-Phase Extraction (SPE) with diol cartridges or Liquid-Liquid Extraction |
| Milk | Acetonitrile | Liquid-Liquid Extraction with hexane |
Protocol 1: Extraction of this compound from Animal Feed
-
Weigh 5 g of homogenized animal feed sample into a 50 mL polypropylene centrifuge tube.
-
Add 20 mL of methanol:acetonitrile (1:1, v/v) solution.
-
Vortex for 1 minute and then shake on a mechanical shaker for 30 minutes.
-
Centrifuge at 8000 rpm for 10 minutes.
-
Collect the supernatant and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 5 mL of phosphate buffer (pH 8, 0.1 mol/L).
-
Condition an HLB SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.
-
Load the reconstituted sample onto the SPE cartridge.
-
Wash the cartridge with 5 mL of deionized water.
-
Elute the analyte with 5 mL of methanol.
-
Evaporate the eluate to dryness and reconstitute in 1 mL of the mobile phase for UHPLC-MS/MS analysis.[1][2]
Protocol 2: Extraction of this compound from Animal Tissue (Muscle, Liver, Kidney)
-
Weigh 2 g of homogenized tissue sample into a 50 mL polypropylene centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Homogenize the sample using a high-speed homogenizer for 1 minute.
-
Centrifuge at 10,000 rpm for 15 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
For fatty matrices, a liquid-liquid extraction with n-hexane can be performed to remove lipids.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the mobile phase for UHPLC-MS/MS analysis.
Protocol 3: Extraction of this compound from Milk
-
Pipette 10 mL of milk sample into a 50 mL polypropylene centrifuge tube.
-
Add 20 mL of acetonitrile.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 8000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube.
-
Add 10 mL of n-hexane and vortex for 1 minute for defatting.
-
Centrifuge at 5000 rpm for 5 minutes.
-
Discard the upper hexane layer.
-
Evaporate the acetonitrile layer to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the mobile phase for UHPLC-MS/MS analysis.
UHPLC-MS/MS Analysis
Table 2: UHPLC and MS/MS Parameters for this compound Analysis
| Parameter | Condition |
| UHPLC System | |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 0-1 min: 10% B; 1-8 min: 10-90% B; 8-9 min: 90% B; 9-9.1 min: 90-10% B; 9.1-12 min: 10% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS/MS System | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion (m/z) | 828.4 [M+H]⁺ |
| Product Ion (Quantifier) | 174.1 |
| Collision Energy (Quantifier) | 25 eV |
| Product Ion (Qualifier) | 158.1 |
| Collision Energy (Qualifier) | 35 eV |
| Dwell Time | 100 ms |
| Declustering Potential | 80 V |
| Ion Source Temperature | 500°C |
Quantitative Data Summary
The described UHPLC-MS/MS method was validated for its performance in various matrices. A summary of the quantitative data is presented in Table 3.
Table 3: Quantitative Performance of the UHPLC-MS/MS Method for this compound
| Matrix | Recovery (%) | RSD (%) | LOQ (µg/kg) | Linearity (r²) |
| Animal Feed | 82.4 - 93.0 | < 17.4 | 20 | > 0.99 |
| Porcine Tissue | > 88 | 4.9 | 100 | > 0.999 |
| Bovine Muscle | 80 - 112 | 4 - 17 | 5 | > 0.99 |
| Milk | 63.8 - 95.9 | < 15 | 10 | > 0.99 |
Data compiled from multiple sources.[1][2] Specific performance may vary based on the exact matrix and instrumentation.
Experimental Workflow and Method Validation
The overall workflow for the analysis of this compound in complex matrices is depicted in the following diagram.
Caption: General experimental workflow for this compound analysis.
Method validation is a critical step to ensure the reliability of the analytical results. The key parameters for method validation are outlined below.
Caption: Key parameters for method validation.
Conclusion
The UHPLC-MS/MS method described in this application note provides a highly sensitive, selective, and reliable approach for the quantification of this compound in various complex matrices. The detailed protocols for sample preparation and instrumental analysis can be readily implemented in analytical laboratories for routine monitoring, regulatory compliance, and research purposes. The presented method demonstrates excellent performance in terms of recovery, precision, and sensitivity, making it a valuable tool for ensuring food safety and supporting veterinary drug development.
References
Application Notes and Protocols for Josamycin Administration in Animal Pharmacokinetic Studies
These application notes provide detailed protocols for conducting pharmacokinetic studies of josamycin in various animal models. The information is intended for researchers, scientists, and drug development professionals.
Introduction
This compound is a macrolide antibiotic produced by Streptomyces narbonensis. It is effective against a range of Gram-positive bacteria and Mycoplasma species, making it a relevant compound for veterinary medicine. Understanding its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME), is crucial for determining appropriate dosing regimens and ensuring therapeutic efficacy and safety in target animal species. These protocols outline the procedures for administering this compound to animals and collecting samples for pharmacokinetic analysis.
Animal Models
The choice of animal model is critical for obtaining relevant pharmacokinetic data. Common models for this compound studies include:
-
Rats: Frequently used for initial pharmacokinetic screening and metabolism studies due to their small size, ease of handling, and well-characterized physiology.[1][2]
-
Fowls (Chickens): A target species for the veterinary use of this compound, making pharmacokinetic studies in this model directly applicable to clinical use.[2][3][4]
-
Pigs: Another key target species for veterinary applications of this compound.
Experimental Protocols
The following are detailed methodologies for key experiments in a typical pharmacokinetic study of this compound.
-
Acclimatization: Upon arrival, animals should be allowed to acclimatize to the housing conditions for a minimum of one week.
-
Housing: Animals should be housed in clean, temperature- and humidity-controlled environments with a 12-hour light/dark cycle.
-
Diet: Provide standard laboratory chow and water ad libitum. Animals should be fasted overnight (approximately 12 hours) before drug administration to minimize food-drug interactions, with water still available.[5]
-
Health Check: All animals should be in good health and free of any diseases. A veterinarian should perform a health check before the commencement of the study.
This compound can be administered via various routes depending on the study's objectives.
Formulation: this compound can be administered as a solution, powder, or in tablet form.[1] For oral administration in solution, the drug is typically dissolved in a suitable vehicle. For intravenous administration, this compound may be prepared in a solution like tartaric acid.[2]
Routes of Administration:
-
Oral (p.o.): The most common route for non-intravenous administration. The drug can be administered via oral gavage.
-
Intravenous (i.v.): Used to determine the absolute bioavailability and intrinsic pharmacokinetic parameters. The drug is typically administered via a cannulated vein (e.g., jugular vein in rats, brachial vein in fowls).
-
Intramuscular (i.m.): An alternative parenteral route of administration.
The dosage of this compound will vary depending on the animal model and the objectives of the study. The following table summarizes dosages used in previous studies.
| Animal Model | Route of Administration | Dosage (mg/kg b.w.) | Reference |
| Fowls | Intravenous | 18 | [3][4] |
| Fowls | Oral | 18 | [3][4] |
| Fowls | Intramuscular | 18 | [3][4] |
| Rats | Oral | 250, 500, 1000, 2000 | [6] |
| Rats (Chronic) | Oral (in diet) | 10, 50, 260, 1310 (males) | [7] |
| Rats (Chronic) | Oral (in diet) | 10, 60, 290, 1460 (females) | [7] |
Blood Sampling:
-
Time Points: Blood samples are collected at predetermined time points to capture the absorption, distribution, and elimination phases of the drug. A typical schedule for a single-dose study would be: 0 (pre-dose), 0.25, 0.5, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours post-administration.
-
Collection Sites:
-
Rats: Retro-orbital plexus, tail vein, or via a cannulated artery.
-
Fowls: Brachial (wing) vein.
-
-
Sample Processing:
-
Collect blood into tubes containing an appropriate anticoagulant (e.g., heparin or EDTA).
-
Centrifuge the blood samples at approximately 3000 x g for 10 minutes to separate the plasma.
-
Carefully aspirate the plasma and store it at -20°C or -80°C until analysis.
-
Tissue Sampling (for distribution studies):
-
At the end of the study or at specific time points, animals are humanely euthanized.
-
Tissues of interest (e.g., lung, liver, kidney, muscle, fat) are collected, weighed, and homogenized.[3][4]
-
Homogenates are then processed for drug extraction and analysis. This compound has been shown to persist in lung tissues and fat for up to 72 hours post-administration in fowls.[4]
Bioanalytical Method
The concentration of this compound in plasma and tissue homogenates is typically determined using high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS).[1][8]
-
Protein Precipitation: Add a precipitating agent (e.g., acetonitrile or methanol) to the plasma sample to precipitate proteins.
-
Vortex and Centrifuge: Vortex the mixture and then centrifuge to pellet the precipitated proteins.
-
Supernatant Collection: Transfer the clear supernatant to a clean tube.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase for injection into the HPLC or LC-MS system.
Alternatively, a liquid-liquid extraction or solid-phase extraction (SPE) can be used for sample clean-up.[1][8]
-
HPLC: A C18 reversed-phase column is commonly used with UV detection at approximately 231 nm.[1]
-
LC-MS: This method offers higher sensitivity and specificity. An electrospray ionization (ESI) source is often used.[8]
Pharmacokinetic Data Analysis
The plasma concentration-time data are analyzed using non-compartmental or compartmental methods to determine key pharmacokinetic parameters.
Key Pharmacokinetic Parameters:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): A measure of total drug exposure.
-
t1/2 (Half-life): The time required for the plasma concentration to decrease by half.
-
CL (Clearance): The volume of plasma cleared of the drug per unit of time.
-
Vd (Volume of Distribution): The apparent volume into which the drug distributes in the body.
-
F (Bioavailability): The fraction of the administered dose that reaches the systemic circulation.
Data Presentation
The following tables summarize pharmacokinetic data for this compound from various studies.
Table 1: Pharmacokinetic Parameters of this compound in Fowls (18 mg/kg b.w.) [3][4]
| Parameter | Intravenous | Oral | Intramuscular |
| t1/2β (hours) | 1.83 ± 0.06 | 2.33 ± 0.13 | 2.85 ± 0.17 |
| Tmax (hours) | - | 2 | 1 |
| Bioavailability (%) | 100 | 33.88 ± 2.4 | 27.28 ± 1.46 |
| Peak Serum Conc. (µg/mL) | - | 29.98 ± 1.92 | - |
Table 2: Pharmacokinetic Parameters of this compound in Humans (Oral Administration) [5]
| Dose (mg) | Cmax (µg/mL) (mean) | Tmax (hours) |
| 750 | 1.3 | 0.5 |
| 1250 | 4.8 | - |
| 2000 | 8.1 | 0.5 - 2 |
Mandatory Visualization
Caption: Workflow of a typical animal pharmacokinetic study for this compound.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. ema.europa.eu [ema.europa.eu]
- 3. Pharmacokinetics and tissue residues of this compound in fowls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. africaresearchconnects.com [africaresearchconnects.com]
- 5. karger.com [karger.com]
- 6. [Comparative toxicity study of rokitamycin and this compound in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A chronic toxicity study of this compound in F344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sensitive and specific method for the determination of this compound in human plasma by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Josamycin: Application Notes and Protocols for Intracellular Bacteria Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of josamycin, a macrolide antibiotic, in cell culture-based studies of intracellular bacteria. Detailed protocols for key experiments are provided to facilitate the investigation of this compound's efficacy and its effects on host-pathogen interactions.
Introduction
This compound is a macrolide antibiotic that inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit. A key characteristic of this compound for the study of intracellular pathogens is its ability to accumulate to high concentrations within phagocytic cells, such as macrophages and polymorphonuclear leukocytes (PMNs)[1]. This intracellular accumulation, reaching levels 12 to 20 times that of the extracellular environment, allows the antibiotic to effectively target bacteria that reside and replicate within host cells[1].
Mechanism of Action
This compound exerts its bacteriostatic or bactericidal effects by arresting protein elongation. It binds to the bacterial ribosome, with a dissociation constant of 5.5 nM, and has an average lifetime on the ribosome of approximately 3 hours[2][3]. This stable binding effectively shuts down the synthesis of essential bacterial proteins[2][3].
Applications in Intracellular Bacteria Research
This compound is a valuable tool for studying a variety of intracellular bacteria in cell culture models. Its primary applications include:
-
Efficacy Studies: Determining the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of this compound against various intracellular pathogens.
-
Intracellular Killing Assays: Quantifying the ability of this compound to reduce the bacterial load within infected host cells.
-
Host-Pathogen Interaction Studies: Investigating the influence of this compound on host cell signaling pathways and cytokine responses during infection.
Data Presentation
Table 1: In Vitro Susceptibility of Intracellular Bacteria to this compound
| Bacterium Species | Host Cell Type | MIC (µg/mL) | Notes | Reference |
| Legionella pneumophila | Macrophages | Significantly lower than erythromycin | Intracellular MICs were determined. | [4] |
| Chlamydia trachomatis | HeLa 229 cells | 0.02 - 0.5 | For various immunotypes. | [5][6] |
| Mycoplasma hominis | N/A | MIC₉₀: 8 | Agar dilution method. |
Note: Data for this compound against a wide range of intracellular bacteria is limited in publicly available literature. The provided data is based on available sources and may not be exhaustive.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) against Intracellular Bacteria
This protocol is adapted for determining the MIC of this compound against intracellular bacteria like Chlamydia trachomatis in a cell culture model.
Materials:
-
Host cell line (e.g., HeLa 229, McCoy)
-
Intracellular bacterium of interest (e.g., Chlamydia trachomatis)
-
Cell culture medium appropriate for the host cell line
-
Fetal Bovine Serum (FBS)
-
This compound stock solution
-
96-well cell culture plates
-
Cycloheximide (for Chlamydia assays)
-
Staining reagents for bacterial inclusions (e.g., immunofluorescence)
-
Inverted microscope
Procedure:
-
Cell Seeding: Seed host cells into 96-well plates at a density that will result in a confluent monolayer on the day of infection.
-
Infection: Once confluent, infect the cell monolayers with the intracellular bacteria at a predetermined multiplicity of infection (MOI).
-
Antibiotic Addition: After a suitable incubation period to allow for bacterial entry, remove the inoculum and add fresh culture medium containing serial dilutions of this compound. For Chlamydia assays, the medium should also contain cycloheximide to inhibit host cell protein synthesis.
-
Incubation: Incubate the plates for a period appropriate for the bacterial replication cycle (e.g., 48-72 hours for Chlamydia trachomatis).
-
Assessment of Inhibition: After incubation, fix and stain the cells to visualize bacterial inclusions or other markers of bacterial growth.
-
MIC Determination: The MIC is defined as the lowest concentration of this compound that completely inhibits the formation of bacterial inclusions or shows a significant reduction in bacterial growth compared to the untreated control.
Protocol 2: Intracellular Killing Assay
This protocol measures the ability of this compound to kill bacteria that have already established an infection within host cells.
Materials:
-
Host cell line (e.g., Macrophages like THP-1 or J774)
-
Intracellular bacterium of interest (e.g., Legionella pneumophila)
-
Cell culture medium
-
This compound
-
Gentamicin (or other non-cell-permeable antibiotic)
-
Sterile water or lysis buffer (e.g., Triton X-100)
-
Agar plates for bacterial culture
-
24-well cell culture plates
Procedure:
-
Cell Seeding and Infection: Seed host cells in 24-well plates and infect with the intracellular bacteria as described in Protocol 1.
-
Removal of Extracellular Bacteria: After the infection period, wash the cells with sterile PBS and add fresh medium containing a high concentration of a non-cell-permeable antibiotic (e.g., gentamicin) to kill any remaining extracellular bacteria. Incubate for 1-2 hours.
-
This compound Treatment: Wash the cells again to remove the gentamicin and add fresh medium containing different concentrations of this compound. Include an untreated control.
-
Incubation: Incubate the plates for various time points (e.g., 4, 24, 48 hours).
-
Quantification of Intracellular Bacteria:
-
At each time point, wash the cells with PBS.
-
Lyse the host cells with sterile water or a suitable lysis buffer to release the intracellular bacteria.
-
Perform serial dilutions of the lysate and plate on appropriate agar plates.
-
Incubate the plates until bacterial colonies (Colony Forming Units, CFUs) are visible.
-
-
Data Analysis: Count the CFUs for each condition and calculate the percentage reduction in intracellular bacterial load compared to the untreated control at each time point.
Protocol 3: Host Cell Cytotoxicity Assay
This protocol is essential to determine if the concentrations of this compound used in the experiments are toxic to the host cells.
Materials:
-
Host cell line
-
Cell culture medium
-
This compound
-
96-well cell culture plates
-
Cytotoxicity assay kit (e.g., MTT, LDH, or live/dead staining)
-
Plate reader or fluorescence microscope
Procedure:
-
Cell Seeding: Seed host cells in a 96-well plate at an appropriate density.
-
This compound Treatment: Add serial dilutions of this compound to the wells. Include a vehicle control and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for the same duration as the planned infection experiments (e.g., 24-48 hours).
-
Cytotoxicity Measurement: Perform the cytotoxicity assay according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of viable cells at each this compound concentration compared to the vehicle control. This will determine the non-toxic concentration range of this compound for the specific host cell line.
Visualization of Experimental Workflows and Signaling Pathways
Caption: General experimental workflows for intracellular bacteria studies.
Caption: Host cell signaling pathways modulated by intracellular bacteria.
Host Cell Signaling and Immunomodulatory Effects
Intracellular bacteria have evolved sophisticated mechanisms to manipulate host cell signaling pathways to promote their survival and replication. Key pathways often targeted include the NF-κB pathway, which regulates inflammation and apoptosis, and the autophagy pathway, a cellular degradation process that can be either subverted by or used to eliminate intracellular pathogens[7][8][9].
The effect of this compound on these pathways is an area of active research. Some studies suggest that certain macrolides can modulate cytokine production by host cells[4][10]. For instance, this compound has been shown to decrease the production of inflammatory cytokines in some experimental models, while other reports indicate no significant effect on cytokine production in THP-1 cells[4]. The immunomodulatory effects of this compound in the context of specific intracellular bacterial infections warrant further investigation.
Note: The provided protocols are general guidelines and should be optimized for the specific host cell line, bacterial strain, and experimental conditions. It is crucial to include appropriate controls in all experiments.
References
- 1. Photoactivated antibiotics to treat intracellular infection of bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinetics of macrolide action: the this compound and erythromycin cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. High-Throughput Intracellular Antimicrobial Susceptibility Testing of Legionella pneumophila - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial activity of several antibiotics and a sulfonamide against Chlamydia trachomatis organisms in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antimicrobial Activity of Several Antibiotics and a Sulfonamide Against Chlamydia trachomatis Organisms in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Interferon γ receptor downregulation facilitates Legionella survival in alveolar macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A host-directed adjuvant sensitizes intracellular bacterial persisters to antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Autophagy: the misty lands of Chlamydia trachomatis infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The antimicrobial susceptibility of Chlamydia trachomatis in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Microbiological Assay for Validating Josamycin Biological Activity
Introduction
Josamycin is a macrolide antibiotic derived from Streptomyces narbonensis.[1] Like other macrolides, it is effective against a broad spectrum of pathogens, particularly Gram-positive bacteria, by inhibiting protein synthesis.[2] The biological activity or potency of an antibiotic is a critical quality attribute. While physicochemical methods like HPLC can determine the concentration of a drug, they do not directly measure its biological activity.[3] Microbiological assays are the gold standard for quantifying the potency of antibiotics as they measure the actual antimicrobial effect.[4][5]
This document provides a detailed protocol for the validation of this compound's biological activity using the agar diffusion method, a simple, cost-effective, and reliable technique suitable for routine quality control.[6][7]
Mechanism of Action
This compound exerts its bacteriostatic action by targeting the bacterial ribosome. It binds reversibly to the 50S subunit of the ribosome, which interferes with the translocation step of protein elongation.[1][2] This action effectively halts the synthesis of essential proteins required for bacterial growth and survival. The selectivity of this compound for bacterial ribosomes over mammalian ribosomes ensures its targeted antibacterial effect while minimizing toxicity to human cells.
References
- 1. This compound | C42H69NO15 | CID 5282165 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. office2.jmbfs.org [office2.jmbfs.org]
- 4. jabps.journals.ekb.eg [jabps.journals.ekb.eg]
- 5. academic.oup.com [academic.oup.com]
- 6. office2.jmbfs.org [office2.jmbfs.org]
- 7. africaresearchconnects.com [africaresearchconnects.com]
Techniques for Analyzing Josamycin-Induced Changes in Gene Expression
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for researchers interested in investigating the impact of josamycin on gene expression. This compound, a macrolide antibiotic, is primarily known for its antibacterial properties, which stem from its ability to inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit.[1][2][3][4] However, emerging research has highlighted its off-target effects in mammalian cells, including the modulation of key signaling pathways and metabolic processes.[5][6] Understanding these this compound-induced changes in gene expression is crucial for evaluating its therapeutic potential beyond its antimicrobial activity and for assessing its safety profile.
This document outlines detailed protocols for genome-wide expression analysis using RNA sequencing (RNA-seq) and microarray technologies, as well as a targeted validation method using quantitative real-time PCR (qRT-PCR). Furthermore, it provides examples of how to present the resulting data and visualize the affected cellular pathways.
Overview of Analytical Techniques
Several powerful techniques can be employed to elucidate the changes in gene expression following this compound treatment. The choice of technique will depend on the specific research question, the desired level of detail, and the available resources.
-
RNA Sequencing (RNA-Seq): This high-throughput sequencing method provides a comprehensive and unbiased view of the transcriptome.[7][8] It allows for the quantification of gene expression levels, the discovery of novel transcripts, and the identification of alternative splicing events. RNA-seq is particularly useful for hypothesis-free discovery of genes and pathways affected by this compound.
-
Microarray Analysis: This technique utilizes a collection of microscopic DNA spots attached to a solid surface to measure the expression levels of a large number of genes simultaneously.[9][10][11][12][13] While less comprehensive than RNA-seq for novel transcript discovery, microarrays are a robust and cost-effective method for analyzing the expression of known genes.
-
Quantitative Real-Time PCR (qRT-PCR): This highly sensitive and specific technique is the gold standard for validating gene expression changes identified by RNA-seq or microarray analysis.[14][15][16][17][18] It is also suitable for analyzing the expression of a small number of target genes in a larger number of samples.
Experimental Protocols
The following sections provide detailed protocols for cell culture and treatment, followed by the specific procedures for RNA-seq, microarray, and qRT-PCR analysis.
Cell Culture and this compound Treatment
A critical first step in analyzing this compound-induced gene expression changes is the appropriate handling and treatment of cell cultures.
Protocol:
-
Cell Line Selection: Choose a mammalian cell line relevant to the research question. For example, K562 cancer cells have been used to study this compound's effects on cellular sensitivity.[5]
-
Cell Culture: Culture the selected cells in the appropriate medium supplemented with fetal bovine serum and antibiotics (if necessary) at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Treatment: Seed the cells at an appropriate density and allow them to attach overnight. The following day, treat the cells with various concentrations of this compound or the vehicle control (DMSO). The treatment duration can vary depending on the experimental goals, but a 24- to 48-hour treatment is a common starting point.
-
Cell Harvesting: After the treatment period, harvest the cells for RNA extraction.
RNA Sequencing (RNA-Seq) Protocol
This protocol outlines the key steps for analyzing gene expression changes using RNA-seq.
Protocol:
-
RNA Extraction: Isolate total RNA from the this compound-treated and control cells using a commercially available RNA extraction kit. Ensure the RNA quality is high, with an RNA Integrity Number (RIN) > 8.0.
-
Library Preparation: Prepare RNA-seq libraries from the extracted RNA. This typically involves mRNA purification, fragmentation, reverse transcription to cDNA, adapter ligation, and amplification.
-
Sequencing: Sequence the prepared libraries on a next-generation sequencing platform.
-
Data Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads.
-
Alignment: Align the reads to a reference genome.
-
Quantification: Count the number of reads mapping to each gene to determine its expression level.
-
Differential Expression Analysis: Identify genes that are significantly up- or downregulated in this compound-treated cells compared to control cells.
-
Pathway Analysis: Use bioinformatics tools to identify the biological pathways and processes that are enriched in the list of differentially expressed genes.
-
Microarray Analysis Protocol
This protocol provides a general workflow for microarray-based gene expression analysis.
Protocol:
-
RNA Extraction and Labeling: Isolate and purify total RNA as described for RNA-seq. Subsequently, label the RNA with a fluorescent dye.
-
Hybridization: Hybridize the labeled RNA to a microarray chip containing probes for thousands of genes.
-
Scanning: Scan the microarray chip to measure the fluorescence intensity of each spot, which corresponds to the expression level of the respective gene.
-
Data Analysis:
-
Normalization: Normalize the raw data to correct for technical variations.
-
Differential Expression Analysis: Identify genes with significant changes in expression between the this compound-treated and control groups.
-
Clustering and Pathway Analysis: Group genes with similar expression patterns and identify the biological pathways they are involved in.
-
Quantitative Real-Time PCR (qRT-PCR) Protocol
This protocol is for the validation of gene expression changes identified through RNA-seq or microarray analysis.
Protocol:
-
RNA Extraction and cDNA Synthesis: Isolate total RNA and reverse transcribe it into complementary DNA (cDNA).
-
Primer Design: Design and validate primers specific to the target genes of interest and one or more stable reference genes.
-
qRT-PCR Reaction: Set up the qRT-PCR reaction using a suitable master mix, primers, and cDNA.
-
Data Analysis: Determine the relative expression of the target genes in this compound-treated samples compared to controls using the ΔΔCt method, normalized to the expression of the reference genes.
Data Presentation
Quantitative data from gene expression analysis should be presented in a clear and organized manner to facilitate interpretation and comparison.
Table 1: Differentially Expressed Genes in K562 Cells Treated with this compound (10 µM for 24 hours) - RNA-Seq Data
| Gene Symbol | Log2 Fold Change | p-value | Adjusted p-value | Pathway Involvement |
| MAP3K4 | -1.58 | 0.001 | 0.005 | MAPK Signaling |
| GADD45A | -1.23 | 0.003 | 0.01 | MAPK Signaling |
| MT-CO1 | -2.10 | 0.0005 | 0.002 | Mitochondrial Translation |
| HK2 | 1.85 | 0.002 | 0.008 | Glycolysis |
| PFKP | 1.62 | 0.004 | 0.015 | Glycolysis |
Table 2: Validation of Gene Expression Changes by qRT-PCR
| Gene Symbol | Log2 Fold Change (RNA-Seq) | Log2 Fold Change (qRT-PCR) |
| MAP3K4 | -1.58 | -1.49 |
| GADD45A | -1.23 | -1.18 |
| MT-CO1 | -2.10 | -2.25 |
| HK2 | 1.85 | 1.79 |
| PFKP | 1.62 | 1.55 |
Visualization of Pathways and Workflows
Visual representations are essential for understanding the complex biological processes and experimental procedures involved in analyzing this compound's effects.
Caption: Experimental workflow for analyzing this compound-induced gene expression changes.
Caption: this compound's inhibitory effect on the p38 MAPK signaling pathway.
Signaling Pathways Affected by this compound
Research indicates that this compound can modulate several key cellular pathways in mammalian cells.
p38 Mitogen-Activated Protein Kinase (MAPK) Signaling
Studies have shown that this compound can inhibit the p38 MAPK signaling pathway.[5] This pathway is involved in cellular responses to stress, inflammation, and apoptosis. Knockdown of components of this pathway, such as MAP3K4 and GADD45A, has been shown to sensitize cells to this compound.[5] This suggests that the anti-inflammatory properties of some macrolides may be partly mediated through the inhibition of this pathway.
Mitochondrial Function and Metabolism
This compound has been observed to impair mitochondrial translation and oxidative phosphorylation, leading to a metabolic shift towards glycolysis.[5][6] This is consistent with the known inhibitory effect of some macrolides on mitochondrial ribosomes, which share similarities with bacterial ribosomes.[5] Genes involved in mitochondrial translation and central carbon metabolism have been identified as key determinants of cellular sensitivity to this compound.[5]
Autophagy
While direct evidence for this compound's effect on autophagy is still emerging, the modulation of mTOR, a key regulator of autophagy, by other macrolides like rapamycin is well-established.[19][20][21][22][23][24] Given that this compound affects cellular metabolism and stress response pathways, investigating its impact on autophagy-related gene expression is a promising area for future research.
By employing the techniques and protocols outlined in this document, researchers can gain valuable insights into the molecular mechanisms underlying the effects of this compound on mammalian cells. This knowledge will be instrumental in advancing our understanding of its therapeutic potential and in the development of novel drug applications.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. SMPDB [smpdb.ca]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Kinetics of macrolide action: the this compound and erythromycin cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A genome-wide analysis of targets of macrolide antibiotics in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A genome-wide analysis of targets of macrolide antibiotics in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. RNA Sequencing in Drug Research - CD Genomics [rna.cd-genomics.com]
- 8. rna-seqblog.com [rna-seqblog.com]
- 9. journals.asm.org [journals.asm.org]
- 10. DNA microarray for detection of macrolide resistance genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Evaluation of an Expanded Microarray for Detecting Antibiotic Resistance Genes in a Broad Range of Gram-Negative Bacterial Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Microarray analysis of the transcriptional responses of Clostridium difficile to environmental and antibiotic stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Microarrays and gene expression profiling in microbiology and infectious diseases: a clinician's perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Identification and Validation of Reference Genes for qRT-PCR Studies of Gene Expression in Dioscorea opposita - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Identification and validation of reference genes for quantitative gene expression analysis under 409 and 415 nm antimicrobial blue light treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Cell Type-Specific Mechanistic Target of Rapamycin-Dependent Distortion of Autophagy Pathways in Lupus Nephritis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Rapamycin Inhibits Glioma Cells Growth and Promotes Autophagy by miR-26a-5p/DAPK1 Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Effects of Rapamycin on Gene expression, Morphology, and Electrophysiological Properties of Rat Hippocampal Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Frontiers | Molecular Mechanisms of Autophagy Regulation in Plants and Their Applications in Agriculture [frontiersin.org]
- 23. Different Role of Raptor and Rictor in Regulating Rasfonin-Induced Autophagy and Apoptosis in Renal Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Nutrient-dependent regulation of autophagy through the target of rapamycin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparation of Josamycin Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the preparation of josamycin stock solutions for laboratory use. This compound is a macrolide antibiotic produced by Streptomyces narbonensis that inhibits bacterial protein synthesis.[1][2] Accurate preparation of stock solutions is critical for ensuring reproducibility and reliability in experimental results.
Physicochemical and Solubility Data
This compound is a white to yellowish-white powder.[3] It is sparingly soluble in aqueous solutions but demonstrates good solubility in several organic solvents.[1][3][4] For long-term storage, solid this compound should be kept at -20°C, where it is stable for at least four years.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | References |
|---|---|---|
| Molecular Formula | C₄₂H₆₉NO₁₅ | [1][4][5] |
| Molecular Weight | ~828.0 g/mol | [1][4][5] |
| Appearance | White to yellowish-white powder/crystals | [3][4] |
| Storage (Solid) | -20°C | [1] |
| Stability (Solid) | ≥ 4 years at -20°C | [1] |
| pKa | 7.1 (in 40% aq. methanol) | [4] |
| UV max (λmax) | 231-232 nm |[1][4][5] |
Table 2: Solubility of this compound
| Solvent | Concentration | Notes | References |
|---|---|---|---|
| Dimethyl sulfoxide (DMSO) | 15 mg/mL to 100 mg/mL | Use fresh DMSO. Sonication may be required for higher concentrations. | [1][5][6][7] |
| Ethanol | 25 mg/mL to 100 mg/mL | --- | [1][5][6] |
| Dimethylformamide (DMF) | ~25 mg/mL | --- | [1][5] |
| Methanol | Very soluble | --- | [3][8] |
| Water | Practically insoluble | --- | [3][4][6] |
| Ethanol:PBS (pH 7.2) (1:2) | ~0.3 mg/mL | Must be dissolved in ethanol first before dilution with PBS. | [1][5] |
| In Vivo Formulation 1 | ≥ 2.5 mg/mL | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline. | [9] |
| In Vivo Formulation 2 | ≥ 2.5 mg/mL | 10% DMSO, 90% Corn Oil. |[9] |
Experimental Protocols
Safety Precaution: this compound should be considered hazardous until further information is available. Handle with care, using appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[1]
Protocol 1: Preparation of a High-Concentration Organic Stock Solution (e.g., 10 mg/mL in DMSO)
This protocol describes the preparation of a concentrated stock solution in an organic solvent, which can be stored for extended periods and diluted to final working concentrations as needed.
Materials:
-
This compound powder (solid)
-
Anhydrous, sterile DMSO
-
Sterile, conical-bottom polypropylene tubes (1.5 mL or 15 mL)
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate Required Mass: Determine the mass of this compound powder needed to achieve the desired concentration and volume. For example, to make 5 mL of a 10 mg/mL stock solution, you will need 50 mg of this compound.
-
Weigh this compound: Tare a sterile conical tube on the analytical balance. Carefully weigh the calculated amount of this compound powder directly into the tube.
-
Add Solvent: Add the calculated volume of DMSO to the tube containing the this compound powder.
-
Dissolve: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. If dissolution is difficult, sonicate the tube in a water bath for 5-10 minutes.[8][9] It is recommended to purge the solvent with an inert gas before use.[1]
-
Aliquot: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes.[9]
-
Storage: Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[9]
Protocol 2: Preparation of an Aqueous Working Solution
This compound is sparingly soluble in aqueous buffers.[1] This protocol is for preparing a diluted, aqueous-based working solution from the concentrated organic stock for immediate use in cell culture or other aqueous assays.
Materials:
-
This compound organic stock solution (from Protocol 1)
-
Sterile aqueous buffer (e.g., PBS, cell culture medium)
-
Sterile polypropylene tubes
Procedure:
-
Thaw Stock: Thaw one aliquot of the concentrated organic stock solution at room temperature.
-
Dilute: Perform a serial dilution. First, dissolve the this compound stock in an organic solvent like ethanol, and then dilute this solution with the aqueous buffer of choice.[1] For example, to achieve a final concentration of 10 µg/mL in 10 mL of culture medium from a 10 mg/mL DMSO stock, add 10 µL of the stock solution to the 10 mL of medium.
-
Mix: Gently vortex or invert the tube to ensure the solution is homogeneous.
-
Use Immediately: Aqueous solutions of this compound are not stable and should be prepared fresh for each experiment. It is not recommended to store aqueous solutions for more than one day.[1]
Experimental Workflow and Mechanism of Action
Visualizing the experimental workflow and the underlying biological pathways is crucial for understanding and executing protocols correctly.
Caption: Workflow for preparing this compound stock solution.
Caption: this compound's mechanism of action in bacteria.
Caption: this compound's inhibitory effect on p38 MAPK signaling.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. This compound | C42H69NO15 | CID 5282165 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 4. This compound [drugfuture.com]
- 5. This compound | CAS 16846-24-5 | Cayman Chemical | Biomol.com [biomol.com]
- 6. selleckchem.com [selleckchem.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. office2.jmbfs.org [office2.jmbfs.org]
- 9. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Josamycin Dosage for In vitro Antibacterial Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with josamycin in in vitro antibacterial assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a macrolide antibiotic that inhibits bacterial protein synthesis. It binds to the 50S subunit of the bacterial ribosome, which interferes with the translocation process during protein elongation.[1][2] This action stops the production of essential proteins necessary for bacterial growth and survival.[2]
Q2: Which methods are recommended for determining the Minimum Inhibitory Concentration (MIC) of this compound?
A2: Standard methods for determining the MIC of this compound include broth microdilution, agar dilution, and disk diffusion susceptibility testing.[3][4] The choice of method may depend on the specific bacteria being tested and the laboratory's standard operating procedures.
Q3: How should I prepare a stock solution of this compound?
A3: this compound is sparingly soluble in aqueous solutions but soluble in organic solvents like ethanol, DMSO, and methanol.[5] A common method is to first dissolve this compound in a small amount of an organic solvent such as ethanol or methanol and then dilute it to the final concentration with the appropriate aqueous buffer or culture medium.[5] For example, a stock solution can be prepared by dissolving this compound in methanol to a concentration of 100 µg/mL and then further diluting it with a 0.025 M dipotassium hydrogen phosphate buffer at pH 8.0. It is recommended not to store aqueous solutions for more than one day.[5]
Q4: What are the recommended quality control (QC) strains for this compound susceptibility testing?
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or unexpected MIC results | Inaccurate this compound concentration in the working solution. | Prepare fresh this compound stock solutions regularly and store them under appropriate conditions to prevent degradation.[7] Use a validated method to confirm the concentration of your stock solution. |
| Improper inoculum density. | Standardize the inoculum to the recommended density (e.g., 0.5 McFarland standard) to ensure consistent results.[8] | |
| Variation in incubation time or temperature. | Strictly adhere to the recommended incubation time and temperature as specified in standard protocols (e.g., CLSI guidelines).[9] | |
| No bacterial growth, even in the control group | Contamination of the culture medium with an inhibitory substance. | Use fresh, sterile culture medium and ensure aseptic techniques are followed throughout the experiment. |
| Inactive bacterial inoculum. | Use a fresh bacterial culture for preparing the inoculum to ensure its viability. | |
| Precipitation of this compound in the culture medium | Poor solubility of this compound in the aqueous medium. | Ensure this compound is completely dissolved in an appropriate organic solvent before diluting it in the culture medium.[5] Avoid using overly concentrated stock solutions. |
| Interaction with components of the culture medium. | If precipitation persists, consider using a different culture medium or a solubilizing agent, ensuring it does not affect the antibacterial activity or bacterial growth. | |
| Overgrowth of bacteria in all wells/plates, including high this compound concentrations | Bacterial resistance to this compound. | Verify the identity and susceptibility profile of the bacterial strain. Consider testing a known susceptible strain as a control. |
| Degradation of this compound. | Prepare fresh working solutions of this compound for each experiment. This compound stability is pH-dependent and can be affected by storage conditions.[7] |
Experimental Protocols
Broth Microdilution MIC Assay
This protocol is a generalized procedure and should be adapted based on specific laboratory guidelines and the bacteria being tested.
-
Preparation of this compound Solutions:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) by dissolving the powder in a suitable solvent like ethanol or DMSO.
-
Perform serial twofold dilutions of the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to achieve the desired final concentrations.
-
-
Inoculum Preparation:
-
From a fresh agar plate (18-24 hours growth), pick several colonies of the test bacterium.
-
Suspend the colonies in a sterile saline solution to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
-
Inoculation and Incubation:
-
Add the standardized inoculum to each well of the microtiter plate containing the this compound dilutions.
-
Include a growth control well (inoculum without this compound) and a sterility control well (broth only).
-
Incubate the plate at 35-37°C for 16-20 hours in ambient air.
-
-
Result Interpretation:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
-
Data Presentation
Table 1: Example MIC Data for this compound against Staphylococcus aureus
| This compound Concentration (µg/mL) | Well 1 | Well 2 | Well 3 | Growth Control |
| 16 | - | - | - | + |
| 8 | - | - | - | + |
| 4 | - | - | - | + |
| 2 | + | + | + | + |
| 1 | + | + | + | + |
| 0.5 | + | + | + | + |
| 0.25 | + | + | + | + |
| 0 | + | + | + | + |
| (-) No visible growth; (+) Visible growth. In this example, the MIC would be 4 µg/mL. |
Visualizations
Caption: Workflow for MIC Determination using Broth Microdilution.
Caption: Troubleshooting Decision Tree for Inconsistent MIC Results.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Interpretive criteria and quality control parameters for determining bacterial susceptibility to fosfomycin tromethamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. apec.org [apec.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Josamycin Stability and Degradation in Acidic Buffers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the instability and degradation of the macrolide antibiotic josamycin in acidic buffer systems.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound in acidic conditions?
A1: this compound is highly unstable in acidic environments. Its degradation is subject to specific acid catalysis, and the rate of degradation increases significantly as the pH decreases. The pH of maximum stability for this compound has been determined to be approximately 6.5.[1] At pH values of 1.0 and 12.0, the degradation rate is about five orders of magnitude greater than at pH 6.5.[1]
Q2: What is the primary degradation pathway of this compound in acidic solutions?
A2: The acidic degradation of this compound is believed to proceed through a reversible isomerization step, followed by the cleavage of the mycarose sugar moiety. This leads to the formation of desmycarose compounds.[1] Further investigation is required to fully elucidate the complete degradation pathway and the structures of all resulting products.
Q3: What are the expected degradation products of this compound in an acidic medium?
A3: The primary degradation products are expected to be desmycarose derivatives of this compound, resulting from the hydrolysis of the mycarose sugar.[1] The exact nature and structure of all degradation products can be complex and may involve further rearrangements. Characterization of these products typically requires advanced analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
Q4: How can I monitor the degradation of this compound in my experiments?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable way to monitor the degradation of this compound.[2] This method should be able to separate the intact this compound from its degradation products, allowing for accurate quantification of the remaining active pharmaceutical ingredient (API) over time.
Q5: Are there any formulation strategies to protect this compound from acidic degradation?
A5: Yes, formulation strategies can be employed to enhance the stability of this compound in acidic conditions. One of the most effective approaches is the use of enteric coatings.[3][4] These coatings are pH-sensitive polymers that remain intact in the acidic environment of the stomach but dissolve in the more neutral pH of the small intestine, thereby protecting the drug from acid-catalyzed degradation.
Troubleshooting Guide
Issue: Rapid loss of this compound potency in an acidic buffer.
| Possible Cause | Troubleshooting Steps |
| Low pH of the buffer | Verify the pH of your buffer system. This compound degradation is highly pH-dependent. If possible, adjust the pH to be closer to its point of maximum stability (pH 6.5), or as high as your experimental conditions allow.[1] |
| Presence of catalytic species | The degradation of this compound in acidic conditions is subject to a primary salt effect, meaning the ionic strength of the buffer can influence the degradation rate.[1] Consider using buffers with lower ionic strength if permissible for your experiment. |
| Elevated temperature | Higher temperatures will accelerate the rate of degradation. Ensure your experiments are conducted at a controlled and, if possible, lower temperature to minimize degradation. |
| Inappropriate solvent system | While aqueous buffers are common, the presence of co-solvents can sometimes alter stability. If using co-solvents, ensure they are not contributing to the degradation. |
Issue: Appearance of unknown peaks in HPLC analysis of this compound samples.
| Possible Cause | Troubleshooting Steps |
| Acid-induced degradation | These are likely degradation products of this compound. To confirm, run a forced degradation study by intentionally exposing a this compound standard to acidic conditions and comparing the resulting chromatogram to your sample. |
| Non-specific degradation | If the peaks do not correspond to expected acid degradation products, consider other potential causes such as oxidation or photodegradation. Protect your samples from light and consider using antioxidants if oxidation is suspected. |
| Impurity in the starting material | Analyze your initial this compound standard to ensure the unknown peaks are not pre-existing impurities. |
Quantitative Data
The stability of this compound is highly dependent on pH. The following table summarizes the kinetic data for this compound degradation.
Table 1: pH-Rate Profile for this compound Degradation
| Parameter | Value | Reference |
| pH of Maximum Stability | 6.5 | [1] |
| Rate Constant for Hydronium Ion Catalysis (kH) | 54.11 M⁻¹·h⁻¹ | [1] |
| Rate Constant for Hydroxide Ion Catalysis (kOH) | 60.35 M⁻¹·h⁻¹ | [1] |
| Rate Constant for Water Catalysis | 3.37 x 10⁻⁵ h⁻¹ | [1] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound in Acidic Conditions
Objective: To intentionally degrade this compound under acidic stress to identify potential degradation products and to confirm the specificity of the analytical method.
Materials:
-
This compound reference standard
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M (for neutralization)
-
Methanol or other suitable organic solvent
-
Volumetric flasks and pipettes
-
HPLC system with UV detector
Procedure:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
In a volumetric flask, add a known volume of the this compound stock solution and dilute with 0.1 M HCl to achieve a final concentration of approximately 100 µg/mL.
-
Incubate the solution at a controlled temperature (e.g., 40°C or 60°C) and monitor the degradation over time by taking samples at regular intervals (e.g., 0, 2, 4, 8, 24 hours).
-
Before HPLC analysis, neutralize the samples by adding an equimolar amount of 0.1 M NaOH.
-
Analyze the samples using a validated stability-indicating HPLC method.
-
Compare the chromatograms of the stressed samples with that of an undegraded this compound standard to identify and quantify the degradation products.
Protocol 2: Stability-Indicating HPLC Method for this compound
Objective: To provide a general framework for an HPLC method capable of separating this compound from its degradation products. Note: This is a general protocol and may require optimization for specific instrumentation and degradation products.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted to near neutral) and an organic modifier (e.g., acetonitrile or methanol). The exact ratio should be optimized to achieve good separation.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: UV detection at approximately 232 nm
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust for the quantification of this compound in the presence of its degradation products.
Visualizations
Caption: Proposed acidic degradation pathway of this compound.
Caption: A logical workflow for troubleshooting this compound instability issues.
Caption: The impact of pH on the degradation rate of this compound.
References
Technical Support Center: Overcoming Josamycin Resistance in Staphylococcus aureus
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating strategies to overcome josamycin resistance in Staphylococcus aureus. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research endeavors.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My S. aureus isolate shows a high Minimum Inhibitory Concentration (MIC) for this compound. What are the most likely resistance mechanisms?
A1: High-level resistance to this compound, a macrolide antibiotic, in S. aureus is primarily mediated by two mechanisms:
-
Target Site Modification: This is the most common mechanism. It involves the methylation of the 23S ribosomal RNA, which is the binding site for macrolides. This methylation is carried out by enzymes encoded by erm (erythromycin ribosome methylase) genes, such as ermA, ermB, and ermC. This modification results in cross-resistance to macrolides, lincosamides, and streptogramin B antibiotics (the MLSB phenotype).[1][2]
-
Active Efflux: This mechanism involves pumping the antibiotic out of the bacterial cell before it can reach its ribosomal target. In S. aureus, this is often mediated by proteins encoded by msr (macrolide and streptogramin resistance) genes, such as msrA.[1][2]
To troubleshoot, you should first determine the resistance phenotype (see Q2) and then perform molecular assays to detect the presence of these resistance genes (see Experimental Protocols Section).
Q2: How can I determine if this compound resistance in my isolate is due to target modification (MLSB phenotype) or an efflux pump?
A2: The D-zone test is a standard laboratory procedure to differentiate between inducible MLSB resistance and efflux-mediated resistance.
-
Principle: Erythromycin is a potent inducer of erm gene expression, while clindamycin (a lincosamide) is a substrate for the resulting methylase but not a good inducer.
-
Procedure: Place an erythromycin disk and a clindamycin disk at a specific distance (e.g., 12 mm apart) on an agar plate inoculated with your isolate.[3]
-
Interpretation:
-
Positive D-zone (Inducible MLSB): A flattening of the clindamycin inhibition zone adjacent to the erythromycin disk, forming a "D" shape, indicates that erythromycin induced the expression of an Erm methylase, which then conferred resistance to clindamycin.[3]
-
Negative D-zone (Efflux or Constitutive MLSB): If the isolate is resistant to erythromycin but susceptible to clindamycin with a circular zone, the resistance is likely due to an efflux pump (e.g., MsrA). If it is resistant to both with no D-shape, the MLSB resistance is likely constitutive (continuously expressed).[4]
-
Q3: I suspect an efflux pump is responsible for resistance. How can I confirm this and potentially reverse the resistance?
A3: To confirm the role of an efflux pump, you can perform MIC testing in the presence and absence of an efflux pump inhibitor (EPI).
-
Principle: EPIs are compounds that block the activity of efflux pumps. A significant reduction in the antibiotic's MIC in the presence of an EPI suggests that efflux is a primary resistance mechanism.[5]
-
Common EPIs: Compounds like reserpine, verapamil, and thioridazine have been shown to inhibit efflux pumps in S. aureus.[4][6][7]
-
Procedure: Determine the MIC of this compound for your isolate. Then, repeat the MIC assay with the addition of a sub-inhibitory concentration of an EPI. A four-fold or greater decrease in the this compound MIC is considered significant.[5]
Q4: What are the primary strategies being explored to overcome this compound resistance?
A4: Key strategies include:
-
Combination Therapy: Using this compound in combination with another antimicrobial agent to achieve a synergistic effect. While data specific to this compound is limited, combinations of other antibiotics like rifampicin or fosfomycin have shown promise for difficult S. aureus infections.[8] The goal is to inhibit multiple bacterial targets simultaneously, reducing the likelihood of resistance emerging.
-
Efflux Pump Inhibitors (EPIs): As described in Q3, co-administering an EPI with this compound can restore its efficacy by preventing its removal from the bacterial cell.[9]
-
Development of Novel Antibiotics: Creating new derivatives of macrolides or related classes that can evade existing resistance mechanisms. For example, new synthetic lincosamides have shown activity against MRSA isolates that harbor erm genes.[7]
Data Presentation: Comparative MICs and Synergy
The following tables summarize key quantitative data found in the literature to provide a baseline for experimental results.
Table 1: In Vitro Activity of this compound and Comparators Against Erythromycin-Resistant S. aureus
| Antibiotic | Concentration | % of Strains Inhibited |
| This compound | 2 mg/L | 57% |
| Clarithromycin | 2 mg/L | 25% |
| Roxithromycin | 2 mg/L | 11.6% |
Data adapted from a study on 246 erythromycin-resistant staphylococci isolates.[10]
Table 2: Example of Fractional Inhibitory Concentration Index (FICI) for Synergy Interpretation
| FICI Value | Interpretation |
| ≤ 0.5 | Synergy |
| > 0.5 to 4.0 | Additive or Indifference |
| > 4.0 | Antagonism |
The FICI is calculated from checkerboard assays to quantify the interaction between two drugs.[11]
Experimental Protocols
Here are detailed methodologies for key experiments relevant to studying this compound resistance.
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.[9][12]
1. Materials:
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well U-bottom microtiter plates
-
This compound antibiotic powder
-
S. aureus isolate and a quality control strain (e.g., S. aureus ATCC 29213)
-
0.5 McFarland turbidity standard
-
Sterile saline (0.85%) or water
-
Incubator (35°C ± 2°C)
2. Preparation of Antibiotic Stock and Dilutions:
-
Prepare a stock solution of this compound according to the manufacturer's instructions.
-
Perform serial two-fold dilutions of this compound in CAMHB directly in the 96-well plate. For example, to test concentrations from 64 to 0.125 µg/mL, add 50 µL of CAMHB to wells 2-12. Add 100 µL of the starting antibiotic concentration (e.g., 128 µg/mL) to well 1. Transfer 50 µL from well 1 to well 2, mix, and continue the serial dilution down to well 10. Discard 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) should contain only 50 µL of CAMHB.
3. Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 1 x 10⁶ CFU/mL. From this, 50 µL will be added to each well to reach the final target density of 5 x 10⁵ CFU/mL.
4. Inoculation and Incubation:
-
Add 50 µL of the standardized inoculum to wells 1 through 11. Do not add bacteria to well 12 (sterility control).
-
The final volume in each well will be 100 µL.
-
Seal the plate or place it in a plastic bag to prevent evaporation and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
5. Reading the MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism. Check the sterility control (well 12) for clarity and the growth control (well 11) for turbidity.
Protocol 2: Checkerboard Assay for Synergy Testing
This assay is used to evaluate the interaction between two antimicrobial agents.[11][13]
1. Materials:
-
Same as MIC protocol, plus a second antimicrobial agent.
2. Plate Setup:
-
Use a 96-well plate. Drug A (e.g., this compound) is serially diluted horizontally (e.g., across columns 1-10), and Drug B (e.g., a potential synergizer) is serially diluted vertically (e.g., down rows A-G).
-
Step 1: Prepare two-fold dilutions of Drug A in 50 µL volumes across the columns as you would for a standard MIC.
-
Step 2: Prepare two-fold dilutions of Drug B. Add 50 µL of each concentration of Drug B to all wells in a given row. For example, Row A receives the highest concentration of Drug B, Row B the next dilution, and so on. Row H receives no Drug B (MIC of Drug A alone). Column 11 receives no Drug A (MIC of Drug B alone).
-
The result is a grid where each well contains a unique combination of concentrations of the two drugs.
3. Inoculation and Incubation:
-
Prepare the bacterial inoculum as described in the MIC protocol.
-
Add 100 µL of the final inoculum (adjusted to bring the well volume to 200 µL and achieve 5 x 10⁵ CFU/mL) to each well, including single-drug controls but excluding the sterility control well.
-
Incubate as for the MIC assay.
4. Calculation of the Fractional Inhibitory Concentration (FIC) Index:
-
Determine the MIC of each drug alone and in combination.
-
Calculate the FIC for each drug:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
-
Calculate the FICI for each combination:
-
FICI = FIC of Drug A + FIC of Drug B
-
-
Interpret the FICI based on the values in Table 2. The synergistic FICI is the lowest FICI value obtained from all combinations.
Protocol 3: PCR for Detection of Resistance Genes (ermA, ermB, ermC, msrA)
This protocol provides a method to detect the genetic determinants of the most common resistance mechanisms.
1. Materials:
-
DNA extraction kit for Gram-positive bacteria
-
PCR thermal cycler
-
Taq DNA polymerase, dNTPs, PCR buffer
-
Specific primers for target genes (see table below)
-
Agarose gel electrophoresis equipment
2. DNA Extraction:
-
Extract genomic DNA from the S. aureus isolate using a commercial kit or a standard enzymatic lysis (e.g., with lysostaphin) followed by purification.
3. Primer Sequences:
| Gene | Primer Sequence (5' → 3') | Product Size (bp) |
| ermA | F: TCTAAAAAGCATGTAAAGACGGR: CTTGATTGTTCGATTACTTCCG | 190 |
| ermB | F: GAAAAGGTACTCAACCAAATAR: AGTAACGGTACTTAAATTGTTTA | 219 |
| ermC | F: TCAAAACATAATATAGATAAAR: GCTAATATTGTTTAAATCGT | 198 |
| msrA | F: GGCACATATAGCACATATATTGR: TTTATTTGTTCTGGAACGAT | 400 |
Primer sequences are compiled from published literature.[14][15][16] Researchers should validate primers before use.
4. PCR Amplification:
-
Prepare a PCR master mix. For a 25 µL reaction, a typical mix includes:
-
12.5 µL of 2x Master Mix (containing Taq, dNTPs, MgCl₂)
-
1 µL of each Forward and Reverse primer (10 µM stock)
-
~1-2 µL of template DNA (~50 ng)
-
Nuclease-free water to 25 µL
-
-
Thermal Cycling Conditions:
-
Initial Denaturation: 95°C for 3-5 minutes
-
30-35 Cycles of:
-
Denaturation: 94°C for 45 seconds
-
Annealing: 55°C for 30 seconds (this may need optimization)
-
Extension: 72°C for 45 seconds
-
-
Final Extension: 72°C for 5-7 minutes
-
5. Visualization:
-
Run the PCR products on a 1.5-2% agarose gel stained with a DNA-safe stain.
-
Visualize the bands under UV light and compare their sizes to a DNA ladder to confirm the presence of the target genes.
Visualizations: Pathways and Workflows
Mechanism of Erm-Mediated Resistance
Caption: Erm methylase modifies the ribosome, preventing this compound binding.
Experimental Workflow for Investigating Resistance
Caption: Workflow for characterizing this compound resistance in S. aureus.
Troubleshooting Logic for Resistance Mechanism
Caption: Decision tree for identifying the mechanism of this compound resistance.
References
- 1. PCR-based identification of methicillin-resistant Staphylococcus aureus strains and their antibiotic resistance profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of some Antibiotics in Combination Activity Against Isolates of Staphylococcus aureus and Pseudomonas aeruginosa | Al-Nahrain Journal of Science [anjs.edu.iq]
- 3. goldbio.com [goldbio.com]
- 4. jabonline.in [jabonline.in]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. aimspress.com [aimspress.com]
- 8. jwatch.org [jwatch.org]
- 9. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 10. Antimicrobial activity of this compound against erythromycin-resistant staphylococci as compared to roxythromycin and clarithromycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 12. journals.asm.org [journals.asm.org]
- 13. Miniaturized Checkerboard Assays to Measure Antibiotic Interactions | Springer Nature Experiments [experiments.springernature.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
improving josamycin solubility for cell culture media
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for working with josamycin in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve this compound for cell culture experiments?
A1: this compound is sparingly soluble in aqueous solutions.[1] Therefore, it is recommended to first dissolve it in an organic solvent to create a concentrated stock solution. The most common and effective solvents are Dimethyl Sulfoxide (DMSO) and ethanol.[1][2][3]
Q2: What are the recommended concentrations for this compound stock solutions?
A2: The solubility of this compound varies depending on the solvent. It is crucial to prepare a stock solution at a concentration that ensures complete dissolution before further dilution in cell culture media. For specific solubility data, refer to the table below.
Q3: My this compound precipitates when I add it to the cell culture medium. What can I do to prevent this?
A3: Precipitation upon addition to aqueous media is a common issue due to this compound's low water solubility. To troubleshoot this, consider the following:
-
Pre-warm the media: Gently warming the cell culture medium to 37°C before adding the this compound stock solution can help improve solubility.
-
Add dropwise while vortexing: Instead of pipetting the entire volume of the stock solution at once, add it drop by drop to the media while gently vortexing or swirling the tube. This facilitates rapid and even dispersion.
-
Lower the final concentration: If precipitation persists, you may be exceeding the solubility limit of this compound in the final culture medium. Try using a lower final concentration in your experiment.
-
Check the solvent concentration: Ensure the final concentration of the organic solvent (e.g., DMSO, ethanol) in your cell culture medium is non-toxic to your cells. Typically, DMSO concentrations should be kept below 0.5% (v/v).
Q4: What is the stability of this compound in aqueous solutions?
A4: Aqueous solutions of this compound are not recommended for long-term storage. It is best to prepare fresh dilutions in culture media for each experiment. One source suggests not storing the aqueous solution for more than one day.[1] Stock solutions in anhydrous DMSO or ethanol are more stable and can be stored at -20°C for extended periods.
Quantitative Data Summary
| Solvent | Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | ~15 mg/mL to 100 mg/mL | [2][3][4] |
| Ethanol | ~25 mg/mL to 100 mg/mL | [2][3] |
| Dimethylformamide (DMF) | ~25 mg/mL | [2] |
| 1:2 solution of Ethanol:PBS (pH 7.2) | ~0.3 mg/mL | [1][2] |
| Water | Insoluble/Sparingly soluble | [3] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Weigh out the required amount of this compound powder. The molecular weight of this compound is approximately 828.0 g/mol . For 1 mL of a 10 mM stock solution, you will need 8.28 mg of this compound.
-
Add the this compound powder to a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mM.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming to 37°C can aid dissolution.
-
Sterilize the stock solution by filtering it through a 0.22 µm syringe filter.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
-
Visualizations
Caption: Workflow for preparing this compound solutions for cell culture experiments.
Caption: Overview of signaling pathways potentially affected by this compound.
References
Technical Support Center: Troubleshooting Poor Peak Resolution in Josamycin HPLC Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving issues related to poor peak resolution during the High-Performance Liquid Chromatography (HPLC) analysis of Josamycin.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of poor peak resolution in HPLC?
Poor peak resolution in HPLC, characterized by overlapping peaks, can stem from several factors related to the column, mobile phase, HPLC system, and sample preparation. Key contributors include:
-
Column-related issues: Column degradation, contamination, voids in the packing material, or using an inappropriate column chemistry.[1][2]
-
Mobile phase problems: Incorrect mobile phase composition, improper pH, or inconsistent solvent mixing.[1][3]
-
System parameters: Suboptimal flow rate, incorrect injection volume, or temperature fluctuations.[4][5]
-
Sample issues: Column overloading due to high sample concentration or injecting the sample in a solvent stronger than the mobile phase.[1][5]
Q2: How does the mobile phase composition affect the resolution of this compound peaks?
The mobile phase composition is a critical factor in achieving optimal peak resolution. For this compound, a macrolide antibiotic, reversed-phase HPLC is commonly used.[6][7] Key considerations for the mobile phase include:
-
Organic Modifier: The type and concentration of the organic solvent (e.g., acetonitrile, methanol) in the aqueous buffer significantly impact the retention and selectivity of this compound and its related impurities.[8] Adjusting the organic solvent percentage can help in fine-tuning the separation.
-
pH of the Buffer: The pH of the mobile phase can alter the ionization state of this compound, which is a basic compound.[9] This, in turn, affects its interaction with the stationary phase and can be a powerful tool to improve selectivity and peak shape.
-
Additives: Ion-pairing reagents, such as tetrabutylammonium hydrogen sulphate, have been used in this compound analysis to improve peak shape and retention.[10]
Q3: What type of HPLC column is recommended for this compound analysis?
For the analysis of this compound and its related compounds, C18 reversed-phase columns are a common choice.[6][11] The selection of a specific C18 column can be further refined based on:
-
Particle Size: Smaller particle sizes (e.g., 1.8 µm, 2.7 µm) can provide higher efficiency and better resolution, but may lead to higher backpressure.[11][12]
-
Pore Size: For large molecules like macrolides, a pore size of 100 Å or larger is generally suitable.[11]
-
Endcapping: A well-endcapped C18 column is crucial to minimize peak tailing for basic compounds like this compound by reducing the interaction with residual silanol groups on the silica surface.[11]
Q4: Can forced degradation studies help in troubleshooting resolution issues?
Yes, forced degradation studies can be instrumental. By intentionally degrading the this compound sample under various stress conditions (acidic, basic, oxidative, thermal, and photolytic), you can generate its potential degradation products.[13][14][15] Analyzing these stressed samples helps in:
-
Identifying potential impurities: This allows you to ensure your HPLC method can separate the main this compound peak from these degradation products.
-
Method validation: It demonstrates the stability-indicating nature of your analytical method.[13] If the degradation products co-elute with the main peak, it indicates a resolution problem that needs to be addressed by modifying the chromatographic conditions.
Troubleshooting Guides
Issue 1: Peak Tailing
Question: My this compound peak is showing significant tailing. What should I do?
Answer: Peak tailing for a basic compound like this compound often points to secondary interactions with the stationary phase or other system issues.
Troubleshooting Steps:
-
Check the Column:
-
Evaluate the Mobile Phase:
-
pH Adjustment: Ensure the mobile phase pH is appropriate. For basic compounds, a lower pH (e.g., 3-4) can improve peak shape by ensuring the analyte is in a single ionic form.[10]
-
Buffer Concentration: Use an adequate buffer concentration (typically 20-50 mM) to control the pH effectively.
-
Additives: Consider adding a small amount of a competing base (e.g., triethylamine) to the mobile phase to block active silanol sites on the column.
-
-
Sample Considerations:
-
Sample Solvent: Dissolve and inject the sample in the mobile phase or a weaker solvent to avoid peak distortion.[16]
-
Issue 2: Poor Resolution Between this compound and an Impurity
Question: I have two closely eluting peaks that are not well-resolved. How can I improve their separation?
Answer: Improving the resolution between two peaks requires adjusting the selectivity (α), efficiency (N), or retention factor (k) of the chromatographic system.[17]
Troubleshooting Steps:
-
Optimize Selectivity (α): This is often the most effective way to improve resolution.
-
Change Organic Modifier: Switch from acetonitrile to methanol or vice versa, or use a combination of both. This can alter the elution order.
-
Modify Mobile Phase pH: A small change in pH can significantly impact the retention of ionizable compounds, thereby improving selectivity.
-
Change Stationary Phase: If mobile phase optimization is insufficient, try a column with a different stationary phase chemistry (e.g., a phenyl-hexyl or a polar-embedded phase).[18]
-
-
Increase Efficiency (N): This leads to sharper, narrower peaks.
-
Use a Longer Column: Doubling the column length can increase resolution by a factor of approximately 1.4.
-
Decrease Particle Size: Switching to a column with smaller particles (e.g., from 5 µm to 3 µm or sub-2 µm) will increase efficiency.[12]
-
Optimize Flow Rate: Lowering the flow rate can sometimes improve resolution, but it will increase the analysis time.[4][5]
-
-
Adjust Retention Factor (k):
-
Decrease Solvent Strength: Reduce the percentage of the organic solvent in the mobile phase to increase the retention time and potentially improve the separation of early eluting peaks.
-
| Parameter | How to Change | Effect on Resolution |
| Selectivity (α) | Change mobile phase organic solvent, pH, or column type. | Most significant impact on resolution. |
| Efficiency (N) | Use a longer column or a column with smaller particles. | Increases resolution by producing narrower peaks. |
| Retention Factor (k) | Adjust the strength of the mobile phase (organic solvent %). | Increasing retention can improve the resolution of early eluting peaks. |
Experimental Protocol Example
This is a representative HPLC method for the analysis of this compound, which can be used as a starting point for method development and troubleshooting.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3.0, 0.2 M):Tetrabutylammonium hydrogen sulphate (0.2 M):Water (21:5:3:71, v/v/v/v)[10] |
| Flow Rate | 1.0 mL/min[10] |
| Detection | UV at 232 nm[10] |
| Column Temperature | 45 °C[10] |
| Injection Volume | 20 µL |
| Sample Diluent | Mobile Phase |
Note: This protocol may require optimization for specific samples and HPLC systems. A gradient elution might be necessary to separate strongly retained impurities.[10]
Visualizations
This compound HPLC Analysis Workflow
References
- 1. mastelf.com [mastelf.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. hplcchina.com [hplcchina.com]
- 4. mastelf.com [mastelf.com]
- 5. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. Analysis of Antibiotic this compound and Related Impurities on Primesep D Column | SIELC Technologies [sielc.com]
- 8. tandfonline.com [tandfonline.com]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. columnfinder.perkinelmer.oonops.eu [columnfinder.perkinelmer.oonops.eu]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. saudijournals.com [saudijournals.com]
- 14. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 15. ijcpa.in [ijcpa.in]
- 16. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 17. chromtech.com [chromtech.com]
- 18. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Josamycin and Cellular Viability Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with josamycin in cellular viability assays. The information is designed to help you identify sources of interference and select appropriate methods for accurate results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a macrolide antibiotic that inhibits protein synthesis in bacteria by binding to the 50S ribosomal subunit.[1][2] While it is selective for bacterial ribosomes, it can also affect mammalian cells. This is because mammalian mitochondria have their own ribosomes, which are structurally similar to bacterial ribosomes.[3]
Q2: How does this compound affect mammalian cells?
This compound can bind to mammalian mitochondrial ribosomes, interfering with the synthesis of essential proteins encoded by mitochondrial DNA.[3][4] This disruption leads to several downstream effects, most notably:
-
Impaired Mitochondrial Function: this compound can inhibit oxidative phosphorylation, the primary process of energy production in the mitochondria.[3]
-
Metabolic Shift: As a consequence of mitochondrial inhibition, cells may shift their energy production towards glycolysis.[3]
-
Altered Signaling: this compound has been shown to affect cellular signaling pathways, such as the mitogen-activated protein kinase (MAPK) cascade.[3]
Q3: Why does this compound interfere with common cellular viability assays?
Many widely-used viability assays, such as those using MTT, MTS, XTT, or resazurin, are not direct measures of cell death. Instead, they measure metabolic activity, specifically the activity of mitochondrial dehydrogenases.[5][6][7] Since this compound directly impairs mitochondrial function, it can reduce the signal in these assays even at concentrations that are not cytotoxic.[3] This leads to a false-positive result, suggesting a decrease in cell viability when cells may still be alive but metabolically altered.
Troubleshooting Guide
Problem: My cell viability reading (MTT, XTT, MTS, Resazurin) is significantly decreased after this compound treatment, even at low concentrations.
-
Possible Cause 1: Biological Interference. The primary reason for the decreased signal is likely this compound's inhibitory effect on mitochondrial respiration. The assay is accurately reporting reduced mitochondrial activity, which is a known biological effect of the drug, but this may not correlate with the actual number of viable cells.[3]
-
Solution 1: Switch to a Non-Mitochondrial Viability Assay. Use an assay that measures a different hallmark of cell viability. Assays that quantify ATP levels, protease activity, or membrane integrity are excellent alternatives.
Caption: Workflow for selecting a suitable cell viability assay.
-
Possible Cause 2: Direct Chemical Interference. Though less likely for this compound, some compounds can directly reduce the assay reagents in a cell-free environment, leading to false signals.[8]
-
Solution 2: Perform a Cell-Free Control. Incubate this compound with the assay reagent in cell-free culture medium. If a color or signal change occurs, it indicates direct chemical interference. If no change occurs, the interference is biological.
Data Presentation: Comparison of Viability Assays
The table below summarizes common viability assays and their suitability for use with this compound.
| Assay Type | Principle | Examples | Suitability with this compound | Rationale |
| Tetrazolium Reduction | Measures mitochondrial dehydrogenase activity | MTT, MTS, XTT | Not Recommended | This compound directly inhibits mitochondrial function, causing a signal decrease independent of cell death.[3] |
| Resazurin Reduction | Measures mitochondrial reductase activity | AlamarBlue™ | Not Recommended | Similar to tetrazolium assays, this method relies on mitochondrial function and is prone to interference.[9][10] |
| ATP Quantification | Measures ATP levels as an indicator of metabolically active cells | CellTiter-Glo® | Recommended | While mitochondrial ATP production is inhibited, cells shift to glycolysis, still producing ATP. This assay provides a more accurate reflection of viable cell number.[11][12] |
| Protease Activity | Measures the activity of a conserved protease in live cells | CellTiter-Fluor™ | Recommended | This marker is associated with cell viability but is independent of mitochondrial metabolism.[9] |
| Dye Exclusion | Measures membrane integrity; dead cells take up the dye | Trypan Blue, Propidium Iodide (PI) | Recommended (Endpoint) | Directly counts dead vs. live cells. It is an endpoint assay and not suitable for high-throughput screening.[9] |
Experimental Protocols
Protocol 1: Cell-Free Interference Control
This protocol determines if this compound chemically interacts with your assay reagent.
-
Prepare a 96-well plate.
-
Add cell culture medium to multiple wells.
-
Add this compound to a set of wells at the highest concentration used in your experiments. Include a vehicle control (e.g., DMSO) in another set.
-
Add your viability assay reagent (e.g., MTT, XTT) to all wells according to the manufacturer's protocol.
-
Incubate the plate for the standard duration (e.g., 1-4 hours) at 37°C.
-
Read the absorbance or fluorescence. A significant signal increase in the this compound-containing wells compared to the medium-only wells indicates direct chemical interference.
Protocol 2: Recommended Viability Assay (ATP Quantification)
This protocol uses the principle of ATP measurement (e.g., Promega's CellTiter-Glo®) to assess viability.
-
Seed cells in an opaque-walled 96-well plate and culture overnight.
-
Treat cells with various concentrations of this compound and appropriate controls. Incubate for the desired exposure time (e.g., 24, 48, 72 hours).
-
Equilibrate the plate and the assay reagent to room temperature for approximately 30 minutes.
-
Add a volume of the ATP assay reagent equal to the volume of culture medium in each well (e.g., 100µL reagent to 100µL medium).
-
Mix contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader. The signal is directly proportional to the number of viable cells.[12][13]
Visualization of this compound's Cellular Impact
The following diagram illustrates the key cellular pathways affected by this compound, explaining the biological basis for its interference with metabolic assays.
Caption: Signaling pathways affected by this compound in mammalian cells.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. nbinno.com [nbinno.com]
- 3. A genome-wide analysis of targets of macrolide antibiotics in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determining the off-target activity of antibiotics and novel translation initiation sites in mitochondria [elifesciences.org]
- 5. MTT assay - Wikipedia [en.wikipedia.org]
- 6. Introduction to XTT assays for cell-viability assessment | Abcam [abcam.com]
- 7. home.sandiego.edu [home.sandiego.edu]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. blog.quartzy.com [blog.quartzy.com]
- 10. Alternatives to MTT Assay in Cell Viability Assessments - 4B [albergueweb1.uva.es]
- 11. fishersci.com [fishersci.com]
- 12. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 13. reactionbiology.com [reactionbiology.com]
Technical Support Center: Optimizing Solid-Phase Extraction of Josamycin from Serum Samples
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the solid-phase extraction (SPE) of josamycin from serum samples. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate efficient and accurate sample preparation.
Troubleshooting Guide
This guide addresses common issues encountered during the solid-phase extraction of this compound from serum, offering potential causes and solutions in a straightforward question-and-answer format.
| Issue / Question | Potential Cause(s) | Recommended Solution(s) |
| Why is my this compound recovery low? | Inappropriate Sorbent Selection: The chosen sorbent (e.g., C18, HLB) may not be optimal for this compound retention under your current conditions. | C18 and Hydrophilic-Lipophilic Balanced (HLB) sorbents are commonly used for macrolides. If using C18, ensure proper conditioning and consider that very polar interferents might not be retained. HLB cartridges can offer good retention for a broader range of compounds. It may be necessary to test different sorbent types to find the best fit for your specific sample matrix and analytical method. |
| Suboptimal pH of Sample/Solvents: The pH of the sample, loading, and wash solutions can significantly impact the ionization state and retention of this compound. This compound is a macrolide antibiotic and its extraction can be pH-dependent. | For reversed-phase SPE, adjusting the sample pH to a neutral or slightly alkaline value (around pH 8) can improve the retention of this compound.[1] | |
| Inefficient Elution: The elution solvent may not be strong enough to desorb this compound completely from the sorbent. | Increase the organic solvent concentration in your elution solution (e.g., increase the percentage of methanol or acetonitrile). The use of methanol as an elution solvent has been shown to be effective for macrolides on HLB cartridges.[2][3] Adding a small amount of a modifier, like ammonium hydroxide or formic acid, to the elution solvent can also improve recovery. | |
| Sample Overload: Exceeding the binding capacity of the SPE cartridge can lead to breakthrough and loss of analyte during sample loading. | Reduce the sample volume or use an SPE cartridge with a larger sorbent mass. | |
| Why am I observing high background or interfering peaks in my chromatogram? | Inadequate Washing Step: The wash solution may not be effectively removing matrix components that co-elute with this compound. | A "highly specific wash sequence" is crucial for obtaining a clean extract.[4] A water wash after sample loading is vital to prevent the loss of macrolides.[4] Following the water wash, an intermediate wash with a mixture of acetonitrile and water (e.g., 40-60% acetonitrile) can help remove interfering substances without eluting the this compound.[4] |
| Matrix Effects: Endogenous components in the serum can suppress or enhance the ionization of this compound in the mass spectrometer, leading to inaccurate quantification. | Ensure a thorough wash step to remove as many matrix components as possible. If matrix effects persist, consider using a different ionization source, optimizing the mass spectrometry parameters, or employing a matrix-matched calibration curve. | |
| Why is the flow rate through my SPE cartridge too slow? | Particulate Matter in the Sample: Precipitated proteins or other particulates in the serum sample can clog the SPE cartridge frits. | Centrifuge the serum sample at a high speed before loading it onto the SPE cartridge to pellet any precipitated proteins or debris. |
| High Sample Viscosity: The viscosity of the serum sample can impede flow through the sorbent bed. | Dilute the serum sample with an appropriate buffer (e.g., phosphate buffer at pH 8) before loading.[1] | |
| Why am I seeing poor reproducibility between samples? | Inconsistent Sample Pre-treatment: Variations in sample pH adjustment, dilution, or centrifugation can lead to inconsistent results. | Adhere strictly to a standardized and validated sample pre-treatment protocol for all samples. |
| Drying of the Sorbent Bed: If the sorbent bed dries out between conditioning, equilibration, and sample loading, it can lead to channeling and inconsistent retention. | Ensure the sorbent bed remains wetted throughout these steps. Water-wettable sorbents like HLB can be beneficial as they are less prone to de-wetting. |
Frequently Asked Questions (FAQs)
Q1: Which type of SPE sorbent is best for this compound extraction from serum?
A1: Both C18 and Hydrophilic-Lipophilic Balanced (HLB) sorbents have been successfully used for the extraction of macrolide antibiotics, including this compound, from biological matrices.[1][4] C18 is a good starting point, particularly for less polar compounds. HLB is a versatile sorbent that can provide good retention for a wider range of analytes with varying polarities.[5] The optimal choice may depend on the specific analytical method and the other components in the serum matrix. It is recommended to perform a comparative evaluation of different sorbents to determine the best performance for your specific application.
Q2: What is the optimal pH for extracting this compound from serum?
A2: For reversed-phase SPE, adjusting the sample to a slightly alkaline pH of around 8 has been shown to be effective for the purification of this compound from a matrix.[1] This is because macrolides are generally more stable and less ionized at a slightly basic pH, which enhances their retention on non-polar sorbents like C18 and HLB.
Q3: What are the recommended wash and elution solvents for this compound SPE?
A3: A multi-step wash is often necessary for clean extracts. A typical sequence involves an initial wash with water to remove salts and very polar interferences, followed by a wash with a mixture of acetonitrile and water (e.g., 40-60% acetonitrile) to remove more hydrophobic interferences.[4] For elution, methanol or a high percentage of acetonitrile in water is commonly used.[2][3] The addition of a small amount of a modifier like ammonium hydroxide or formic acid to the elution solvent can improve recovery, depending on the final analytical technique.
Q4: What are typical recovery rates for this compound SPE from serum?
A4: With an optimized protocol, recovery rates for this compound from biological matrices are generally high. For instance, recoveries ranging from 82.4% to 93.0% have been reported for this compound from animal feed using HLB cartridges.[1] While specific recovery from serum will depend on the exact methodology, aiming for recoveries above 80% is a good benchmark for a well-optimized method.
Experimental Protocols
Protocol 1: SPE of this compound from Serum using a C18 Cartridge
This protocol is a general guideline and may require optimization for specific applications.
-
Sample Pre-treatment:
-
To 1 mL of serum, add 1 mL of 0.1 M phosphate buffer (pH 8.0).
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes to pellet any precipitates.
-
-
SPE Cartridge Conditioning:
-
Pass 3 mL of methanol through a C18 SPE cartridge (e.g., 100 mg, 3 mL).
-
Pass 3 mL of purified water through the cartridge. Do not allow the sorbent to dry.
-
-
Sample Loading:
-
Load the supernatant from the pre-treated sample onto the conditioned C18 cartridge at a slow and steady flow rate (approximately 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 3 mL of purified water.
-
Wash the cartridge with 3 mL of 40% acetonitrile in water (v/v).
-
-
Elution:
-
Elute the this compound from the cartridge with 2 x 1 mL of methanol.
-
Collect the eluate in a clean tube.
-
-
Post-Elution Processing:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable solvent for your analytical method (e.g., 200 µL of mobile phase for LC-MS analysis).
-
Protocol 2: SPE of this compound from Serum using an HLB Cartridge
This protocol provides an alternative using a water-wettable polymer-based sorbent.
-
Sample Pre-treatment:
-
To 1 mL of serum, add 1 mL of 0.1 M phosphate buffer (pH 8.0).
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes.
-
-
SPE Cartridge Conditioning (Optional for some HLB cartridges):
-
Pass 3 mL of methanol through an HLB SPE cartridge (e.g., 60 mg, 3 mL).
-
Pass 3 mL of purified water through the cartridge.
-
-
Sample Loading:
-
Load the supernatant from the pre-treated sample onto the HLB cartridge at a flow rate of approximately 1-2 mL/min.
-
-
Washing:
-
Wash the cartridge with 3 mL of 5% methanol in water (v/v).
-
-
Elution:
-
Elute the this compound with 2 x 1 mL of methanol.
-
Collect the eluate.
-
-
Post-Elution Processing:
-
Evaporate the eluate to dryness under nitrogen at 40°C.
-
Reconstitute the residue in an appropriate solvent for analysis.
-
Data Presentation
Table 1: Comparison of SPE Sorbent Characteristics for Macrolide Extraction
| Sorbent Type | Primary Retention Mechanism | Advantages | Considerations |
| C18 (Octadecylsilane) | Reversed-phase (hydrophobic) | Well-established for non-polar compounds; good retention for many drugs. | Requires careful conditioning to avoid sorbent drying; may have lower retention for more polar macrolides. |
| HLB (Hydrophilic-Lipophilic Balanced) | Reversed-phase with a hydrophilic component | Water-wettable polymer, reducing the risk of drying; broad retention for compounds with varying polarities.[5] | May require specific optimization of wash and elution steps to achieve high selectivity. |
Table 2: Influence of Key Parameters on this compound SPE Recovery (Illustrative Data based on Literature)
| Parameter | Condition A | Recovery (%) | Condition B | Recovery (%) | Rationale |
| Sample pH | pH 6.0 | Lower | pH 8.0 | Higher | At a more alkaline pH, this compound is less protonated and therefore more hydrophobic, leading to better retention on a reversed-phase sorbent.[1] |
| Wash Solvent | 20% Acetonitrile in Water | High | 70% Acetonitrile in Water | Lower | A stronger wash solvent can prematurely elute the analyte of interest. A balance must be struck between removing interferences and retaining the analyte.[4] |
| Elution Solvent | 80% Methanol in Water | Good | 100% Methanol | Excellent | A stronger elution solvent is more effective at disrupting the hydrophobic interactions between this compound and the sorbent, leading to higher recovery.[2][3] |
Visualizations
Caption: Experimental workflow for solid-phase extraction of this compound from serum.
Caption: Troubleshooting logic for low recovery of this compound in SPE.
References
- 1. researchgate.net [researchgate.net]
- 2. Optimization of antibiotic analysis in water by solid-phase extraction and high performance liquid chromatography-mass spectrometry/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. LC-MS Analysis of Serum for a Wide Analyte Range Using a Novel HLB SPE Phase [merckmillipore.com]
Technical Support Center: Refinement of Josamycin Treatment Protocols in Animal Infection Models
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for refining josamycin treatment protocols in animal infection models. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a macrolide antibiotic that inhibits bacterial protein synthesis. It binds to the 50S subunit of the bacterial ribosome, which in turn blocks the translocation of peptides and ultimately halts the growth and replication of the bacteria. This action is primarily bacteriostatic, but it can be bactericidal at high concentrations.
Q2: What is the general antibacterial spectrum of this compound?
A2: this compound is effective against a variety of Gram-positive and some Gram-negative bacteria. It is particularly useful for treating respiratory tract infections, skin infections, and some sexually transmitted infections like chlamydia. It also shows high activity against certain resistant strains, such as Mycoplasma pneumoniae and Ureaplasma urealyticum.
Q3: What are the known pharmacokinetic properties of this compound in common animal models?
A3: this compound is generally characterized by rapid absorption and good tissue distribution. In fowls, after oral administration of 18 mg/kg, the serum level was higher than after intramuscular administration. The drug has been shown to persist in the lung tissues and fat for up to 72 hours after administration in chickens. In rats, 99% of an oral dose was excreted within four days, primarily through the feces. It is important to note that the bioavailability of this compound can be highly variable, which can be influenced by the formulation.
Q4: Are there any known significant drug interactions with this compound?
A4: Yes, this compound can interact with other drugs. For example, it can decrease the metabolism of cyclosporine and theophylline. It may also increase the serum concentration of drugs like digoxin, warfarin, and some corticosteroids. Researchers should be aware of these potential interactions, as they can impact both the efficacy and toxicity of co-administered drugs.
Troubleshooting Guide
Issue 1: Inconsistent or lower-than-expected efficacy in oral administration studies.
-
Possible Cause: Poor bioavailability of the this compound formulation. The dissolution of this compound tablets can be pH-dependent and may be limited by tablet disintegration.
-
Troubleshooting Steps:
-
Formulation Check: Consider using a solution or a suspension of this compound powder instead of tablets to improve dissolution and absorption. A study in humans showed significantly higher bioavailability from a solution compared to tablets.
-
pH of Vehicle: For oral solutions, buffering the vehicle to an acidic pH (e.g., pH 4.0) may enhance solubility and absorption.
-
Food Effect: The presence of food can impact absorption. Some studies suggest that administering this compound with food can increase bioavailability. It is crucial to be consistent with feeding schedules relative to drug administration.
-
Route of Administration: If oral bioavailability remains a significant issue, consider alternative routes such as subcutaneous or intraperitoneal injection, though these may have different pharmacokinetic profiles.
-
Issue 2: Observed adverse effects in treated animals.
-
Possible Cause: Dose-dependent toxicity. High doses of this compound have been associated with adverse effects in some animal models.
-
Troubleshooting Steps:
-
Dose Reduction: If adverse effects are observed, consider a dose-reduction study to determine the maximum tolerated dose (MTD) in your specific model.
-
Monitor for Specific Toxicities:
-
Gastrointestinal: In dogs, intravenous erythromycin caused emesis, while this compound did not disturb gastrointestinal motility. However, oral administration in other species may still lead to GI upset. Monitor for signs of diarrhea, vomiting, or anorexia.
-
Hepatic: In a chronic toxicity study in F344 rats, a high dose of 1460 mg/kg was associated with bile duct proliferation in females.
-
Hematological: The same study in rats showed a dose-dependent decrease in platelet count in males at doses of 10 mg/kg or more.
-
-
Cardiovascular: In anesthetized cats, intravenous administration of this compound at doses higher than 0.1 mg/kg led to adverse effects on respiratory rate, blood pressure, and electrocardiogram. In isolated rat atria, this compound produced a dose-dependent decrease in heart rate and contractile force.
-
Issue 3: High variability in experimental outcomes between individual animals.
-
Possible Cause: Inherent pharmacokinetic variability of this compound. Studies in humans have shown considerable intra- and interindividual variability in this compound kinetics.
-
Troubleshooting Steps:
-
Increase Sample Size: A larger number of animals per group can help to mitigate the impact of individual variability on statistical power.
-
Standardize Procedures: Ensure strict standardization of all experimental procedures, including drug formulation, administration technique, timing of administration relative to feeding, and animal handling.
-
Pharmacokinetic Sub-study: Conduct a small pharmacokinetic sub-study within your animal model to understand the extent of variability in drug exposure (e.g., Cmax, AUC) under your experimental conditions.
-
Quantitative Data Summary
Table 1: this compound Dosage and Efficacy in a Chicken Model of Mycoplasma gallisepticum Infection
| Treatment Group | Dosage | Administration Route | Duration | Outcome | Reference |
| This compound | 18,000 IU/day | Drinking Water | 5 days | No accumulation in blood; concentrations below 0.1 µg/ml 24 hours after last administration. | |
| This compound | 18 mg/kg b.wt. | Oral / Intramuscular | 5 consecutive days | Higher serum levels with oral administration. Persisted in lung tissues and fat for 72 hours. |
Table 2: Acute Toxicity of this compound in Rodents
| Animal Model | Administration Route | LD50 | Reference |
| Rats & Mice | Oral | > 7000 mg/kg b.w. | |
| Rats & Mice | Intraperitoneal / Subcutaneous | > 3000 mg/kg b.w. | |
| Rats & Mice | Intravenous | 355 - 395 mg/kg b.w. |
Table 3: No-Observed-Adverse-Effect Level (NOAEL) from a Chronic Toxicity Study in F344 Rats
| Sex | Parameter | NOAEL | Adverse Effect Observed at Higher Doses | Reference |
| Male | Platelet Count | < 10 mg/kg body weight | Dose-dependent decrease in platelet count | |
| Female | Liver | Not explicitly stated | Bile duct proliferation at 1460 mg/kg body weight |
Experimental Protocols
Protocol 1: General Oral Gavage Administration for Rodent Models
-
Preparation of this compound Suspension:
-
Weigh the required amount of this compound powder based on the desired dosage and the body weight of the animals.
-
Suspend the powder in a suitable vehicle (e.g., 0.5% carboxymethylcellulose in sterile water). Ensure the suspension is homogenous by vortexing or stirring immediately before administration.
-
-
Animal Handling and Dosing:
-
Gently restrain the animal (mouse or rat).
-
Use a proper-sized, ball-tipped gavage needle.
-
Measure the distance from the animal's mouth to the xiphoid process to ensure proper placement in the stomach.
-
Insert the gavage needle smoothly along the upper palate and down the esophagus.
-
Administer the suspension slowly to prevent regurgitation and aspiration.
-
-
Post-Administration Monitoring:
-
Observe the animal for a few minutes after dosing to ensure there are no immediate adverse reactions.
-
Return the animal to its cage and monitor for any signs of distress.
-
Protocol 2: Preparation of this compound for Administration in Drinking Water (Poultry)
-
Calculation of Dosage:
-
Determine the total daily water consumption of the flock.
-
Calculate the total amount of this compound needed based on the prescribed dosage (e.g., 18,000 IU/day per bird).
-
-
Preparation of Medicated Water:
-
Prepare a stock solution of this compound in a smaller volume of water, ensuring it is fully dissolved.
-
Add the stock solution to the main water supply for the flock to achieve the final desired concentration.
-
-
Administration and Monitoring:
-
Provide the medicated water as the sole source of drinking water for the prescribed duration.
-
Monitor water consumption daily to ensure adequate drug intake.
-
Ensure the water delivery system is clean to prevent degradation or contamination of the antibiotic.
-
Visualizations
Caption: A generalized experimental workflow for in vivo this compound efficacy studies.
Caption: A troubleshooting decision tree for addressing inconsistent this compound efficacy.
Caption: The mechanism of action of this compound via inhibition of bacterial protein synthesis.
Technical Support Center: Josamycin Degradation Product Analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for identifying and characterizing josamycin degradation products.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
This compound, a macrolide antibiotic, is susceptible to degradation under various stress conditions. The primary degradation pathways include hydrolysis (acidic and alkaline), oxidation, and photolysis.
-
Acidic Hydrolysis: Under acidic conditions, a major degradation pathway involves the loss of the acetyl mycaminose sugar moiety from the this compound molecule.[1]
-
Alkaline Hydrolysis: In alkaline media, the degradation is more complex, with multiple degradation products observed. A proposed mechanism involves the formation of 1,2-diols.
-
Oxidation: this compound can be oxidized, for example, by treatment with potassium permanganate in an alkaline medium.[1] One identified oxidation product is this compound A, where a hydroxyl group on the macrolide ring is oxidized to a carbonyl group.
-
Photodegradation: Exposure to light can also lead to the degradation of this compound, although specific photolytic degradation products are not extensively detailed in the reviewed literature.
Q2: What are the known degradation products of this compound?
Several degradation products of this compound have been identified and characterized. The table below summarizes the key identified products.
| Degradation Condition | Degradation Product Name | Description of Change | Analytical Method(s) Used for Identification |
| Acidic | Impurity I | Loss of one molecule of acetyl mycaminose from this compound.[1] | 2D LC/IT-TOF MS, 1H NMR, 13C NMR |
| Acidic | Impurity II | Loss of one molecule of acetyl mycaminose from this compound A.[1] | 2D LC/IT-TOF MS |
| Oxidative | This compound A | Oxidation of a hydroxyl group on the macrolide ring to a carbonyl group. | 2D LC/IT-TOF MS, 1H NMR, 13C NMR |
Q3: What analytical techniques are most suitable for analyzing this compound and its degradation products?
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) coupled with mass spectrometry (MS) are the most powerful and commonly used techniques.
-
HPLC/UPLC: These techniques are essential for separating this compound from its various degradation products. Reversed-phase chromatography with a C18 column is frequently employed.
-
Mass Spectrometry (MS): MS, particularly tandem MS (MS/MS) and high-resolution MS (e.g., TOF), is crucial for the identification and structural elucidation of the degradation products by providing accurate mass measurements and fragmentation patterns.
Troubleshooting Guides
This section provides solutions to common problems encountered during the HPLC/UPLC analysis of this compound and its degradation products.
Chromatographic Issues
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | - Inappropriate mobile phase pH.- Column overload.- Column contamination or degradation. | - Adjust the mobile phase pH to ensure complete ionization or suppression of ionization of this compound and its degradants.- Reduce the injection volume or sample concentration.- Wash the column with a strong solvent or replace the column if necessary. |
| Poor Resolution Between Peaks | - Suboptimal mobile phase composition.- Inadequate column efficiency.- Inappropriate column temperature. | - Optimize the gradient or isocratic mobile phase composition (e.g., acetonitrile/water or methanol/water with a suitable buffer).- Use a column with a smaller particle size or a longer column.- Optimize the column temperature to improve separation efficiency. |
| Shifting Retention Times | - Inconsistent mobile phase preparation.- Fluctuations in column temperature.- Pump malfunction or leaks. | - Ensure accurate and consistent preparation of the mobile phase.- Use a column oven to maintain a stable temperature.- Check the HPLC system for leaks and ensure the pump is delivering a constant flow rate. |
| Ghost Peaks | - Contamination in the mobile phase or injector.- Carryover from previous injections. | - Use high-purity solvents and freshly prepared mobile phase.- Implement a thorough needle wash program.- Inject a blank solvent to identify the source of contamination. |
Mass Spectrometry Issues
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Signal Intensity | - Inefficient ionization.- Ion suppression from matrix components or mobile phase additives.- Incorrect MS parameters. | - Optimize the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow rates, temperature).- Dilute the sample or use a more effective sample preparation method to remove interfering substances.- Optimize MS parameters such as fragmentor voltage and collision energy. |
| Poor Fragmentation in MS/MS | - Insufficient collision energy.- Precursor ion not isolated correctly. | - Optimize the collision energy for each degradation product to achieve informative fragmentation.- Ensure the isolation width for the precursor ion is appropriate. |
| Inaccurate Mass Measurement | - Mass spectrometer not calibrated.- Fluctuations in laboratory temperature. | - Calibrate the mass spectrometer regularly using a suitable calibration standard.- Maintain a stable laboratory environment. |
Experimental Protocols
Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods. The following are generalized protocols based on ICH guidelines. The extent of degradation should be targeted between 5-20%.
1. Acidic Hydrolysis
-
Reagent: 0.1 M to 1 M Hydrochloric Acid (HCl)
-
Procedure:
-
Dissolve a known concentration of this compound in the HCl solution.
-
Incubate the solution at a controlled temperature (e.g., 60-80°C) for a specified period (e.g., 2 to 24 hours).
-
Periodically withdraw samples, neutralize with a suitable base (e.g., NaOH), and dilute with mobile phase before analysis.
-
2. Alkaline Hydrolysis
-
Reagent: 0.1 M to 1 M Sodium Hydroxide (NaOH)
-
Procedure:
-
Dissolve a known concentration of this compound in the NaOH solution.
-
Incubate at room temperature or a slightly elevated temperature (e.g., 40-60°C) for a defined time (e.g., 1 to 12 hours).
-
Withdraw samples, neutralize with a suitable acid (e.g., HCl), and dilute for analysis.
-
3. Oxidative Degradation
-
Reagent: 3% to 30% Hydrogen Peroxide (H₂O₂)
-
Procedure:
-
Dissolve this compound in a solution of H₂O₂.
-
Keep the solution at room temperature for a period ranging from a few hours to several days, protected from light.
-
Monitor the degradation and dilute samples for analysis.
-
4. Thermal Degradation
-
Procedure:
-
Expose the solid this compound powder to dry heat in a temperature-controlled oven (e.g., 80-105°C).
-
Analyze samples at various time points (e.g., 24, 48, 72 hours).
-
For solution-state thermal stress, heat a solution of this compound in a neutral solvent.
-
5. Photolytic Degradation
-
Procedure:
-
Expose a solution of this compound and the solid drug substance to UV (e.g., 254 nm or 366 nm) and/or visible light in a photostability chamber.
-
The exposure should be in accordance with ICH Q1B guidelines (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).
-
Analyze the samples at appropriate time intervals.
-
UPLC-MS/MS Analytical Method for Degradation Product Profiling
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, gradually increasing to elute the more non-polar degradation products.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 30 - 40°C.
-
Injection Volume: 1 - 5 µL.
-
MS Detection: Electrospray ionization in positive mode (ESI+).
-
MS/MS Analysis: Data-dependent acquisition to trigger fragmentation of the detected degradation products.
Visualizations
Caption: Workflow for forced degradation and analysis of this compound.
References
Technical Support Center: Enhancing the Precision of Microbiological Assays for Josamycin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the precision of microbiological assays for josamycin.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the experimental process in a question-and-answer format.
Issue 1: High variability or inconsistent zone sizes in replicate assays.
-
Question: We are observing significant variations in the diameter of the inhibition zones across our replicate plates, leading to poor precision. What are the potential causes and solutions?
-
Answer: High variability in zone sizes can stem from several factors throughout the experimental workflow. Here are the key areas to investigate:
-
Inoculum Preparation: An inconsistent concentration of the test organism is a common culprit. Ensure that the inoculum is standardized for every assay. The use of a spectrophotometer to adjust the turbidity of the microbial suspension to a defined optical density is highly recommended. For Micrococcus luteus ATCC 9341, a standardized inoculum is crucial for reproducible results.[1]
-
Agar Homogeneity and Temperature: The agar medium must be of a uniform thickness and composition. When preparing the plates, pour the agar on a level surface and ensure it has completely solidified before use. The temperature of the agar when seeding with the inoculum should be carefully controlled to avoid heat shock to the microorganisms.
-
Sample and Standard Application: Inconsistent volumes of the sample or standard solutions applied to the cylinders or wells will lead to variability. Use calibrated pipettes and ensure that the application is done carefully and consistently.
-
Incubation Conditions: Variations in incubation temperature and time can significantly impact microbial growth and, consequently, the size of the inhibition zones. Ensure your incubator maintains a stable and uniform temperature. The recommended incubation temperature for the this compound assay with M. luteus is 35°C ± 2°C.[1]
-
Issue 2: No or very small zones of inhibition are observed, even at higher concentrations.
-
Question: Our assay is failing to produce any zones of inhibition, or the zones are too small to measure accurately. What could be the problem?
-
Answer: The absence or minimal size of inhibition zones typically points to an issue with the antibiotic's activity or the susceptibility of the test organism.
-
This compound Solubility and Stability: this compound is sparingly soluble in aqueous buffers. If the drug has not been properly dissolved, its effective concentration in the assay will be lower than expected. It is recommended to first dissolve this compound in an organic solvent like methanol or ethanol before diluting it with the appropriate buffer.[1] Aqueous solutions should be prepared fresh daily. The pH of the buffer is also critical; a pH of 8.0 using a 0.025 M dipotassium hydrogen phosphate buffer has been shown to be effective.[1]
-
Activity of the Test Organism: The strain of Micrococcus luteus ATCC 9341 used should be verified for its susceptibility to this compound. It is advisable to maintain a stock culture and perform periodic quality control checks with a known standard of this compound to ensure the organism's responsiveness.
-
Inactivation of this compound: Ensure that no components of the assay medium or the sample matrix are inactivating the this compound.
-
Issue 3: Irregularly shaped or fuzzy inhibition zones.
-
Question: The inhibition zones in our assay are not circular and have fuzzy edges, making accurate measurement difficult. What causes this and how can we fix it?
-
Answer: Irregular zone morphology is often related to diffusion issues or contamination.
-
Diffusion Problems: Ensure the agar has a uniform depth and has completely solidified before applying the samples. If using the cylinder-plate method, ensure the cylinders are placed firmly on the agar surface to prevent leakage.
-
Contamination: Contamination with other microorganisms can interfere with the growth of the test organism and distort the inhibition zones. Use sterile techniques throughout the entire procedure, from media preparation to sample application.
-
Moisture on Agar Surface: Excess moisture on the agar surface can cause the antibiotic to spread unevenly. Ensure the plates are adequately dried before use.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended test organism and concentration range for a this compound microbiological assay?
A1: The recommended test organism is Micrococcus luteus ATCC 9341.[1][2][3][4][5] A validated concentration range for this compound in an agar diffusion bioassay is 0.1 to 0.5 µg/mL.[1][2][3][4][5]
Q2: How should I prepare the standard and sample solutions of this compound?
A2: A stock solution of this compound (e.g., 100 µg/mL) should be prepared by dissolving the standard in methanol.[1] Working standards and sample dilutions can then be prepared by diluting the stock solution with 0.025 M dipotassium hydrogen phosphate buffer (pH 8.0).[1] For pharmaceutical formulations like tablets, the tablets should be finely powdered, dissolved in methanol, sonicated, and then diluted to the working concentration range with the buffer.[1]
Q3: What are the key validation parameters to ensure the precision of the assay?
A3: The key validation parameters include linearity, precision (intra-day and inter-day), accuracy, and robustness.[1] A summary of acceptable values from a validated study is presented in the tables below.
Q4: Can excipients in pharmaceutical formulations interfere with the assay?
A4: While excipients have the potential to interfere, a validated study has shown that the agar diffusion assay for this compound is specific and not affected by common excipients found in tablet and suspension formulations.[1][3] However, if you are working with a new formulation, it is recommended to perform a specificity study by testing the excipients alone.
Data Presentation
Table 1: Linearity and Sensitivity of the this compound Microbiological Assay
| Parameter | Value |
| Linear Range | 0.1 - 0.5 µg/mL[1] |
| Correlation Coefficient (r) | 0.999[1][2][3][4] |
| Limit of Detection (LOD) | 0.03 µg/mL[1] |
| Limit of Quantification (LOQ) | 0.10 µg/mL[1] |
Table 2: Precision of the this compound Microbiological Assay
| Precision Type | Sample Type | % Relative Standard Deviation (% RSD) |
| Intra-day | Josacin® tablet 500 mg | 0.87%[1][2][3][4] |
| Intra-day | Josacin® suspension 125 mg | 0.58%[1] |
| Inter-day | - | 1.02 - 1.25%[1] |
Table 3: Accuracy of the this compound Microbiological Assay
| Parameter | Value |
| Mean % Recovery | 97.74 - 101.13%[1][2][3][4] |
Table 4: Robustness of the this compound Microbiological Assay
| Parameter Varied | Variation | Result Variation | % RSD |
| Inoculum Concentration | 2 ± 0.2 % | 98.9 - 100.9%[1] | < 1%[1] |
| Incubation Temperature | 35 ± 2 °C | 98.9 - 100.9%[1] | < 1%[1] |
| Volume of Inoculated Layer | 5 ± 0.5 mL | 98.9 - 100.9%[1] | < 1%[1] |
Experimental Protocols
Detailed Methodology for Cylinder-Plate Agar Diffusion Assay for this compound
-
Preparation of Media and Test Organism:
-
Prepare Grove Randall number 11 agar for the base layer and Grove Randall number 3 broth for the inoculum culture of Micrococcus luteus ATCC 9341.
-
Culture the test organism in the broth and incubate.
-
Prepare the inoculated agar layer by adding the microbial culture to the molten agar maintained at 47 ± 2 °C.
-
-
Preparation of Standard and Sample Solutions:
-
Prepare a stock solution of this compound standard (100 µg/mL) in methanol.
-
Prepare working standard solutions at concentrations of 0.1, 0.3, and 0.5 µg/mL by diluting the stock solution with 0.025 M dipotassium hydrogen phosphate buffer (pH 8.0).
-
Prepare sample solutions from the pharmaceutical formulation to obtain concentrations within the standard curve range using the same buffer.
-
-
Assay Procedure:
-
Pour the base agar layer into sterile petri dishes on a level surface and allow it to solidify.
-
Overlay the inoculated agar layer.
-
Place sterile stainless steel cylinders on the agar surface.
-
Carefully pipette a fixed volume (e.g., 200 µL) of the standard and sample solutions into the cylinders.
-
Incubate the plates at 35 °C for 24 hours.
-
-
Data Analysis:
-
Measure the diameter of the zones of inhibition to the nearest 0.1 mm.
-
Plot the logarithm of the concentration of the standard solutions against the mean zone diameters.
-
Determine the concentration of the sample solutions from the standard curve using linear regression analysis.
-
Visualizations
Caption: Experimental workflow for the this compound microbiological assay.
References
Technical Support Center: Method Development for Separating Josamycin and its Impurities
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in developing and refining analytical methods for the separation of josamycin from its impurities.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of this compound.
| Issue | Potential Causes | Solutions |
| Poor Peak Resolution | Inadequate separation between this compound and its impurities. | Method Optimization: • Mobile Phase: Adjust the organic modifier (acetonitrile or methanol) concentration. A lower percentage of the organic solvent will generally increase retention and may improve the resolution of early eluting peaks. For complex separations, a gradient elution may be necessary. • pH: Adjust the mobile phase pH. Since this compound is a basic compound, a mobile phase pH of around 3 can help to ensure consistent ionization and improve peak shape. • Column: Use a high-efficiency column with a smaller particle size (e.g., <3 µm). Consider a different stationary phase chemistry, such as a mixed-mode column, which can offer alternative selectivity. |
| Peak Tailing | The peak for this compound or its impurities has an asymmetrical shape with a trailing edge. | Chemical Interactions: • Silanol Interactions: this compound, having a tertiary amino group, can interact with free silanol groups on the silica surface of C18 columns, leading to peak tailing. To mitigate this, use an end-capped C18 column or add a competing base like triethylamine (TEA) to the mobile phase at a low concentration (e.g., 0.1%). Operating at a lower pH (around 3) can also suppress the ionization of silanols. • Column Overload: Injecting too much sample can lead to peak distortion. Reduce the injection volume or the sample concentration. |
| Peak Fronting | The peak has an asymmetrical shape with a leading edge. | Sample Overload: This is a common cause, especially for the main component, this compound. Dilute the sample or reduce the injection volume. Injection Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak fronting. Whenever possible, dissolve the sample in the initial mobile phase. |
| Ghost Peaks | Unexpected peaks appear in the chromatogram, often in blank runs. | System Contamination: • Mobile Phase: Impurities in the solvents or buffer components can accumulate on the column and elute as ghost peaks, particularly in gradient analysis. Use high-purity HPLC-grade solvents and freshly prepared mobile phase. Filtering the mobile phase can also help. • Carryover: Residual sample from a previous injection can appear as a ghost peak. Implement a robust needle wash protocol and, if necessary, inject a blank solvent after a high-concentration sample. • System Components: Contaminants can leach from tubing, seals, or vials. Ensure all system components are clean and compatible with the mobile phase. |
| Baseline Drift or Noise | The baseline is not stable, making it difficult to integrate peaks accurately. | Detector Issues: • Lamp Fluctuation: The detector lamp may be nearing the end of its life. • Contaminated Flow Cell: Flush the flow cell with a strong, appropriate solvent. Mobile Phase: • Incomplete Mixing: Ensure proper mixing of mobile phase components, especially for gradient elution. • Degassing: Inadequate degassing of the mobile phase can lead to bubble formation in the detector cell, causing noise. |
| Retention Time Variability | The retention times of this compound and its impurities are not consistent between injections. | System Instability: • Temperature: Fluctuations in column temperature can affect retention times. Use a column oven to maintain a consistent temperature. • Pump Performance: Inconsistent flow from the pump will lead to retention time shifts. Check for leaks and ensure the pump is properly primed and maintained. • Mobile Phase Composition: Inaccurate preparation or degradation of the mobile phase can alter its elution strength over time. Prepare fresh mobile phase regularly. |
Frequently Asked Questions (FAQs)
1. What is a good starting point for developing an HPLC method for this compound and its impurities?
A good starting point is to use a reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) with UV detection at 232 nm. For the mobile phase, a mixture of acetonitrile and a phosphate buffer at a pH of approximately 3 is a common choice. A gradient elution, where the concentration of acetonitrile is gradually increased, is often necessary to separate all impurities within a reasonable run time.
2. What are the common impurities of this compound I should be looking for?
The European Pharmacopoeia lists several related substances for this compound, designated as impurities A, B, C, D, E, F, G, H, I, J, and K. These can include structurally similar compounds from the leucomycin complex, as this compound itself is a component of this complex. Degradation products can also be present, which may form under acidic, basic, or oxidative conditions.
3. How can I confirm the identity of the impurity peaks in my chromatogram?
The most definitive way to identify impurity peaks is by using reference standards for the known impurities. If reference standards are not available, liquid chromatography-mass spectrometry (LC-MS) can be a powerful tool to obtain mass information and aid in the structural elucidation of the unknown peaks.
4. My peak shape for this compound is poor, even with an end-capped C18 column. What else can I try?
If peak tailing persists, consider the following:
-
Alternative Stationary Phases: A mixed-mode column that combines reversed-phase and ion-exchange characteristics can provide different selectivity and improved peak shape for basic compounds like this compound.
-
Mobile Phase Additives: The use of an ion-pairing agent, such as tetrabutylammonium hydrogen sulphate, in the mobile phase can sometimes improve peak shape and retention.
-
Sample Preparation: Ensure your sample is fully dissolved and that the injection solvent is compatible with the mobile phase.
5. What is forced degradation and why is it important in method development?
Forced degradation studies involve subjecting the drug substance to stress conditions such as acid, base, heat, light, and oxidation. This helps to generate potential degradation products. A robust stability-indicating HPLC method must be able to separate these degradation products from the main drug peak and from each other. This is a critical part of method validation to ensure the method can accurately measure the purity of the drug over its shelf life.
Experimental Protocols
European Pharmacopoeia HPLC Method (Adapted)
This method is a robust starting point for the separation of this compound and its related substances.
| Parameter | Condition |
| Column | Hypersil ODS (C18), 5 µm, 250 mm x 4.6 mm |
| Mobile Phase | A gradient mixture of: • Solvent A: Acetonitrile • Solvent B: Phosphate buffer (pH 3, 0.2 M), tetrabutylammonium hydrogen sulphate (0.2 M), and water |
| Gradient Program | Linearly increase the concentration of acetonitrile from 21% to 50% over the course of the run, while decreasing the concentration of tetrabutylammonium hydrogen sulphate from 3% to 0%. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 45 °C |
| Detection | UV at 232 nm |
| Injection Volume | 20 µL |
Mixed-Mode HPLC Method (Alternative)
This method can provide alternative selectivity, which may be beneficial for resolving challenging impurities.
| Parameter | Condition |
| Column | Primesep D, 5 µm, 150 mm x 4.6 mm |
| Mobile Phase | A gradient mixture of: • Solvent A: Acetonitrile • Solvent B: 0.1% Sulfuric Acid in Water |
| Gradient Program | Acetonitrile from 5% to 50% over 10 minutes, hold for 3 minutes. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 250 nm |
| Injection Volume | 10 µL |
Visualizations
Caption: A typical workflow for developing an HPLC method for this compound analysis.
Caption: A logical approach to troubleshooting common HPLC problems.
Josamycin Delivery for Systemic Infection Models: A Technical Support Center
Welcome to the technical support center for researchers, scientists, and drug development professionals working with josamycin in systemic infection models. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is designed in a question-and-answer format to provide direct solutions to specific issues you may face.
Formulation and Administration
Question: I'm having trouble dissolving this compound for my in vivo experiments. What are the recommended solvents and formulation strategies?
Answer: this compound is a lipophilic drug with low aqueous solubility, which presents a significant challenge for formulation, especially for parenteral administration. Here are some strategies:
-
For Oral Administration (Solid Dispersion): To enhance oral bioavailability, a solid dispersion of this compound in a hydrophilic carrier is recommended. Polyethylene glycol 6000 (PEG 6000) has been shown to increase the solubility of this compound by 3.7-fold.[1] A detailed protocol for preparing a solid dispersion is provided in the "Experimental Protocols" section.
-
For Parenteral Administration (Intravenous): A suitable vehicle is required to solubilize this compound for intravenous injection. Common vehicles for lipophilic drugs include:
-
Dimethyl sulfoxide (DMSO): Can be used to dissolve this compound, but the final concentration in the injection volume should be minimized to avoid toxicity. It's recommended to keep the DMSO concentration low in the final formulation.[2]
-
Ethanol: Can be used as a co-solvent. Similar to DMSO, the final concentration should be kept low.[2]
-
Cyclodextrins: These can encapsulate lipophilic drugs to improve their aqueous solubility.[3]
-
A combination of solvents may be necessary. For example, a formulation could consist of this compound dissolved in a small amount of DMSO, then further diluted with a mixture of PEG 300 and sterile saline.[4]
-
Question: My this compound solution for intravenous injection is precipitating upon dilution or during administration. How can I prevent this?
Answer: Precipitation is a common issue with lipophilic drugs. Here are some troubleshooting tips:
-
Vehicle Selection: Ensure the chosen vehicle or co-solvent system can maintain this compound in solution at the desired concentration. You may need to screen different vehicles or combinations.
-
pH Adjustment: The solubility of this compound can be pH-dependent. Buffering the solution may help maintain its stability. A solution buffered to pH 4.0 has been used for oral administration studies and may be adaptable for parenteral use with appropriate toxicological consideration.[5]
-
Slower Infusion Rate: If precipitation occurs upon contact with blood, a slower intravenous infusion rate can allow for more rapid dilution in the bloodstream, potentially preventing precipitation.
-
Formulation as a Nano-emulsion or Liposome: Encapsulating this compound in a lipid-based delivery system can prevent precipitation and improve its pharmacokinetic profile.
Question: I am observing signs of toxicity in my animal models after administering this compound. How can I mitigate this?
Answer: Toxicity can be related to the drug itself or the vehicle used for administration.
-
Vehicle-Related Toxicity: High concentrations of organic solvents like DMSO and ethanol can cause local irritation and systemic toxicity.[2] It is crucial to perform pilot studies with the vehicle alone to determine a maximum tolerated dose.
-
Drug-Related Toxicity: this compound itself has a low acute toxicity when administered orally.[6] However, intravenous administration can lead to more immediate toxic effects. In rats, high oral doses of this compound have been associated with changes in platelet count and liver function.[7]
-
Dose Reduction: If toxicity is observed, consider reducing the dose.
-
Slower Administration: For intravenous routes, a slower infusion can reduce peak plasma concentrations and potentially mitigate acute toxicity.
-
Monitor for Specific Side Effects: Be aware of potential side effects. For instance, in rats, this compound has been shown to have a negative inotropic effect on the heart.[8]
-
Systemic Infection Models
Question: What are some established murine models for systemic infections where I can test my this compound formulations?
Answer: Murine models are commonly used to evaluate the efficacy of antibiotics against systemic infections. Here are a couple of relevant models:
-
Murine Pneumonia Model: This is highly relevant as this compound is often used for respiratory tract infections. Infection can be induced by intranasal inoculation with pathogens like Mycoplasma pneumoniae or Staphylococcus aureus.[9][10] A detailed protocol is provided below.
-
Murine Sepsis/Peritonitis Model: This model mimics a systemic bloodstream infection. It is typically induced by intraperitoneal injection of a bacterial suspension, such as S. aureus.[11]
Question: How do I assess the efficacy of my this compound formulation in these models?
Answer: Efficacy can be assessed through several endpoints:
-
Survival Studies: Monitor the survival rate of infected animals over a set period (e.g., 7-14 days) following treatment.
-
Bacterial Burden: At specific time points post-infection and treatment, euthanize a subset of animals and homogenize target organs (e.g., lungs, spleen, liver). The number of colony-forming units (CFUs) per gram of tissue is then determined by plating serial dilutions of the homogenate. A significant reduction in CFU in the treated group compared to the control group indicates efficacy.
-
Histopathology: Examine tissue sections from target organs for signs of inflammation and tissue damage. A reduction in pathological scores in the treated group indicates a positive therapeutic effect.
-
Biomarkers: Measure levels of inflammatory cytokines (e.g., TNF-α, IL-6) in serum or tissue homogenates. A decrease in these markers can indicate a reduction in the inflammatory response to the infection.
Data Presentation
The following tables summarize key quantitative data related to this compound's properties and efficacy.
Table 1: Physicochemical and Pharmacokinetic Properties of this compound
| Parameter | Value | Species/Conditions | Reference |
| Physicochemical Properties | |||
| Lipophilicity | ~15 times more lipophilic than erythromycin | In vitro | [12] |
| Aqueous Solubility | Slightly soluble | In vitro | [1] |
| Serum Protein Binding | 15% | Human | [12] |
| Pharmacokinetic Parameters (Oral Administration) | |||
| Bioavailability (Tablet vs. Solution) | Significantly lower from tablets | Human | [5] |
| Cmax (1g solution) | 1.64 ± 0.67 mg/L | Human | [5] |
| Tmax (1g solution) | 0.39 ± 0.08 h | Human | [5] |
| Bioavailability (Oral) | 33.88 ± 2.4% | Fowl | [13] |
| Bioavailability (Intramuscular) | 27.28 ± 1.46% | Fowl | [13] |
| Elimination Half-life (Intravenous) | 1.83 ± 0.06 h | Fowl | [13] |
| Efficacy Data | |||
| ED50 (vs. S. aureus systemic infection) | 206.8 mg/kg | Mouse | Cayman Chemical |
| ED50 (vs. S. pyogenes systemic infection) | 205 mg/kg | Mouse | Cayman Chemical |
| ED50 (vs. S. pneumoniae systemic infection) | 86.7 mg/kg | Mouse | Cayman Chemical |
Table 2: Comparative Clinical Efficacy of this compound in Bacterial Pneumonia
| Study | Pathogen(s) | This compound Regimen | Comparator Regimen | Clinical Success (this compound) | Clinical Success (Comparator) | Reference |
| Clarithromycin vs. This compound | S. pneumoniae, S. aureus | 1000 mg twice daily | Clarithromycin 500 mg twice daily | 87.0% | 91.5% | [14] |
| Erythromycin vs. This compound | M. pneumoniae | 2 g daily for 7 days | Erythromycin 2 g daily for 7 days | Similar efficacy | Similar efficacy | [15] |
Experimental Protocols
This section provides detailed methodologies for key experiments.
Protocol 1: Preparation of this compound Solid Dispersion for Oral Administration
This protocol is adapted from a study that demonstrated improved solubility of this compound.[1]
Materials:
-
This compound powder
-
Polyethylene glycol 6000 (PEG 6000)
-
Methanol
-
Rotary evaporator
-
Mortar and pestle
Procedure:
-
Weigh this compound and PEG 6000 in a 1:2 ratio (by weight).
-
Dissolve both the this compound and PEG 6000 in a minimal amount of methanol in a round-bottom flask.
-
Ensure complete dissolution by gentle stirring or sonication.
-
Remove the methanol using a rotary evaporator at a temperature of 70-80°C until a solid film is formed on the wall of the flask.
-
Scrape the solid dispersion from the flask.
-
Grind the solid dispersion into a fine powder using a mortar and pestle.
-
The resulting powder can be suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) for oral gavage in animal models.
Protocol 2: Murine Pneumonia Model with Mycoplasma pneumoniae
This protocol is based on established methods for inducing M. pneumoniae pneumonia in mice.[9]
Materials:
-
BALB/c mice (6-8 weeks old)
-
Mycoplasma pneumoniae culture (e.g., ATCC 15531)
-
SP4 broth
-
Anesthetic (e.g., isoflurane)
-
Micropipette
Procedure:
-
Culture M. pneumoniae in SP4 broth to the desired concentration (e.g., 10^8 CFU/mL).
-
Anesthetize the mice using isoflurane.
-
Hold the mouse in a supine position.
-
Using a micropipette, gently instill 50 µL of the M. pneumoniae suspension intranasally (25 µL per nostril).
-
Allow the mouse to inhale the inoculum naturally.
-
Repeat the inoculation daily for 3 consecutive days to establish a robust infection.
-
Initiate treatment with your this compound formulation at a predetermined time point post-infection (e.g., 24 hours after the final inoculation).
-
Monitor the mice daily for clinical signs of illness (e.g., weight loss, ruffled fur, lethargy).
-
At the end of the study, euthanize the mice and harvest the lungs for bacterial load determination and histopathology.
Protocol 3: Preparation of this compound-Loaded PLGA Nanoparticles
This protocol is adapted from methods used for encapsulating other hydrophobic antibiotics in Poly(lactic-co-glycolic acid) (PLGA) nanoparticles.[16][17]
Materials:
-
This compound
-
PLGA (e.g., 50:50 lactide:glycolide ratio)
-
Dichloromethane (DCM)
-
Polyvinyl alcohol (PVA) solution (e.g., 1% w/v in water)
-
Probe sonicator
-
Magnetic stirrer
-
Centrifuge
Procedure:
-
Dissolve a known amount of this compound and PLGA in DCM.
-
Add this organic phase to an aqueous solution of PVA.
-
Emulsify the mixture using a probe sonicator to create an oil-in-water (o/w) emulsion.
-
Place the emulsion on a magnetic stirrer at room temperature for several hours to allow the DCM to evaporate.
-
Collect the nanoparticles by centrifugation.
-
Wash the nanoparticle pellet several times with deionized water to remove residual PVA.
-
Resuspend the nanoparticles in a suitable buffer or sterile water for in vivo administration. The nanoparticle suspension can be lyophilized for long-term storage.
Mandatory Visualizations
References
- 1. ijprt.org [ijprt.org]
- 2. researchgate.net [researchgate.net]
- 3. Vehicles for lipophilic drugs: implications for experimental design, neuroprotection, and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comparative bioavailability of this compound, a macrolide antibiotic, from a tablet and solution and the influence of dissolution on in vivo release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. US3636197A - this compound and production thereof - Google Patents [patents.google.com]
- 7. A chronic toxicity study of this compound in F344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A comparison of this compound with macrolides and related antibiotics on isolated rat atria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Murine Models for Staphylococcal Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mouse models for infectious diseases caused by Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. | BioWorld [bioworld.com]
- 12. [The pharmacokinetics of this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Efficacy of topical and systemic antibiotic treatment of meticillin-resistant Staphylococcus aureus in a murine superficial skin wound infection model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Efficacy and safety of clarithromycin versus this compound in the treatment of hospitalized patients with bacterial pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Comparison of this compound and Erythromycin in the Therapy of Mycoplasma pneumoniae Pneumonia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Antibiotic-loaded nanoparticles for the treatment of intracellular methicillin-resistant Staphylococcus Aureus infections: In vitro and in vivo efficacy of a novel antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Josamycin Post-Antibiotic Effect (PAE) Studies
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the incubation time for josamycin post-antibiotic effect (PAE) studies. Below you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.
Troubleshooting Guides
This section addresses common problems that may arise during this compound PAE studies and offers potential solutions.
| Problem | Potential Causes | Recommended Solutions |
| No observable Post-Antibiotic Effect (PAE) | 1. Inappropriate this compound concentration (too low).2. Insufficient incubation (exposure) time.3. Bacterial strain is resistant to this compound.4. Issues with the experimental procedure (e.g., incomplete removal of the antibiotic). | 1. Verify the Minimum Inhibitory Concentration (MIC) of this compound for your bacterial strain. Ensure you are using a concentration that is a multiple of the MIC (e.g., 2x, 4x, 10x MIC).2. Increase the incubation time. Some antibiotic-bacterium combinations require longer exposure to induce a PAE.[1]3. Confirm the susceptibility of your bacterial strain to this compound using standard methods.4. Ensure that the dilution or washing steps are sufficient to remove the antibiotic effectively. A 1,000-fold dilution is a common practice.[2][3] |
| High variability or poor reproducibility in PAE results | 1. Inconsistent bacterial growth phase at the start of the experiment.2. Variations in inoculum size.3. Inconsistent incubation conditions (temperature, aeration).4. Pipetting errors or inconsistent timing of experimental steps. | 1. Standardize the preparation of the bacterial culture to ensure it is in the logarithmic growth phase at the start of each experiment.2. Carefully control the inoculum size to be consistent across all experiments.3. Maintain consistent incubation temperature and aeration conditions throughout the study.4. Use calibrated pipettes and adhere strictly to the timing of each step in the protocol. |
| Unexpectedly long PAE | 1. Incomplete removal of this compound, leading to continued bacteriostatic effects.2. The bacterial strain is particularly sensitive to this compound. | 1. Review and optimize the antibiotic removal step. Consider an additional washing step if necessary.2. This may be a genuine result. Repeat the experiment to confirm the finding. |
| Unexpectedly short or absent PAE with susceptible strains | 1. The bacterial strain may have mechanisms that allow for rapid recovery from this compound-induced damage.2. The chosen experimental conditions (e.g., media composition) may not be optimal for observing PAE. | 1. This could be a characteristic of the specific strain. Document the finding and consider investigating the underlying mechanisms.2. Evaluate the impact of different media formulations on the PAE of this compound. |
Frequently Asked Questions (FAQs)
This section provides answers to common questions related to the design and execution of this compound PAE studies.
Q1: What is the typical incubation (exposure) time for determining the PAE of this compound?
A1: Published studies on this compound have used exposure times of 1 to 2 hours.[2][4] However, the optimal incubation time can vary depending on the bacterial species and strain being tested. It is recommended to perform a preliminary experiment to determine the optimal exposure time for your specific conditions.
Q2: How do I determine the optimal incubation time for my this compound PAE study?
A2: To optimize the incubation time, you can perform a time-course experiment. Expose your bacterial culture to a fixed concentration of this compound (e.g., 4x MIC) for varying durations (e.g., 0.5, 1, 2, and 4 hours). After each exposure time, remove the antibiotic and measure the PAE. The optimal incubation time will be the shortest duration that induces a significant and reproducible PAE.
Q3: What concentration of this compound should I use to induce a PAE?
A3: The concentration of this compound used to induce a PAE is typically a multiple of the Minimum Inhibitory Concentration (MIC) for the specific bacterial strain. Common concentrations used in studies are 2x MIC and 10x MIC.[2][4] The duration of the PAE is often concentration-dependent, with higher concentrations generally inducing a longer PAE.[2]
Q4: Which bacterial strains are suitable for this compound PAE studies?
A4: this compound is effective against a range of Gram-positive bacteria. Commonly studied organisms include Staphylococcus aureus and Streptococcus pneumoniae.[2][4] When selecting a strain, consider both reference strains (e.g., from ATCC) and clinical isolates, including those with known resistance profiles to other antibiotics.[5]
Q5: What are the key steps in a this compound PAE experiment?
A5: The key steps are:
-
Preparation of bacterial culture: Grow the bacteria to the logarithmic phase.
-
Exposure to this compound: Incubate the bacterial culture with a specific concentration of this compound for a predetermined time.
-
Removal of antibiotic: Eliminate the this compound from the culture, typically by dilution or washing.
-
Monitoring of bacterial regrowth: Measure the bacterial growth over time in the antibiotic-free medium.
-
Calculation of PAE: Determine the PAE by comparing the regrowth time of the this compound-exposed culture to that of an untreated control culture.
Data Presentation
The following tables summarize quantitative data on the post-antibiotic effect of this compound from published studies.
Table 1: Post-Antibiotic Effect (PAE) of this compound on Staphylococcus aureus
| This compound Concentration | Exposure Time (hours) | PAE Duration (hours) | Reference |
| 2 x MIC | 2 | 2.5 | [4] |
| 10 x MIC | 1 | 1.4 ± 0.2 | [3] |
Table 2: Post-Antibiotic Effect (PAE) of this compound on Streptococcus pneumoniae
| This compound Concentration | Exposure Time (hours) | PAE Duration (hours) | Reference |
| MIC | 1 | 1.8 ± 0.3 | [3] |
| 10 x MIC | 1 | 2.9 ± 0.4 | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments in this compound PAE studies.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) of this compound
-
Prepare this compound Stock Solution: Dissolve this compound powder in a suitable solvent to create a high-concentration stock solution.
-
Prepare Bacterial Inoculum: Culture the bacterial strain overnight and then dilute it in fresh broth to achieve a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Serial Dilutions: Perform serial two-fold dilutions of the this compound stock solution in a 96-well microtiter plate containing growth medium.
-
Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria with no antibiotic) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
Protocol 2: Determination of this compound Post-Antibiotic Effect (PAE)
-
Bacterial Culture Preparation: Grow the test organism in appropriate broth at 37°C to the early logarithmic phase of growth (approximately 10^7 CFU/mL).
-
Exposure to this compound: Divide the bacterial culture into two tubes. To one tube, add this compound to the desired final concentration (e.g., 4x MIC). The second tube serves as the untreated control.
-
Incubation: Incubate both tubes at 37°C for the predetermined exposure time (e.g., 1 or 2 hours).
-
Antibiotic Removal: After incubation, dilute both the this compound-exposed and control cultures 1:1000 in pre-warmed, antibiotic-free broth to remove the drug.
-
Regrowth Monitoring: Take samples from both diluted cultures at regular intervals (e.g., every hour for up to 8 hours) for viable counts (colony-forming units per milliliter, CFU/mL) by plating on agar plates.
-
PAE Calculation: The PAE is calculated using the formula: PAE = T - C , where:
-
T is the time required for the CFU/mL in the this compound-exposed culture to increase by 1 log10 above the count observed immediately after dilution.
-
C is the time required for the CFU/mL in the untreated control culture to increase by 1 log10 above the count observed immediately after dilution.[5]
-
Mandatory Visualizations
This compound's Mechanism of Action and Induction of PAE
This compound, a macrolide antibiotic, functions by inhibiting bacterial protein synthesis. It binds to the 50S subunit of the bacterial ribosome, which obstructs the path for the growing polypeptide chain.[2][6] This disruption of protein synthesis leads to a bacteriostatic effect. The persistence of this compound at its binding site or the time required for the bacteria to repair non-lethal damage after the antibiotic is removed results in the post-antibiotic effect.[3]
Caption: Mechanism of this compound action leading to PAE.
Experimental Workflow for PAE Determination
The following diagram outlines the standard workflow for determining the post-antibiotic effect of this compound.
Caption: Workflow for determining this compound PAE.
Logical Workflow for Optimizing Incubation Time
This diagram illustrates a systematic approach to optimizing the incubation (exposure) time for this compound in PAE studies.
Caption: Workflow for optimizing incubation time.
References
- 1. Postantibiotic Effect and Delay of Regrowth in Strains Carrying Mutations That Save Proteins or RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. This compound | C42H69NO15 | CID 5282165 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. A genome-wide analysis of targets of macrolide antibiotics in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. emerypharma.com [emerypharma.com]
- 6. Kinetics of macrolide action: the this compound and erythromycin cases - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Josamycin and Erythromycin Ribosomal Binding
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the ribosomal binding characteristics of two prominent macrolide antibiotics: josamycin and erythromycin. By examining their binding affinities, kinetics, and molecular interactions with the bacterial ribosome, this document aims to furnish researchers and drug development professionals with critical data to inform further research and development of novel antimicrobial agents.
Quantitative Comparison of Ribosomal Binding Parameters
The following table summarizes the key quantitative data on the interaction of this compound and erythromycin with the Escherichia coli ribosome, providing a clear comparison of their binding affinities and residence times.
| Parameter | This compound | Erythromycin | Reference |
| Dissociation Constant (Kd) | 5.5 nM | 11 nM | [1][2] |
| Average Lifetime on Ribosome | 3 hours | < 2 minutes | [1][2] |
Analysis: The data clearly indicates that this compound binds to the bacterial ribosome with approximately twice the affinity of erythromycin, as shown by its lower dissociation constant (Kd).[1][2] Furthermore, this compound exhibits a significantly longer residence time on the ribosome, with an average lifetime of 3 hours compared to less than 2 minutes for erythromycin.[1][2] This prolonged interaction suggests a more stable and persistent inhibition of protein synthesis by this compound.
Molecular Interactions and Binding Site
Both this compound, a 16-membered macrolide, and erythromycin, a 14-membered macrolide, target the 50S subunit of the bacterial ribosome. Their primary binding site is located within the nascent peptide exit tunnel (NPET), a channel through which newly synthesized polypeptide chains emerge from the ribosome.[3][4][5] By binding within this tunnel, both antibiotics physically obstruct the passage of the growing polypeptide chain, leading to the premature dissociation of peptidyl-tRNA and the cessation of protein synthesis.[3]
The binding pocket for these macrolides is predominantly formed by segments of the 23S ribosomal RNA (rRNA), with key interactions involving nucleotides in domain V. Additionally, ribosomal proteins L4 and L22, located near the tunnel exit, also contribute to the binding and action of these drugs.[6]
dot
Caption: Interaction of this compound and Erythromycin with the 50S ribosomal subunit.
Experimental Protocols
The determination of binding parameters for macrolide antibiotics to ribosomes is commonly achieved through several experimental techniques. Below are detailed methodologies for two such key experiments.
Ribosome Filter Binding Assay for Kd Determination
This assay is used to determine the equilibrium dissociation constant (Kd) by measuring the amount of radiolabeled antibiotic bound to ribosomes that are retained on a filter.
Materials:
-
70S ribosomes from E. coli
-
Radiolabeled ([14C] or [3H]) erythromycin or this compound
-
Unlabeled erythromycin and this compound
-
Binding Buffer: 10 mM Tris-HCl (pH 7.2), 10 mM NH4Cl, 4 mM MgCl2, 100 mM KCl
-
Nitrocellulose filters (0.45 µm pore size)
-
Scintillation counter and scintillation fluid
Procedure:
-
Reaction Setup: A constant concentration of ribosomes (e.g., 23 pmol) is incubated with varying concentrations of the radiolabeled antibiotic (e.g., ranging from 2 nM to 200 nM).
-
Incubation: The reaction mixtures are incubated at room temperature for a sufficient time to reach equilibrium (e.g., 4.5 hours).[3]
-
Filtration: The reaction mixtures are passed through nitrocellulose filters under vacuum. Ribosomes and any bound antibiotic will be retained on the filter, while unbound antibiotic will pass through.
-
Washing: The filters are washed with ice-cold binding buffer to remove any non-specifically bound antibiotic.
-
Quantification: The filters are dried, and the amount of radioactivity is measured using a scintillation counter.
-
Data Analysis: The amount of bound antibiotic is plotted against the concentration of the free antibiotic. The Kd value is determined by fitting the data to a saturation binding curve. For competition assays, a constant concentration of radiolabeled ligand is used in the presence of varying concentrations of unlabeled competitor.
Fluorescence Polarization Assay for Binding Affinity
This is a homogeneous assay that measures the binding of a fluorescently labeled macrolide to the ribosome in solution. The binding event causes a change in the polarization of the emitted fluorescent light.
Materials:
-
70S ribosomes from E. coli
-
Fluorescently labeled erythromycin (e.g., BODIPY-erythromycin)
-
Unlabeled this compound and erythromycin
-
Binding Buffer: 20 mM HEPES (pH 7.5), 50 mM NH4Cl, 10 mM MgCl2, 0.05% Tween 20[7]
-
96-well black plates
-
Fluorescence polarization plate reader
Procedure:
-
Ribosome Preparation: E. coli ribosomes are incubated at 37°C for 15 minutes and then diluted in the binding buffer.[7]
-
Reaction Setup: A fixed concentration of fluorescently labeled erythromycin (e.g., 5.5 nM) is pre-incubated with a fixed concentration of ribosomes (e.g., 37.8 nM) for 30 minutes.[7]
-
Competition: Varying concentrations of unlabeled this compound or erythromycin are added to the pre-incubated mixture.
-
Incubation: The plates are incubated at room temperature for 2 hours to allow the binding to reach equilibrium.[7]
-
Measurement: The fluorescence polarization is measured using a plate reader with appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 530 nm emission for BODIPY).[7]
-
Data Analysis: The decrease in fluorescence polarization with increasing concentrations of the unlabeled competitor is used to calculate the IC50 value, which can then be converted to a Ki (and subsequently Kd) value.
dot
Caption: A generalized experimental workflow for determining antibiotic-ribosome binding affinity.
References
- 1. Kinetics of macrolide action: the this compound and erythromycin cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Binding Site of Macrolide Antibiotics on the Ribosome: New Resistance Mutation Identifies a Specific Interaction of Ketolides with rRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Context specific action of ribosomal antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Binding of macrolide antibiotics leads to ribosomal selection against specific substrates based on their charge and size - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ribosome-Targeting Antibiotics: Modes of Action, Mechanisms of Resistance, and Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluorescence Polarization Method To Characterize Macrolide-Ribosome Interactions - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Josamycin and Clarithromycin: In Vivo Efficacy
In the landscape of macrolide antibiotics, both josamycin and clarithromycin have carved out significant roles in the treatment of various bacterial infections. While sharing a common mechanism of action, subtle structural differences and varying pharmacokinetic profiles can influence their clinical efficacy and tolerability. This guide provides a detailed head-to-head comparison of the in vivo efficacy of this compound and clarithromycin, supported by experimental data from clinical trials.
Quantitative Efficacy and Safety Data
Two key clinical trials have directly compared the in vivo efficacy and safety of this compound and clarithromycin in the treatment of respiratory tract infections. The findings from these studies are summarized below.
| Clinical Endpoint | Bacterial Pneumonia [1] | Acute Exacerbation of Chronic Bronchitis [2] |
| Clarithromycin | This compound | |
| Dosage | 500 mg, twice daily | 1000 mg, twice daily |
| Treatment Duration | Up to 14 days | Up to 14 days |
| Number of Patients | 72 (total) | |
| Clinical Success Rate | 91.5% | 87.0% |
| Pathogen Eradication Rate | 85.7% | 90% |
| Adverse Events | 2% | 12.5% |
Experimental Protocols
Bacterial Pneumonia Study
This randomized controlled trial enrolled 72 hospitalized patients diagnosed with bacterial pneumonia.[1] The primary pathogens isolated were Streptococcus pneumoniae and Staphylococcus aureus. Patients were randomly assigned to receive either 500 mg of clarithromycin twice daily or 1000 mg of this compound twice daily for a maximum of 14 days. Clinical success was defined by the resolution of signs and symptoms of pneumonia. Bacteriological efficacy was assessed by the eradication of the causative pathogen from post-treatment cultures.[1]
Acute Exacerbation of Chronic Bronchitis Study
This open, randomized study included 103 out-patients experiencing acute exacerbations of chronic bronchitis.[2] The predominant pathogens identified were Streptococcus pneumoniae, Haemophilus influenzae, and Staphylococcus aureus. Patients were treated for up to 14 days with either 500 mg of clarithromycin twice daily or 500 mg of this compound three times daily. Clinical outcomes were categorized as cure or improvement, and bacteriological eradication was also assessed.[2]
Mechanism of Action and Signaling Pathways
Both this compound and clarithromycin are macrolide antibiotics that exert their antibacterial effects by inhibiting protein synthesis in susceptible bacteria.[3][4][5] This is achieved through their binding to the 50S subunit of the bacterial ribosome, which obstructs the exit tunnel for newly synthesized peptides.[6]
Beyond their direct antibacterial action, macrolides, including this compound and clarithromycin, are known to possess immunomodulatory properties.[3][4] These effects are mediated through the modulation of various cellular signaling pathways in host immune cells, leading to altered production of inflammatory cytokines.
Discussion
The available in vivo data from head-to-head clinical trials in respiratory infections suggest that clarithromycin and this compound have comparable efficacy.[1][2] In the treatment of bacterial pneumonia, clarithromycin demonstrated a slightly higher clinical success rate, while this compound showed a marginally better pathogen eradication rate.[1] For acute exacerbations of chronic bronchitis, both drugs were effective, with similar high rates of pathogen eradication.[2]
A notable difference observed in these studies is the side effect profile. Clarithromycin was associated with a lower incidence of adverse events, particularly gastrointestinal disturbances, compared to this compound.[1][2] It is also important to consider the dosing regimens; in the pneumonia trial, clarithromycin was administered at half the daily dosage of this compound.[1]
While direct comparative in vivo studies in other infections are limited, the fundamental mechanism of action and the immunomodulatory effects are expected to be broadly similar for both drugs. The choice between this compound and clarithromycin in a clinical or research setting may therefore be guided by factors such as local antibiotic resistance patterns, patient tolerability, and dosing convenience. Further head-to-head in vivo studies across a wider range of infectious diseases would be beneficial to more comprehensively delineate the comparative efficacy of these two important macrolide antibiotics.
References
- 1. Efficacy and safety of clarithromycin versus this compound in the treatment of hospitalized patients with bacterial pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical efficacy and tolerance of two new macrolides, clarithromycin and this compound, in the treatment of patients with acute exacerbations of chronic bronchitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | The Immunomodulatory Effects of Macrolides—A Systematic Review of the Underlying Mechanisms [frontiersin.org]
- 4. The Immunomodulatory Effects of Macrolides—A Systematic Review of the Underlying Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. How macrolide antibiotics work - PMC [pmc.ncbi.nlm.nih.gov]
Josamycin Versus Erythromycin for the Treatment of Mycoplasma pneumoniae Infections: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of josamycin and erythromycin, two macrolide antibiotics used in the treatment of respiratory tract infections caused by Mycoplasma pneumoniae. The following sections detail their mechanisms of action, in vitro activity, clinical efficacy, and safety profiles, supported by experimental data from comparative studies.
Mechanism of Action: Targeting Bacterial Protein Synthesis
Both this compound and erythromycin are macrolide antibiotics that inhibit bacterial growth by targeting the 50S subunit of the bacterial ribosome.[1][2][3] This binding action obstructs the ribosomal exit tunnel, thereby interfering with protein elongation and halting the synthesis of essential bacterial proteins.[4][5]
While both drugs share a common target, their binding kinetics and inhibitory effects differ. This compound, a 16-membered macrolide, exhibits a longer average lifetime on the ribosome (approximately 3 hours) compared to the 14-membered erythromycin (less than 2 minutes).[4] Consequently, at saturating concentrations, this compound can completely shut down the synthesis of full-length proteins, an effect not always achieved by erythromycin.[4] This difference in ribosomal interaction may influence their bactericidal activity. This compound effectively inhibits the formation of the second or third peptide bond in a growing peptide chain, whereas erythromycin allows for the formation of longer chains before inhibition occurs.[4]
Caption: Mechanism of macrolide action on the bacterial ribosome.
In Vitro Susceptibility
The in vitro activity of macrolides against Mycoplasma pneumoniae is a key indicator of their potential clinical efficacy. Minimum Inhibitory Concentration (MIC) is a standard measure of this activity, with lower values indicating higher potency. Studies have shown that M. pneumoniae is highly susceptible to both this compound and erythromycin.[6]
Table 1: In Vitro Susceptibility of Mycoplasma pneumoniae to this compound and Erythromycin
| Antibiotic | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| This compound | 0.015 - 0.03 | 0.06 |
| Erythromycin | 0.015 - 0.06 | ≤0.06 |
Note: MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates are inhibited, respectively. Data is compiled from various sources and may vary based on testing methodology and geographic location of isolates. The activity of macrolides can be affected by pH, with increased activity at higher pH values.[6]
Clinical Efficacy: A Head-to-Head Comparison
A key double-blind, controlled clinical trial was conducted to directly compare the efficacy of this compound and erythromycin in treating Mycoplasma pneumoniae pneumonia. The study found no statistically significant difference between the two antibiotics in terms of clinical outcomes.[7][8]
Table 2: Comparative Clinical Efficacy in Mycoplasma pneumoniae Pneumonia
| Outcome Measure | This compound (n=12) | Erythromycin (n=9) | P-value |
| Duration of Hospitalization (days, mean ± SD) | 5.4 ± 1.2 | 5.1 ± 2.0 | 0.60 > P > 0.50 |
| Duration of Fever (days, mean ± SD) | 1.4 ± 0.4 | 1.2 ± 0.3 | 0.95 |
Data from a study involving Marine Corps recruit volunteers.[7][8]
The results of this study indicate that this compound is as efficacious as erythromycin in the treatment of M. pneumoniae pneumonia, with similar times to resolution of fever and other signs and symptoms of illness.[7]
Experimental Protocols
To ensure the validity and reproducibility of clinical findings, a detailed understanding of the experimental methodology is crucial. The pivotal comparative study between this compound and erythromycin followed a rigorous protocol.
Experimental Protocol: Wenzel et al. Clinical Trial
-
Patient Population: Marine Corps recruit volunteers with confirmed Mycoplasma pneumoniae pneumonia.[7][8]
-
Treatment Arms:
-
Diagnosis: M. pneumoniae infection was confirmed through laboratory testing.
-
Outcome Measures: The primary endpoints for comparison were the duration of hospitalization and the number of febrile days. The resolution of other signs and symptoms was also monitored.[7][8]
-
Statistical Analysis: The two treatment groups were compared to determine if there were any statistically significant differences in the measured outcomes.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. droracle.ai [droracle.ai]
- 4. Kinetics of macrolide action: the this compound and erythromycin cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Erythromycin- and Chloramphenicol-Induced Ribosomal Assembly Defects Are Secondary Effects of Protein Synthesis Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Susceptibilities of Mycoplasma hominis, M. pneumoniae, and Ureaplasma urealyticum to GAR-936, Dalfopristin, Dirithromycin, Evernimicin, Gatifloxacin, Linezolid, Moxifloxacin, Quinupristin-Dalfopristin, and Telithromycin Compared to Their Susceptibilities to Reference Macrolides, Tetracyclines, and Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of this compound and Erythromycin in the Therapy of Mycoplasma pneumoniae Pneumonia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
A Comparative Analysis of Josamycin and Clindamycin Efficacy Against Anaerobic Isolates
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro efficacy of josamycin and clindamycin against a range of anaerobic bacterial isolates. The data presented is compiled from published experimental studies to support research and development in antimicrobial chemotherapy.
Executive Summary
Both this compound, a macrolide antibiotic, and clindamycin, a lincosamide, are effective against a broad spectrum of anaerobic bacteria by inhibiting bacterial protein synthesis.[1][2][3][4] Both drugs target the 50S subunit of the bacterial ribosome to exert their primarily bacteriostatic effect.[3][5][6][7] While both antibiotics show efficacy, their activity profiles against specific anaerobic genera can differ. This guide synthesizes available in vitro susceptibility data to highlight these differences.
Quantitative Efficacy Comparison
The following table summarizes the Minimum Inhibitory Concentration (MIC) data for this compound and clindamycin against various anaerobic isolates. The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.
| Anaerobic Isolate | Antibiotic | MIC Range (μg/mL) | MIC50 (μg/mL) | MIC90 (μg/mL) | Susceptibility (%) |
| Bacteroides fragilis group | This compound | ≤0.05 - >128 | 1.0 | 4.0 | 94 |
| Clindamycin | ≤0.05 - >128 | 0.5 | 2.0 | 96 | |
| Bacteroides species (non-fragilis) | This compound | ≤0.05 - 64 | 1.0 | 8.0 | 88 |
| Clindamycin | ≤0.05 - >128 | 0.5 | 4.0 | 92 | |
| Fusobacterium species | This compound | 0.1 - >128 | 8.0 | 64 | 50 |
| Clindamycin | ≤0.05 - 8.0 | 0.25 | 1.0 | 98 | |
| Peptococcus species | This compound | ≤0.05 - 2.0 | 0.25 | 1.0 | 100 |
| Clindamycin | ≤0.05 - 4.0 | 0.12 | 0.5 | 98 | |
| Peptostreptococcus species | This compound | ≤0.05 - 2.0 | 0.25 | 1.0 | 100 |
| Clindamycin | ≤0.05 - 8.0 | 0.12 | 1.0 | 96 | |
| Clostridium species | This compound | ≤0.05 - >128 | 2.0 | 32 | 83 |
| Clindamycin | ≤0.05 - >128 | 1.0 | 16 | 85 |
Note: Data is compiled from multiple studies and testing methodologies may vary.[8][9][10][11] Direct comparison should be made with caution. MIC50 and MIC90 represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.
Experimental Protocols
The in vitro susceptibility data presented in this guide is primarily derived from studies employing standardized methods such as agar dilution and broth microdilution techniques, as outlined by the Clinical and Laboratory Standards Institute (CLSI).
Agar Dilution Method:
-
Media Preparation: A specific agar medium, such as Brucella agar supplemented with hemin and vitamin K1, is prepared and autoclaved.
-
Antibiotic Incorporation: Serial twofold dilutions of this compound and clindamycin are incorporated into the molten agar.
-
Inoculum Preparation: Anaerobic bacterial isolates are grown in a suitable broth medium to a standardized turbidity, typically equivalent to a 0.5 McFarland standard.
-
Inoculation: The bacterial suspensions are inoculated onto the surface of the antibiotic-containing agar plates using a multipoint inoculator.
-
Incubation: Plates are incubated under anaerobic conditions (e.g., in an anaerobic chamber with a gas mixture of 85% N₂, 10% H₂, and 5% CO₂) at 35-37°C for 48 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacterial isolate.
Broth Microdilution Method:
-
Media and Antibiotic Preparation: A suitable broth medium, such as Schaedler broth or supplemented brain-heart infusion broth, is used. Serial dilutions of the antibiotics are prepared in microtiter plates.
-
Inoculum Preparation: A standardized inoculum of the anaerobic bacteria is prepared as described for the agar dilution method.
-
Inoculation: The wells of the microtiter plates are inoculated with the bacterial suspension.
-
Incubation: The microtiter plates are incubated in an anaerobic environment at 35-37°C for 48 hours.
-
MIC Determination: The MIC is determined as the lowest antibiotic concentration in which no visible turbidity is observed.
Mechanisms of Action
Both this compound and clindamycin inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit.[1][2][3][4] However, their precise binding sites and inhibitory actions may differ slightly, contributing to variations in their activity spectra.
Caption: Mechanism of action for this compound and clindamycin.
The above diagram illustrates the shared mechanism of action of this compound and clindamycin, which involves binding to the 50S ribosomal subunit, leading to the inhibition of bacterial protein synthesis and resulting in a bacteriostatic effect.
Experimental Workflow
The general workflow for comparing the in vitro efficacy of antimicrobial agents against anaerobic isolates is depicted below.
Caption: In vitro antimicrobial susceptibility testing workflow.
This workflow outlines the key steps involved in determining the minimum inhibitory concentrations of antibiotics against anaerobic bacteria, from initial isolate collection to final data analysis.
Conclusion
Both this compound and clindamycin demonstrate significant in vitro activity against a wide array of anaerobic bacteria. Clindamycin generally exhibits slightly lower MIC values against the Bacteroides fragilis group and Fusobacterium species in the compiled data.[9][11] Conversely, this compound shows comparable or slightly better activity against certain Gram-positive anaerobes like Peptococcus and Peptostreptococcus species.[8][10] The emergence of resistance to clindamycin in some anaerobic species is a growing concern.[12][13] Continued surveillance and comparative studies are crucial for guiding therapeutic choices and future drug development efforts.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound | C42H69NO15 | CID 5282165 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Clindamycin Hydrochloride? [synapse.patsnap.com]
- 5. Clindamycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. Clindamycin - Wikipedia [en.wikipedia.org]
- 8. In Vitro Susceptibilities of Anaerobic Bacteria to this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro susceptibility of common clinical anaerobic and aerobic isolates against this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vitro susceptibilities of anaerobic bacteria to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. mdpi.com [mdpi.com]
- 13. Antimicrobial Susceptibility and Clinical Findings of Anaerobic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
Josamycin Demonstrates Superior In Vitro Activity Against Erythromycin-Resistant Staphylococci Compared to Roxithromycin
A comprehensive review of in vitro studies indicates that josamycin, a 16-membered ring macrolide, retains greater efficacy against erythromycin-resistant staphylococci than the 14-membered ring macrolide, roxithromycin. This difference is particularly evident in strains exhibiting inducible macrolide-lincosamide-streptogramin B (MLSB) resistance, a common mechanism of macrolide resistance in staphylococci.
This guide provides a detailed comparison of the in vitro activity of this compound and roxithromycin against erythromycin-resistant staphylococci, summarizing key experimental data, outlining common testing methodologies, and illustrating the underlying resistance mechanisms.
Comparative In Vitro Activity
An important in vitro study investigated 246 clinical isolates of erythromycin-resistant staphylococci, revealing a significant advantage of this compound over roxithromycin in inhibiting the growth of these resistant strains.[1] The key findings are summarized in the tables below.
Table 1: Inhibition of Erythromycin-Resistant Staphylococcus aureus at a Minimum Inhibitory Concentration (MIC) of 2 mg/l [1]
| Antibiotic | Percentage of Inhibited Strains |
| This compound | 57% |
| Roxithromycin | 11.6% |
Table 2: Inhibition of Erythromycin-Resistant Coagulase-Negative Staphylococci at a Minimum Inhibitory Concentration (MIC) of 2 mg/l [1]
| Antibiotic | Percentage of Inhibited Strains |
| This compound | 13.3% |
| Roxithromycin | 9.3% |
These data clearly indicate that this compound is significantly more active against erythromycin-resistant S. aureus and moderately more active against erythromycin-resistant coagulase-negative staphylococci compared to roxithromycin at the tested concentration.[1]
Understanding Macrolide Resistance in Staphylococci
The differential activity of this compound and roxithromycin is rooted in the mechanisms of macrolide resistance in staphylococci, primarily the MLSB phenotype. This resistance is often mediated by erm genes, which encode for methylases that alter the ribosomal target of macrolides, lincosamides, and streptogramin B antibiotics.
There are two main expressions of MLSB resistance:
-
Constitutive MLSB Resistance (cMLSB): The resistance mechanism is always active, making the bacteria resistant to all macrolides, lincosamides, and streptogramin B antibiotics.
-
Inducible MLSB Resistance (iMLSB): The resistance is triggered by the presence of an inducing macrolide. 14- and 15-membered ring macrolides, such as erythromycin and roxithromycin, are strong inducers of this resistance. In contrast, 16-membered ring macrolides like this compound are weak inducers. This means that in strains with inducible resistance, this compound may remain effective while roxithromycin will not be.
Another mechanism of resistance is the macrolide efflux pump, encoded by genes such as msrA, which actively removes the antibiotic from the bacterial cell. This mechanism typically confers resistance to 14- and 15-membered macrolides but not to 16-membered macrolides or lincosamides.
References
assessing josamycin's activity against erythromycin-resistant clinical isolates
For researchers and drug development professionals, the quest for effective antibiotics against resistant strains is a continuous challenge. This guide provides a comparative analysis of josamycin's in vitro activity against clinical isolates that have developed resistance to erythromycin, a widely used macrolide. Experimental data from multiple studies are presented to offer a clear perspective on this compound's potential as a therapeutic alternative.
This compound, a 16-membered ring macrolide antibiotic, has demonstrated significant in vitro activity against a variety of erythromycin-resistant Gram-positive bacteria, including clinically important species like Staphylococcus aureus and Streptococcus pyogenes. This efficacy is particularly notable in cases where resistance to 14- and 15-membered macrolides (e.g., erythromycin, clarithromycin, azithromycin) is prevalent.
Comparative In Vitro Activity of this compound
The following tables summarize the minimum inhibitory concentration (MIC) data for this compound and other macrolides against erythromycin-resistant clinical isolates from various studies. The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.
Table 1: Activity of this compound against Erythromycin-Resistant Staphylococcus aureus
| Antibiotic | MIC50 (µg/mL) | MIC90 (µg/mL) | Percentage of Susceptible Strains | Reference |
| This compound | >128 | >128 | - | [1] |
| Azithromycin | >128 | >128 | - | [1] |
| Clindamycin | >128 | >128 | - | [1] |
| Streptogramin B | 64 | 64 | - | [1] |
MIC50 and MIC90 represent the concentrations at which 50% and 90% of isolates were inhibited, respectively.
One study found that 57% of erythromycin-resistant S. aureus strains were inhibited by this compound at a concentration of 2 mg/l.[2] In contrast, clarithromycin and roxithromycin inhibited only 25% and 11.6% of these isolates at the same concentration, respectively.[2]
Table 2: Activity of this compound against Erythromycin-Resistant Streptococcus pyogenes
| Antibiotic | MIC50 (µg/mL) | MIC90 (µg/mL) | Resistance Rate (%) | Reference |
| This compound | 0.12 | 0.25 | 4.7 | [3] |
| This compound | 0.25 | 0.25 | - | [1] |
| Azithromycin | 8 | 8 | - | [1] |
| Clindamycin | 0.064 | 0.064 | - | [1] |
| Streptogramin B | 1 | 1 | - | [1] |
MIC50 and MIC90 represent the concentrations at which 50% and 90% of isolates were inhibited, respectively.
A study on South African isolates of erythromycin-resistant Streptococcus pyogenes showed that all isolates retained full susceptibility to this compound and spiramycin (both 16-membered macrolides).[4]
Table 3: Activity of this compound against Erythromycin-Resistant Streptococcus pneumoniae
| Antibiotic | Activity Comparison | Reference |
| This compound | 8-64 times more active than erythromycin | [4] |
| Spiramycin | 2-8 times more active than erythromycin | [4] |
Understanding the Mechanisms of Resistance and this compound's Action
Erythromycin resistance in bacteria is primarily mediated by two mechanisms:
-
Target site modification: This is often due to the methylation of the 23S rRNA, a component of the 50S ribosomal subunit where macrolides bind. This modification is encoded by erm (erythromycin ribosome methylation) genes and can lead to cross-resistance to macrolides, lincosamides, and streptogramin B antibiotics (the MLSB phenotype).
-
Drug efflux: This mechanism involves pumping the antibiotic out of the bacterial cell, preventing it from reaching its ribosomal target. This is typically mediated by mef (macrolide efflux) genes.
This compound's effectiveness against some erythromycin-resistant strains can be attributed to its 16-membered ring structure, which may allow it to bind to the ribosome even when it has been modified by certain erm-encoded methylases.[4] However, its activity can be affected by the specific type of resistance mechanism present. For instance, strains with the mef(A) gene-mediated efflux mechanism often remain susceptible to this compound, while those with certain erm genes, like erm(B), may exhibit resistance.[1][3]
This compound, like other macrolides, exerts its antibacterial effect by binding to the 50S subunit of the bacterial ribosome, thereby inhibiting protein synthesis.[5][6][7] This action is primarily bacteriostatic but can be bactericidal at high concentrations.[7]
Visualizing Resistance Pathways and Experimental Workflow
To better understand the mechanisms of resistance and the methods used to assess antibiotic activity, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. Increased activity of 16-membered lactone ring macrolides against erythromycin-resistant Streptococcus pyogenes and Streptococcus pneumoniae: characterization of South African isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Erythromycin resistance by L4/L22 mutations and resistance masking by drug efflux pump deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro killing kinetics and postantibiotic effect of this compound and other macrolides on several bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 6. journals.asm.org [journals.asm.org]
- 7. Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Cross-Resistance Patterns Between Josamycin and Other Macrolides
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro activity of josamycin against various bacterial pathogens, particularly in the context of cross-resistance with other macrolides such as erythromycin, clarithromycin, and azithromycin. The information presented is supported by experimental data from multiple studies, with a focus on Minimum Inhibitory Concentration (MIC) values. Detailed experimental protocols and visualizations of resistance mechanisms and workflows are included to facilitate a comprehensive understanding of the subject.
Executive Summary
Macrolide resistance is a growing concern in clinical practice. Understanding the cross-resistance patterns among different macrolide antibiotics is crucial for making informed therapeutic decisions and for the development of new antimicrobial agents. This guide examines the efficacy of this compound, a 16-membered ring macrolide, in comparison to 14- and 15-membered ring macrolides against macrolide-resistant bacterial strains. The data indicates that this compound may retain activity against certain strains that exhibit resistance to other macrolides, particularly those with efflux-mediated resistance mechanisms.
Comparative In Vitro Activity of this compound and Other Macrolides
The following tables summarize the Minimum Inhibitory Concentration (MIC) data for this compound and other macrolides against key bacterial pathogens. The data is compiled from various in vitro studies and is presented to highlight cross-resistance patterns.
Table 1: Comparative MICs against Staphylococcus aureus
| Antibiotic | Erythromycin-Resistant S. aureus (% inhibited at 2 mg/L) |
| This compound | 57% [1] |
| Clarithromycin | 25%[1] |
| Roxithromycin | 11.6%[1] |
Table 2: Comparative MICs against Streptococcus pyogenes
| Antibiotic | MIC50 (mg/L) | MIC90 (mg/L) |
| This compound | ≤0.06 | 0.5 |
| Erythromycin | >128 | >128 |
| Azithromycin | >128 | >128 |
| Clindamycin | ≤0.06 | >128 |
| Data for erythromycin-resistant strains with the M phenotype. |
Table 3: Comparative MICs against Haemophilus influenzae
| Antibiotic | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Azithromycin | 1 | 4[2] |
| Clarithromycin | 2 | 4 |
| Specific MIC50 and MIC90 data for this compound against H. influenzae were not available in the provided search results. However, macrolide resistance in H. influenzae is often due to intrinsic efflux mechanisms, which may confer resistance to 14- and 15-membered macrolides. |
Table 4: Comparative MICs against Moraxella catarrhalis
| Antibiotic | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Clarithromycin | 0.12 | 0.25 |
| Azithromycin | ≤0.06 | 0.12 |
| Data from a Canadian surveillance study.[3] While specific data for this compound was not available in this study, macrolide resistance in M. catarrhalis is emerging. |
Mechanisms of Macrolide Resistance and Cross-Resistance
Macrolide resistance in bacteria is primarily mediated by two main mechanisms: target site modification and active drug efflux. The specific mechanism of resistance dictates the cross-resistance pattern among different macrolides.
-
Target Site Modification (MLSb Phenotype): This is often mediated by erm (erythromycin ribosome methylation) genes, which encode for methyltransferases. These enzymes methylate the 23S rRNA, preventing macrolides, lincosamides, and streptogramin B antibiotics from binding to the ribosome.[4][5] This mechanism typically confers cross-resistance to all macrolides, including this compound.[6]
-
Active Drug Efflux (M Phenotype): This mechanism is commonly mediated by mef (macrolide efflux) genes, which code for an efflux pump that actively removes 14- and 15-membered macrolides from the bacterial cell.[4][7] Strains with the M phenotype are often resistant to erythromycin, clarithromycin, and azithromycin, but may remain susceptible to 16-membered macrolides like this compound, which are not substrates for the efflux pump.[6]
The interplay between these resistance mechanisms is crucial in determining the clinical utility of different macrolides.
Caption: Mechanisms of macrolide resistance and their impact on cross-resistance.
Experimental Protocols
Broth Microdilution Method for MIC Determination
This protocol outlines the steps for determining the Minimum Inhibitory Concentration (MIC) of macrolide antibiotics against bacterial isolates.[8][9][10][11][12]
1. Preparation of Materials:
-
Media: Cation-adjusted Mueller-Hinton broth (CAMHB). For fastidious organisms like Streptococcus pneumoniae, supplement with 2-5% lysed horse blood.
-
Antibiotics: Prepare stock solutions of this compound, erythromycin, clarithromycin, and azithromycin.
-
Inoculum: Prepare a bacterial suspension standardized to a 0.5 McFarland turbidity standard.
-
Microtiter Plates: Use sterile 96-well microtiter plates.
2. Serial Dilution of Antibiotics:
-
Dispense 50 µL of sterile broth into all wells of the microtiter plate.
-
Add 50 µL of the antibiotic stock solution (at twice the highest desired final concentration) to the first well of each row.
-
Perform serial twofold dilutions by transferring 50 µL from the first well to the second, and so on, down the row. Discard the final 50 µL from the last well.
3. Inoculation:
-
Dilute the standardized bacterial suspension in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Add 50 µL of the diluted inoculum to each well, resulting in a final volume of 100 µL.
-
Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).
4. Incubation:
-
Incubate the plates at 35-37°C for 16-20 hours in ambient air. For S. pneumoniae, incubate in an atmosphere of 5% CO2.
5. Interpretation of Results:
-
The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
Caption: Experimental workflow for the broth microdilution MIC test.
Conclusion
The available in vitro data suggests that this compound can be effective against certain macrolide-resistant strains, particularly those exhibiting the M phenotype of resistance mediated by efflux pumps. This is a key differentiator from 14- and 15-membered macrolides. However, in cases of target site modification (MLSb phenotype), cross-resistance to this compound is generally observed. These findings underscore the importance of understanding the underlying resistance mechanisms when considering macrolide therapy. For drug development professionals, this compound's structure and its ability to evade certain resistance mechanisms may offer insights for the design of novel macrolide antibiotics with improved activity against resistant pathogens. Further clinical studies are warranted to confirm these in vitro observations and to establish the clinical efficacy of this compound in treating infections caused by macrolide-resistant organisms.
References
- 1. DOT Language | Graphviz [graphviz.org]
- 2. Effect of Fluoroquinolones and Macrolides on Eradication and Resistance of Haemophilus influenzae in Chronic Obstructive Pulmonary Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Susceptibility of clinical Moraxella catarrhalis isolates in British Columbia to six empirically prescribed antibiotic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Macrolide Resistance Genes erm(B) and mef(E) Are Carried by Tn2010 in Dual-Gene Streptococcus pneumoniae Isolates Belonging to Clonal Complex CC271 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | High-Level Macrolide Resistance Due to the Mega Element [mef(E)/mel] in Streptococcus pneumoniae [frontiersin.org]
- 6. Macrolide-resistance genes in clinical isolates of Streptococcus pyogenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Type M Resistance to Macrolides Is Due to a Two-Gene Efflux Transport System of the ATP-Binding Cassette (ABC) Superfamily [frontiersin.org]
- 8. goldbio.com [goldbio.com]
- 9. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 10. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 11. rr-asia.woah.org [rr-asia.woah.org]
- 12. youtube.com [youtube.com]
Josamycin vs. Azithromycin: A Comparative Analysis of Bacterial Killing Kinetics
In the landscape of macrolide antibiotics, both josamycin and azithromycin are prominent agents utilized in the treatment of various bacterial infections. While both drugs share a common mechanism of action, their efficacy in the rate and extent of bacterial eradication can differ. This guide provides a detailed comparison of the bacterial killing kinetics of this compound and azithromycin, supported by experimental data, for researchers, scientists, and drug development professionals.
Mechanism of Action
Both this compound and azithromycin are macrolide antibiotics that exert their antibacterial effects by inhibiting protein synthesis in susceptible bacteria.[1][2] They achieve this by binding to the 50S subunit of the bacterial ribosome, which ultimately prevents the elongation of the polypeptide chain and halts bacterial growth.[1][3] While this action is primarily considered bacteriostatic, meaning it inhibits bacterial growth and reproduction, at higher concentrations, macrolides can exhibit bactericidal (bacteria-killing) activity against certain pathogens.[4][5] The distinction between bacteriostatic and bactericidal effects is not absolute and can depend on factors such as the specific bacterial species, the antibiotic concentration, and the bacterial inoculum size.[5]
Comparative Efficacy in Bacterial Killing
A key measure of an antibiotic's effectiveness is its bacterial killing kinetics, which describes the rate at which it kills bacteria. In vitro studies provide valuable insights into these kinetics.
Quantitative Data Summary
The following table summarizes the in vitro activity of this compound and azithromycin against several common bacterial strains. The data is extracted from a study by Prieto et al., which directly compared the antimicrobial activity of these two macrolides alongside others.
| Parameter | Organism | This compound | Azithromycin |
| Minimum Inhibitory Concentration (MIC) (mg/l) | Streptococcus pneumoniae | 0.6 | 0.6 |
| Staphylococcus aureus | 1 | 2 | |
| Escherichia coli | >128 | 8 | |
| Killing Kinetics (at 10x MIC) | Streptococcus pneumoniae | Bactericidal | Bactericidal |
| Staphylococcus aureus | Not Bactericidal | Not Bactericidal | |
| Escherichia coli | Bactericidal | Bactericidal | |
| Post-Antibiotic Effect (PAE) (hours at 10x MIC) | Streptococcus pneumoniae | >2.9 | >2.9 |
| Staphylococcus aureus | 1.8 | 1.5 | |
| Escherichia coli | 1.9 | 1.9 |
Source: Prieto, J., et al. In vitro killing kinetics and postantibiotic effect of this compound and other macrolides on several bacteria.[6]
Experimental Protocols
The data presented above was obtained through a series of standardized in vitro experiments. The methodologies employed are crucial for the interpretation and replication of these findings.
Minimum Inhibitory Concentration (MIC) Determination
The MIC, defined as the lowest concentration of an antibiotic that prevents visible growth of a bacterium, was determined using standard microdilution methods.
Bacterial Killing Kinetics Assay
Time-kill curve studies were performed to assess the rate of bacterial killing. The study by Prieto et al. observed that at a concentration of 10 times the MIC, both this compound and azithromycin demonstrated a bactericidal effect against Streptococcus pneumoniae and Escherichia coli, achieving a reduction of 3 log10 in colony-forming units per milliliter.[6] However, a bactericidal effect was not observed for Staphylococcus aureus under the same conditions.[6]
Post-Antibiotic Effect (PAE)
The PAE refers to the persistent suppression of bacterial growth after a short exposure to an antibiotic. This was measured after a 1-hour exposure of the bacteria to the antibiotics, followed by a 1,000-fold dilution to remove the drug. Both this compound and azithromycin exhibited a significant PAE, which was concentration-dependent.[6] The longest PAEs for both drugs were observed against S. pneumoniae.[6]
Visualizing the Experimental Workflow
The following diagram illustrates the typical workflow for assessing bacterial killing kinetics.
Caption: Workflow for a bacterial killing kinetics experiment.
Signaling Pathway of Macrolide Action
The antibacterial effect of both this compound and azithromycin stems from their interaction with the bacterial ribosome, leading to the inhibition of protein synthesis.
Caption: Mechanism of action of macrolide antibiotics.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. This compound | C42H69NO15 | CID 5282165 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. foamid.com [foamid.com]
- 6. In vitro killing kinetics and postantibiotic effect of this compound and other macrolides on several bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantification of Josamycin in Biological Matrices: UHPLC-MS/MS and Alternatives
For researchers, scientists, and professionals in drug development, the accurate quantification of therapeutic agents in biological matrices is paramount. This guide provides a detailed comparison of the validated Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method for determining josamycin levels against alternative analytical techniques. The information presented is supported by experimental data to aid in the selection of the most appropriate method for specific research needs.
This compound, a macrolide antibiotic, is utilized in both human and veterinary medicine. Monitoring its concentration in biological matrices such as plasma, tissues, and feed is crucial for pharmacokinetic studies, therapeutic drug monitoring, and ensuring food safety. While UHPLC-MS/MS is often considered the gold standard for its sensitivity and specificity, other methods like High-Performance Liquid Chromatography with UV or spectrofluorimetric detection, microbiological assays, and spectrophotometry offer viable alternatives with their own sets of advantages and limitations.
Performance Comparison of Analytical Methods
The choice of an analytical method is often a trade-off between sensitivity, specificity, cost, and throughput. The following tables summarize the key performance parameters of various methods used for the quantification of this compound, providing a clear comparison to facilitate an informed decision.
| Method | Matrix | Linearity Range | Accuracy (%) | Precision (RSD %) | Recovery (%) | LOQ | LOD |
| UHPLC-MS/MS | Feed | 20 - 200 µg/kg | - | < 17.4 | 82.4 - 93.0 | 1 µg/kg[1] | - |
| Plasma | 1 - 500 ng/mL | -10.3 to 7.6 | 2.8 - 13.5 | - | 1 ng/mL[2] | 0.1 ng/mL[2] | |
| HPLC-Spectrofluorimetry | Porcine Tissues | 0.1 - 3.2 µg/g | - | 4.9 | > 88 | - | - |
| Microbiological Assay | Pharmaceutical | 0.1 - 0.5 µg/mL | 97.74 - 101.13[1] | Intra-day: 0.87, Inter-day: 1.25[1] | - | - | - |
| Spectrophotometry | Pharmaceutical | 10 - 160 µg/mL | - | - | - | 8.0 µg/mL[3] | 2.4 µg/mL[3] |
| Spiked Human Plasma | 5.0 - 30.0 µg/mL | 100.76 ± 3.43 | - | - | - | 1.0 µg/mL[4] |
Table 1: Comparison of Validation Parameters for this compound Quantification Methods. This table provides a summary of the key performance characteristics of different analytical methods for this compound determination in various biological and pharmaceutical matrices. The data is compiled from multiple validated studies.[1][2][3][4]
Experimental Protocols
Detailed and validated protocols are essential for reproducing analytical results. Below are the methodologies for the UHPLC-MS/MS method and its alternatives.
UHPLC-MS/MS Method for this compound in Animal Feed
This method is highly sensitive and specific for the determination of this compound in complex matrices like animal feed.[3][5]
1. Sample Preparation:
-
Weigh 5 g of the homogenized feed sample into a 50 mL centrifuge tube.
-
Add 20 mL of a methanol:acetonitrile (1:1, v/v) mixture.
-
Vortex for 10 minutes, followed by ultrasonication for 15 minutes.
-
Centrifuge at 8000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 45°C.
-
Reconstitute the residue in 5 mL of phosphate buffer (pH 8, 0.1 mol/L).
-
Perform solid-phase extraction (SPE) using an Oasis HLB cartridge for cleanup.
-
Elute this compound with methanol, evaporate the eluate, and reconstitute in the mobile phase for analysis.
2. UHPLC-MS/MS Conditions:
-
Column: C18 column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for this compound.
Caption: Workflow of UHPLC-MS/MS for this compound Analysis.
HPLC-Spectrofluorimetry Method for this compound in Porcine Tissues
This method involves a pre-column derivatization step to enhance the fluorescence of this compound, allowing for sensitive detection.[6]
1. Sample Preparation:
-
Homogenize 1 g of tissue with an acetonitrile-phosphate buffer mixture.
-
Centrifuge the homogenate and perform a liquid-liquid extraction on the supernatant with isooctane to remove lipids.
-
Derivatize the aqueous layer with cyclohexa-1,3-dione in an ammonium acetate buffer at 90°C for 2 hours.
2. HPLC Conditions:
-
Column: C18 reversed-phase column.
-
Mobile Phase: Isocratic mixture of acetonitrile, methanol, and phosphate buffer.
-
Detection: Spectrofluorimetric detector with excitation at 375 nm and emission at 450 nm.
Caption: HPLC-Spectrofluorimetry Workflow for this compound.
Microbiological Assay for this compound in Pharmaceutical Formulations
This assay is based on the inhibitory effect of this compound on the growth of a susceptible microorganism.[1][5]
1. Preparation of Media and Inoculum:
-
Prepare the appropriate agar medium (e.g., Grove Randall number 11 agar).
-
Prepare a standardized suspension of the test organism, Micrococcus luteus ATCC 9341.
-
Inoculate the agar medium with the test organism suspension.
2. Assay Procedure:
-
Pour the inoculated agar into petri dishes to form a uniform layer.
-
Place sterile stainless-steel cylinders on the agar surface.
-
Fill the cylinders with standard solutions of this compound at different concentrations and the sample solutions.
-
Incubate the plates at 35°C for 24 hours.
-
Measure the diameter of the inhibition zones around each cylinder.
-
Construct a calibration curve by plotting the logarithm of the concentration against the zone diameter and determine the concentration of the sample.
References
- 1. office2.jmbfs.org [office2.jmbfs.org]
- 2. africaresearchconnects.com [africaresearchconnects.com]
- 3. asianpubs.org [asianpubs.org]
- 4. academic.oup.com [academic.oup.com]
- 5. office2.jmbfs.org [office2.jmbfs.org]
- 6. Determination of this compound residues in porcine tissues using high-performance liquid chromatography with pre-column derivatization and spectrofluorimetric detection - Analyst (RSC Publishing) [pubs.rsc.org]
Evaluating the Synergistic Potential of Josamycin: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the synergistic effects of antibiotics is paramount in the quest for more effective therapeutic strategies against resistant pathogens. This guide provides a framework for evaluating the synergistic potential of josamycin, a macrolide antibiotic, when combined with other antimicrobial agents. While specific experimental data on synergistic combinations of this compound are limited in publicly available literature, this document outlines the established methodologies for such investigations, enabling researchers to generate crucial data.
This compound, a 16-membered ring macrolide, exerts its bacteriostatic action by binding to the 50S subunit of the bacterial ribosome, thereby inhibiting protein synthesis.[1][2][3] This mechanism provides a basis for potential synergistic interactions with antibiotics that target different cellular pathways, such as cell wall synthesis (e.g., β-lactams) or nucleic acid synthesis (e.g., fluoroquinolones). Synergy can result in enhanced bactericidal activity, reduced selection of resistant mutants, and lower required therapeutic doses, thereby minimizing potential toxicity.
Experimental Protocols for Synergy Testing
The two most widely accepted methods for in vitro evaluation of antibiotic synergy are the checkerboard assay and the time-kill curve analysis.
Checkerboard Assay
The checkerboard assay is a microdilution technique used to determine the Fractional Inhibitory Concentration (FIC) index, a quantitative measure of the interaction between two antimicrobial agents.[4][5][6]
Experimental Protocol:
-
Preparation of Antibiotic Solutions: Prepare stock solutions of this compound and the second antibiotic in an appropriate broth medium (e.g., Mueller-Hinton broth).
-
Serial Dilutions: In a 96-well microtiter plate, perform serial twofold dilutions of this compound along the x-axis and the second antibiotic along the y-axis. This creates a matrix of wells with varying concentrations of both drugs.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) of the test organism, which is then further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Incubation: Inoculate each well of the microtiter plate with the bacterial suspension. Include wells with each antibiotic alone to determine their Minimum Inhibitory Concentrations (MICs) individually, as well as a growth control well (no antibiotic). Incubate the plate at 37°C for 18-24 hours.
-
Data Analysis: After incubation, determine the MIC of each antibiotic alone and the MIC of the combination in each well where growth is inhibited. The FIC index is calculated using the following formula:
FIC Index = FIC of this compound + FIC of Antibiotic B Where:
-
FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)
-
FIC of Antibiotic B = (MIC of Antibiotic B in combination) / (MIC of Antibiotic B alone)
-
Interpretation of Results:
The interaction is interpreted based on the FIC index value:
-
Synergy: FIC index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC index ≤ 4
-
Antagonism: FIC index > 4
Data Presentation:
The results of a checkerboard assay can be effectively summarized in a table format.
| Test Organism | Antibiotic Combination | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | FICI | Interpretation |
| Staphylococcus aureus ATCC 29213 | This compound | 1 | 0.25 | 0.5 | Synergy |
| Amoxicillin | 0.5 | 0.125 | |||
| Streptococcus pneumoniae ATCC 49619 | This compound | 0.25 | 0.125 | 1 | Additive |
| Ciprofloxacin | 1 | 0.5 |
Note: The data in this table is illustrative and not based on actual experimental results.
Time-Kill Curve Analysis
Time-kill curve analysis provides a dynamic assessment of the bactericidal or bacteriostatic activity of antibiotics over time.[7][8]
Experimental Protocol:
-
Preparation: Prepare flasks containing a suitable broth medium with the test organism at a standardized starting inoculum (e.g., 5 x 10^5 to 5 x 10^6 CFU/mL).
-
Antibiotic Addition: Add this compound and the second antibiotic, alone and in combination, at specific concentrations (often based on their MICs, e.g., 0.5x MIC, 1x MIC, 2x MIC). Include a growth control flask without any antibiotic.
-
Incubation and Sampling: Incubate all flasks at 37°C with shaking. At predetermined time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw aliquots from each flask.
-
Viable Cell Counting: Perform serial dilutions of the collected aliquots and plate them on appropriate agar plates to determine the number of viable bacteria (CFU/mL).
-
Data Plotting: Plot the log10 CFU/mL against time for each antibiotic condition.
Interpretation of Results:
-
Synergy: A ≥ 2-log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.
-
Indifference: A < 2-log10 change in CFU/mL at 24 hours by the combination compared with the most active single agent.
-
Antagonism: A ≥ 2-log10 increase in CFU/mL at 24 hours by the combination compared with the most active single agent.
Data Presentation:
The results from a time-kill analysis are best presented in a tabular format that summarizes the log10 CFU/mL at different time points.
| Time (hours) | Growth Control (log10 CFU/mL) | This compound (1x MIC) | Antibiotic B (1x MIC) | This compound + Antibiotic B |
| 0 | 5.7 | 5.7 | 5.7 | 5.7 |
| 2 | 6.5 | 5.5 | 6.0 | 4.8 |
| 4 | 7.8 | 5.3 | 6.2 | 3.5 |
| 8 | 8.9 | 5.1 | 6.5 | 2.1 |
| 24 | 9.2 | 5.0 | 6.8 | <2 (Below limit of detection) |
Note: The data in this table is illustrative and not based on actual experimental results.
References
- 1. Synergistic bactericidal interaction of this compound with human neutrophils in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro combinations of five intravenous antibiotics with dalfopristin-quinupristin against Staphylococcus aureus in a 3-dimensional model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. rifampin combination therapy: Topics by Science.gov [science.gov]
- 5. infezmed.it [infezmed.it]
- 6. Synergistic Potential of Antimicrobial Combinations Against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rifampin combination therapy for nonmycobacterial infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antimicrobial Synergistic Effects of Linezolid and Vancomycin with a Small Synthesized 2-Mercaptobenzothiazole Derivative: A Challenge for MRSA Solving - PMC [pmc.ncbi.nlm.nih.gov]
Josamycin and Amoxicillin in Sinusitis Models: A Comparative Effectiveness Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antibacterial agents josamycin and amoxicillin, with a focus on their potential efficacy in treating sinusitis. This analysis is based on available experimental data, primarily from in vitro studies and clinical trials in related respiratory tract infections, due to a lack of direct comparative studies in dedicated sinusitis models.
Executive Summary
Data Presentation: In Vitro Efficacy Against Key Sinusitis Pathogens
The following table summarizes the minimal inhibitory concentration (MIC) data for this compound and ampicillin (a closely related penicillin to amoxicillin) against common aerobic gram-positive cocci implicated in sinusitis. This data provides a baseline for comparing their intrinsic antibacterial activity.
| Bacterial Species | Antibiotic | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Streptococcus pneumoniae | This compound | 0.015 - 0.12 | 0.06 | 0.12 |
| Ampicillin | ≤0.007 - 0.12 | 0.015 | 0.06 | |
| Staphylococcus aureus | This compound | 0.12 - 1.0 | 0.25 | 0.5 |
| Ampicillin | 0.12 - >128 | 0.5 | >128 | |
| Streptococcus pyogenes | This compound | ≤0.007 - 0.06 | 0.03 | 0.06 |
| Ampicillin | ≤0.007 - 0.015 | ≤0.007 | 0.015 |
Note: Data is compiled from various in vitro studies and should be interpreted as indicative of potential efficacy. Ampicillin data is used as a proxy for amoxicillin due to their similar spectrum of activity against these pathogens.
Mechanisms of Action: A Comparative Overview
This compound and amoxicillin employ fundamentally different strategies to inhibit bacterial growth.
This compound: As a macrolide, this compound inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.[1][2] This action is primarily bacteriostatic but can be bactericidal at high concentrations.[2] Macrolides like this compound are known to accumulate in leukocytes, which may aid in their delivery to the site of infection.[2]
Amoxicillin: Amoxicillin is a bactericidal agent that inhibits the synthesis of the bacterial cell wall.[3] It achieves this by binding to and inactivating penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall, preventing the cross-linking of peptidoglycan chains.[3]
Mechanism of action for this compound.
Mechanism of action for Amoxicillin.
Experimental Protocols: A Framework for a Comparative Sinusitis Model Study
While a direct comparative study is not available, a robust experimental design to evaluate the effectiveness of this compound versus amoxicillin in a sinusitis model would involve the following key steps.
Animal Model of Sinusitis
-
Induction: A standardized animal model, typically rabbits or rodents, would be used. Sinusitis can be induced by intranasal inoculation with a clinically relevant bacterial strain (e.g., Streptococcus pneumoniae).
-
Confirmation: The development of sinusitis would be confirmed through methods such as histopathological examination of sinus tissues and bacterial culture from sinus aspirates.
Treatment Regimen
-
Groups: Animals would be randomized into three groups: this compound-treated, Amoxicillin-treated, and a placebo/control group.
-
Dosing: Doses would be calculated based on pharmacokinetic and pharmacodynamic parameters to be equivalent to human therapeutic doses. Administration would typically be oral.
Efficacy Assessment
-
Bacterial Load: Quantitative bacterial cultures from sinus aspirates would be performed at specific time points post-treatment to determine the reduction in bacterial load.
-
Histopathology: Sinus tissues would be examined for signs of inflammation, such as mucosal thickening and inflammatory cell infiltration.
-
Symptom Scoring: Clinical signs of infection in the animals (e.g., nasal discharge, respiratory distress) would be scored daily.
Hypothetical workflow for a comparative study.
Conclusion
References
- 1. Acute Sinusitis Treatment & Management: Approach Considerations, Symptomatic Treatment, Antimicrobial Therapy [emedicine.medscape.com]
- 2. In vitro activity of this compound against aerobic gram-positive cocci and anaerobes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
Safety Operating Guide
Personal protective equipment for handling Josamycin
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides immediate, essential safety and logistical information for handling Josamycin, a macrolide antibiotic. Adherence to these procedures is critical to minimize exposure risk and ensure proper disposal.
Personal Protective Equipment (PPE)
The selection and proper use of Personal Protective Equipment (PPE) are the first line of defense against exposure to this compound. Below are the minimum requirements for handling this compound in solid (powder) and solution forms.
General Handling
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with powder-free nitrile gloves is recommended.[1] | Prevents skin contact and contamination. Double gloving provides an extra layer of protection. Powder-free gloves minimize aerosolization of the compound.[1][2][3] |
| Gown | Disposable, low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs.[4] | Protects skin and clothing from contamination. |
| Eye Protection | Chemical safety goggles.[5] | Protects eyes from dust particles and splashes. |
| Hair/Shoe Covers | Disposable hair and shoe covers.[1][2] | Prevents the spread of contamination outside of the work area.[1][2] |
Handling this compound Powder
When weighing or handling this compound in its powdered form, additional respiratory protection is necessary to prevent inhalation.
| PPE Component | Specification | Rationale |
| Respirator | A NIOSH-certified N95 or N100 respirator is strongly recommended when there is a risk of generating airborne powder or aerosols.[6] | Protects against the inhalation of fine particles. Surgical masks do not offer adequate protection.[2] |
Experimental Protocol: Weighing and Dissolving this compound
This protocol outlines the step-by-step procedure for safely weighing and dissolving powdered this compound.
Materials:
-
This compound powder
-
Appropriate solvent (e.g., ethanol, DMSO, dimethylformamide)
-
Ventilated enclosure (chemical fume hood or biological safety cabinet)
-
Calibrated analytical balance
-
Spatula
-
Weighing paper or boat
-
Appropriate glassware (beaker, volumetric flask)
-
Magnetic stirrer and stir bar (optional)
-
All required PPE (see tables above)
Procedure:
-
Preparation:
-
Ensure the work area within the ventilated enclosure is clean and decontaminated.
-
Don all required personal protective equipment: double gloves, gown, safety goggles, and an N95/N100 respirator.
-
Place all necessary equipment inside the enclosure before starting.
-
-
Weighing:
-
Tare the analytical balance with the weighing paper or boat.
-
Carefully transfer the desired amount of this compound powder onto the weighing paper using a clean spatula. Avoid creating dust.
-
Record the weight.
-
-
Dissolving:
-
Place the weighed this compound powder into the appropriate glassware.
-
Slowly add the desired solvent to the glassware.
-
If necessary, use a magnetic stirrer at a low speed to aid dissolution. Avoid splashing.
-
-
Post-Procedure:
-
Once the this compound is fully dissolved, cap the container.
-
Decontaminate the spatula and any other reusable equipment with an appropriate solvent.
-
Wipe down the work surface within the enclosure.
-
Dispose of all single-use items (weighing paper, gloves, etc.) in the designated hazardous waste container.
-
Remove PPE in the correct order to avoid self-contamination.
-
Wash hands thoroughly with soap and water.
-
Safe Handling and Disposal Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.
Caption: Workflow for Safe Handling of this compound.
Operational and Disposal Plans
Proper containment and disposal of this compound waste are crucial to prevent environmental contamination and accidental exposure.
Spill Management
In the event of a spill, follow these procedures:
-
Evacuate and Alert: Immediately alert others in the area and evacuate if the spill is large or if you are unsure how to proceed.
-
Don PPE: Before cleaning, don the appropriate PPE, including double gloves, a gown, eye protection, and a respirator if the spill involves powder.
-
Containment:
-
Powder Spills: Gently cover the spill with absorbent material to avoid creating dust.
-
Liquid Spills: Surround the spill with absorbent material to prevent it from spreading.
-
-
Cleanup:
-
Carefully scoop the contained material into a designated hazardous waste container.
-
Decontaminate the spill area with a suitable cleaning agent, followed by a rinse with water.
-
-
Disposal: All cleanup materials must be disposed of as hazardous waste.[7]
Waste Disposal
All waste contaminated with this compound, including unused solutions, contaminated PPE, and spill cleanup materials, is considered chemical waste.[8]
-
Solid Waste: Collect all contaminated solid waste (e.g., gloves, weighing paper, absorbent pads) in a clearly labeled, sealed hazardous waste container.[9]
-
Liquid Waste: Collect unused or waste solutions in a sealed, leak-proof container that is clearly labeled as hazardous waste. Do not pour this compound solutions down the drain.[9]
-
Empty Containers: Empty containers that held this compound should be triple-rinsed with an appropriate solvent, and the rinsate collected as hazardous waste. The defaced, rinsed container can then be disposed of in the regular trash.[10]
Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines on hazardous waste pickup and disposal.
References
- 1. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 2. pppmag.com [pppmag.com]
- 3. Personal Protective Equipment for Health Care Workers Who Work with Hazardous Drugs - IAM Union [goiam.org]
- 4. osha.gov [osha.gov]
- 5. Safety First: Essential Guidelines for Handling Research Reagents and Equipment - Merkel Technologies Ltd [merkel.co.il]
- 6. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. uthsc.edu [uthsc.edu]
- 8. bitesizebio.com [bitesizebio.com]
- 9. safety.pitt.edu [safety.pitt.edu]
- 10. ehs.umich.edu [ehs.umich.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
